L-glutamic acid
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-aminopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Record name | GLUTAMIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | glutamic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Glutamic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25513-46-6, Array | |
| Record name | Poly(L-glutamic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamic Acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020659 | |
| Record name | L-Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White crystals or crystalline powder, Solid; [Merck Index] Colorless or white solid; [JECFA], Solid, White free-flowing, crystalline powder; Yeasty, bread-like aroma | |
| Record name | L-Glutamic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | GLUTAMIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Glutamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14420 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Glutamic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1410/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
Sublimes at 175 °C | |
| Record name | GLUTAMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sparingly soluble in water; practically insoluble in ethanol or ether, In water, 8570 mg/L at 25 °C, Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents., 8.57 mg/mL, Slight soluble in water and ether, Insoluble (in ethanol) | |
| Record name | Glutamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00142 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLUTAMIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | GLUTAMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Glutamic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1410/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.538 g/cu cm at 20 °C | |
| Record name | GLUTAMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/, <1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve)) | |
| Record name | GLUTAMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orthorhombic plates from dilute alcohol | |
CAS No. |
56-86-0 | |
| Record name | L-Glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamic Acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00142 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Glutamic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KX376GY7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLUTAMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213 °C (OECD Guideline 102 (Melting point / Melting Range)) | |
| Record name | Glutamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00142 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLUTAMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
L-Glutamic Acid: The Brain's Master Excitatory Signal
An In-depth Technical Guide on the Core Mechanisms of Glutamatergic Neurotransmission
L-glutamic acid, or simply glutamate (B1630785), is the most abundant free amino acid in the brain and stands as the principal excitatory neurotransmitter in the mammalian central nervous system.[1][2][3][4] It is integral to a vast majority of synaptic connections, underpinning many of the brain's excitatory functions.[2] Beyond its role as a point-to-point transmitter, glutamate is crucial for synaptic plasticity, the molecular basis for learning and memory, and plays a significant role in brain development.[2][5] This guide provides a detailed examination of the synthesis, signaling pathways, and experimental methodologies central to understanding this pivotal neurotransmitter.
Glutamate Synthesis, Packaging, and Recycling
The concentration of glutamate in the brain is meticulously regulated. While it is a non-essential amino acid that the body can synthesize, it cannot readily cross the blood-brain barrier and must be produced within the central nervous system.[2]
Synthesis: The primary pathway for glutamate synthesis is from glutamine via the mitochondrial enzyme glutaminase (B10826351).[2][6] This conversion can occur in both presynaptic neurons and adjacent glial cells, particularly astrocytes.[2][4] This process is a key component of the glutamate-glutamine cycle .[4]
The Glutamate-Glutamine Cycle:
-
Release: Upon arrival of an action potential, glutamate is released from presynaptic vesicles into the synaptic cleft.[7]
-
Uptake: To terminate the signal and prevent excitotoxicity, glutamate is rapidly cleared from the synapse by Excitatory Amino Acid Transporters (EAATs) located on both neurons and surrounding glial cells.[4][6]
-
Glial Conversion: Inside astrocytes, the enzyme glutamine synthetase converts glutamate into glutamine.[6]
-
Transport: Glutamine, which is inactive as a neurotransmitter, is then transported out of the astrocyte and taken up by the presynaptic neuron.[6][7]
-
Neuronal Re-synthesis: Within the neuron, glutaminase converts glutamine back into glutamate.[2][6]
-
Packaging: The newly synthesized glutamate is then pumped into synaptic vesicles by vesicular glutamate transporters (VGLUTs), ready for the next round of neurotransmission.[6]
Glutamate Receptors: Ionotropic and Metabotropic
Glutamate exerts its effects by binding to two major families of receptors: ionotropic and metabotropic.[7][8]
iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission.[5][9] They are tetrameric structures composed of four subunits.[5] Upon glutamate binding, the channel opens, allowing the influx of cations (primarily Na+ and sometimes Ca2+), which leads to depolarization of the postsynaptic membrane and an excitatory postsynaptic potential (EPSP).[7][10] There are three main subtypes, named after their selective synthetic agonists: AMPA, NMDA, and Kainate.[9][10][11]
-
AMPA Receptors (AMPARs): These are the primary mediators of fast, basal excitatory transmission.[5] They are typically permeable to Na+ and K+.[10] Their subunit composition (GluA1-4) determines their specific properties.[5][12]
-
NMDA Receptors (NMDARs): These receptors are unique "coincidence detectors" crucial for synaptic plasticity.[5][13] Their activation requires both glutamate binding and sufficient postsynaptic depolarization to relieve a voltage-dependent block by a magnesium ion (Mg2+) in the channel pore.[6][13] A key feature of NMDARs is their high permeability to Ca2+, which acts as a critical second messenger to initiate downstream signaling cascades involved in learning and memory.[2][5][14] Glycine also acts as a required co-agonist for NMDAR activation.[6][11]
-
Kainate Receptors (KARs): While less abundant than AMPA and NMDA receptors, KARs play diverse roles in modulating synaptic transmission.[2] They are assembled from GluK1-5 subunits.[5][11]
Table 1: Properties of Ionotropic Glutamate Receptors
| Receptor Subtype | Agonist | Primary Ion Permeability | Key Feature | Primary Function |
| AMPA | AMPA | Na+, K+ | Fast activation and deactivation | Basal fast excitatory transmission[5][9] |
| NMDA | NMDA | Na+, K+, Ca2+ | Voltage-dependent Mg2+ block; requires co-agonist (glycine) | Synaptic plasticity, learning, and memory[2][5][13] |
| Kainate | Kainic Acid | Na+, K+ | Modulatory roles; require extracellular Na+ and Cl- for activation[11] | Regulation of neurotransmitter release |
mGluRs are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[15] Their effects are generally slower and longer-lasting than those of iGluRs.[2] There are eight subtypes of mGluRs (mGluR1-8) classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[8]
-
Group I (mGluR1, mGluR5): Typically couple to Gq/G11 G-proteins, leading to the activation of phospholipase C (PLC).[8][15] This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[15]
-
Group II (mGluR2, mGluR3): Couple to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[8][16]
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also couple to Gi/o G-proteins and inhibit adenylyl cyclase.[8][16]
Table 2: Classification and Signaling of Metabotropic Glutamate Receptors
| Group | Receptors | G-Protein Coupling | Primary Signaling Pathway | Typical Location |
| Group I | mGluR1, mGluR5 | Gq/G11[8][15] | ↑ PLC, IP3, DAG, Intracellular Ca2+[15][17] | Postsynaptic |
| Group II | mGluR2, mGluR3 | Gi/o[8] | ↓ Adenylyl Cyclase, ↓ cAMP[8] | Presynaptic/Postsynaptic |
| Group III | mGluR4, 6, 7, 8 | Gi/o[8] | ↓ Adenylyl Cyclase, ↓ cAMP[8] | Presynaptic |
Glutamate's Role in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Glutamate, particularly through the action of NMDA receptors, is a central player in two primary forms of synaptic plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[13][14]
-
Long-Term Potentiation (LTP): A persistent strengthening of synapses. High-frequency stimulation causes strong postsynaptic depolarization, which expels the Mg2+ block from NMDA receptors.[13] The subsequent large influx of Ca2+ through NMDARs activates calcium-dependent kinases (e.g., CaMKII), leading to the insertion of more AMPA receptors into the postsynaptic membrane, thereby increasing the synapse's sensitivity to glutamate.[14]
-
Long-Term Depression (LTD): A persistent weakening of synapses. Low-frequency stimulation leads to a smaller, more modest increase in postsynaptic Ca2+. This smaller calcium signal preferentially activates protein phosphatases, which dephosphorylate AMPA receptors and lead to their removal from the synapse.[14]
Key Experimental Methodologies
Studying the glutamatergic system requires a range of sophisticated techniques to measure its dynamics from the molecular to the circuit level.
This is a gold-standard technique for studying the properties of ion channels, including glutamate receptors, with high temporal and spatial resolution.[18][19][20]
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a neuron. By applying suction, the patch of membrane under the pipette is ruptured, allowing direct electrical access to the cell's interior.[18] This "whole-cell" configuration allows the experimenter to control the membrane voltage ("voltage-clamp") and measure the ionic currents flowing through glutamate receptors, or to control the current ("current-clamp") and measure changes in membrane potential.
Protocol Outline:
-
Slice Preparation: A brain region of interest is dissected and sectioned into thin (e.g., 300 µm) slices, which are kept alive in artificial cerebrospinal fluid (aCSF).[21]
-
Pipette Fabrication & Filling: Glass capillaries are pulled to a fine tip (resistance of 4-8 MΩ) and filled with an internal solution that mimics the cell's cytoplasm.
-
Obtaining a Seal: Under a microscope, the pipette is carefully guided to a neuron's surface. Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Establishing Whole-Cell Configuration: A brief pulse of stronger suction ruptures the membrane patch, allowing the pipette's contents to equilibrate with the cell's cytoplasm.[22]
-
Recording:
-
To isolate AMPA receptor currents: The cell is voltage-clamped at -70 mV (near the reversal potential for GABAergic currents) in the presence of an NMDA receptor antagonist (e.g., APV).[10]
-
To isolate NMDA receptor currents: The cell is voltage-clamped at a positive potential (e.g., +40 mV) to relieve the Mg2+ block, in the presence of an AMPA receptor antagonist (e.g., CNQX).[6]
-
Microdialysis is a technique used to sample the extracellular fluid in the brain of a living animal, allowing for the measurement of neurotransmitter concentrations.[23]
Principle: A small, semi-permeable probe is inserted into a specific brain region. The probe is continuously perfused with a physiological solution (perfusate). Small molecules in the extracellular fluid, like glutamate, diffuse across the membrane into the perfusate down their concentration gradient. The collected fluid (dialysate) is then analyzed to determine the concentration of glutamate.[23][24]
Protocol Outline:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the target brain region of an anesthetized animal.
-
Perfusion: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).[24]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
Analysis: The glutamate concentration in the dialysate is measured, typically using High-Performance Liquid Chromatography (HPLC) or capillary electrophoresis.[25]
-
Calibration: Techniques like the "no-net-flux" method can be used to estimate the true extracellular concentration from the dialysate concentration.[23]
Quantitative Data Summary
The precise quantification of glutamate signaling parameters is essential for building accurate models of synaptic function and for drug development.
Table 3: Representative Quantitative Values in Glutamatergic Systems
| Parameter | Value | Context / Significance |
| Basal Extracellular Glutamate | 1-5 µM | Tightly controlled concentration in the extracellular space.[21][25] |
| Synaptic Cleft Glutamate (Peak) | ~1-3 mM | High transient concentration following vesicular release.[26] |
| Vesicular Glutamate Concentration | ~100 mM | High concentration stored within presynaptic vesicles.[27] |
| mGluR2 Agonist (Glutamate) pEC50 | ~5.5 - 6.0 | Potency of endogenous glutamate at a Group II mGluR.[28] |
| mGluR1 Agonist (Glutamate) pEC50 | ~5.0 - 5.5 | Potency of endogenous glutamate at a Group I mGluR.[28] |
| NMDA Receptor Deactivation Time | ~50 - 100 ms | Slower kinetics contribute to its role in temporal summation.[9] |
| AMPA Receptor Deactivation Time | ~1 - 10 ms | Fast kinetics responsible for rapid synaptic transmission.[9] |
Note: These values are approximate and can vary significantly depending on the specific brain region, synapse type, developmental stage, and experimental conditions.
Conclusion: Therapeutic and Research Implications
Given its ubiquitous role, dysfunction in the glutamatergic system is implicated in a wide array of neurological and psychiatric disorders, including epilepsy, schizophrenia, neurodegenerative diseases like Alzheimer's and Parkinson's, and mood disorders.[2][3][8] The proteins that control glutamate synthesis, release, transport, and receptor signaling are therefore prime targets for therapeutic intervention.[4][15] A deep, technical understanding of these core mechanisms is paramount for researchers and drug development professionals seeking to create novel treatments for these debilitating conditions. The continued application of advanced electrophysiological, imaging, and analytical techniques will be crucial in further unraveling the complexities of this master neurotransmitter system.
References
- 1. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 3. Glutamic acid - Wikipedia [en.wikipedia.org]
- 4. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ionotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ionotropic glutamate receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Ionotropic glutamate receptors | Hello Bio [hellobio.com]
- 13. oxfordre.com [oxfordre.com]
- 14. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling Specificity and Kinetics of the Human Metabotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction [pubmed.ncbi.nlm.nih.gov]
- 20. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 21. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docs.axolbio.com [docs.axolbio.com]
- 23. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of extracellular glutamate measured by cerebral microdialysis in severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 26. Evaluation of glutamate concentration transient in the synaptic cleft of the rat calyx of Held - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of L-Glutamic Acid in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system, is fundamental to the processes of synaptic plasticity, the cellular mechanism underpinning learning and memory.[1][2] Its precise regulation at the synapse dictates the strengthening or weakening of neuronal connections, processes known as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[1][3] This technical guide provides an in-depth exploration of the core mechanisms by which this compound mediates synaptic plasticity, focusing on key signaling pathways, experimental methodologies to study these phenomena, and quantitative data derived from seminal research.
Core Signaling Pathways in Glutamatergic Synaptic Plasticity
The effects of this compound on synaptic plasticity are primarily mediated by its interaction with ionotropic and metabotropic receptors on the postsynaptic membrane. The differential activation of these receptors, particularly NMDA and AMPA receptors, initiates distinct intracellular signaling cascades that culminate in either LTP or LTD.
NMDA Receptor-Dependent Long-Term Potentiation (LTP)
LTP is characterized by a persistent enhancement of synaptic transmission.[4] Its induction is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors, which act as coincidence detectors, requiring both glutamate (B1630785) binding and postsynaptic depolarization for their activation.[5][6]
A high-frequency stimulation of the presynaptic neuron leads to a significant release of glutamate, which binds to both AMPA and NMDA receptors.[3][6] The initial strong depolarization of the postsynaptic membrane via AMPA receptors relieves the magnesium (Mg2+) block of the NMDA receptor channel, allowing for a substantial influx of calcium (Ca2+).[6][7] This rise in intracellular Ca2+ is the critical trigger for a cascade of downstream signaling events, including the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase C (PKC).[8] These kinases phosphorylate various synaptic proteins, leading to the insertion of additional AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[8][9][10]
Figure 1: Signaling pathway of NMDA receptor-dependent Long-Term Potentiation (LTP).
NMDA Receptor-Dependent Long-Term Depression (LTD)
LTD is the persistent weakening of a synapse.[3] In many forms of LTD, a prolonged, low-frequency stimulation of the presynaptic neuron leads to a modest and sustained increase in postsynaptic Ca2+ concentration through NMDA receptors.[3] This smaller, more prolonged Ca2+ signal preferentially activates protein phosphatases, such as calcineurin and protein phosphatase 1 (PP1).[6] These phosphatases dephosphorylate synaptic proteins, including AMPA receptors, which leads to their removal from the postsynaptic membrane via endocytosis.[6][9] The net result is a decrease in the number of synaptic AMPA receptors and a reduction in synaptic efficacy.[9]
Figure 2: Signaling pathway of NMDA receptor-dependent Long-Term Depression (LTD).
Role of Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and plasticity over a slower time course than ionotropic receptors.[11][12] They are classified into three groups (I, II, and III). Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and their activation can contribute to both LTP and LTD depending on the specific signaling cascade initiated.[13] For instance, activation of mGluR1 can lead to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular Ca2+ stores and the activation of PKC, which can modulate AMPA receptor function and contribute to synaptic plasticity.[13] Group II and III mGluRs are often located presynaptically and their activation typically leads to an inhibition of neurotransmitter release.[13]
Quantitative Data on this compound's Role in Synaptic Plasticity
The following tables summarize key quantitative findings from studies investigating the molecular and cellular changes that occur during LTP and LTD.
Table 1: Changes in AMPA Receptor Subunit Composition and Number during LTP
| Parameter | Change during LTP | Method of Measurement | Reference |
| Synaptic AMPA Receptor Number | Increase | Immunocytochemistry, Electrophysiology | [9][10] |
| GluA1 Subunit Insertion | Rapid and transient increase in extrasynaptic and synaptic regions | Live-cell imaging with pHluorin-tagged subunits | [5] |
| GluA2 Subunit Insertion | Slower and more sustained increase at the synapse | Live-cell imaging, Electrophysiology | [5][8] |
| Surface Diffusion of AMPARs | Increased trapping at the postsynaptic density | Single-particle tracking | [5] |
Table 2: NMDA Receptor Activation and Calcium Dynamics
| Parameter | Value/Change | Experimental Condition | Reference |
| Glutamate/Glycine-induced Ca2+ influx reduction by APV (25 µM) | 80.2% (neonatal), 87.5% (adult) | Cultured retinal ganglion cells | [12] |
| Increase in NMDAR-mediated Ca2+ transients with depolarization (-80 to -50 mV) | Nearly four-fold | In vitro whole-cell recordings in striatal medium spiny neurons | [7] |
| NMDA/non-NMDA ratio increase in LTP | Significant increase | Intracellular recordings in dentate gyrus granule cells | [14] |
Table 3: Postsynaptic Density Protein Dynamics
| Protein | Change during Plasticity | Method of Measurement | Reference |
| PSD-95 | Increased clustering and stability during LTP | Live-cell imaging, Proteomics | [15][16] |
| CaMKII | Translocation to the PSD and autophosphorylation during LTP | Western Blot, Immunocytochemistry, Proteomics | [8][17] |
| Synaptophysin | Generally stable during postsynaptic plasticity | Western Blot | [18] |
Experimental Protocols for Studying Synaptic Plasticity
A variety of sophisticated techniques are employed to investigate the role of this compound in synaptic plasticity. Below are detailed methodologies for some of the key experiments.
Electrophysiological Recording of LTP and LTD in Hippocampal Slices
This protocol describes the induction and recording of LTP and LTD in the CA1 region of the hippocampus using extracellular field potential recordings.[3][11][19]
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome or tissue chopper
-
Recording chamber (interface or submerged)
-
Micromanipulators
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
-
Baseline Recording:
-
Deliver single test pulses (e.g., every 15-30 seconds) to elicit field excitatory postsynaptic potentials (fEPSPs).
-
Adjust the stimulus intensity to obtain an fEPSP amplitude that is 30-50% of the maximum.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Induction of LTP/LTD:
-
For LTP: Deliver a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
For LTD: Deliver a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs using the same single test pulses as in the baseline period for at least 60 minutes.
-
Analyze the data by normalizing the fEPSP slope or amplitude to the baseline average. An increase in the fEPSP slope indicates LTP, while a decrease indicates LTD.
-
Figure 3: Experimental workflow for electrophysiological recording of LTP and LTD.
Western Blot Analysis of Synaptic Proteins
This protocol allows for the quantification of changes in the expression levels of specific synaptic proteins following the induction of plasticity.[18][20]
Materials:
-
Homogenization buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Following an LTP or LTD experiment, rapidly dissect and homogenize the brain tissue (e.g., hippocampus) in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., GluA1, PSD-95).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunocytochemistry for Visualization of Synaptic Receptors
This protocol enables the visualization and quantification of synaptic receptor localization and density.[1][4][21][22][23]
Materials:
-
Cultured neurons or brain slices
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with goat serum and BSA)
-
Primary and fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Sample Preparation and Fixation:
-
Fix cultured neurons or brain slices with 4% paraformaldehyde.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
-
Antibody Staining:
-
Incubate with primary antibodies against pre- and post-synaptic markers (e.g., synaptophysin and PSD-95) and the receptor of interest (e.g., GluA1).
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Mount the samples and acquire images using a fluorescence or confocal microscope.
-
Analyze the images to quantify receptor cluster size, intensity, and colocalization with synaptic markers.
-
Two-Photon Glutamate Uncaging
This advanced technique allows for the precise spatiotemporal control of glutamate release, enabling the stimulation of individual dendritic spines to induce plasticity.[24][25][26][27]
Materials:
-
Two-photon microscope with a Ti:Sapphire laser
-
Caged glutamate compound (e.g., MNI-glutamate)
-
Whole-cell patch-clamp setup
-
Fluorescent dye to visualize neuronal morphology (e.g., Alexa Fluor 594)
Procedure:
-
Cell Loading and Imaging:
-
Perform whole-cell patch-clamp on a neuron in a brain slice and fill it with a fluorescent dye.
-
Image the dendritic spines using the two-photon microscope.
-
-
Glutamate Uncaging:
-
Bath-apply a caged glutamate compound.
-
Position the laser beam over a single dendritic spine.
-
Deliver a brief, high-intensity laser pulse at the appropriate wavelength (e.g., 720 nm for MNI-glutamate) to uncage the glutamate.
-
-
Monitoring Plasticity:
-
Record the electrophysiological response (uncaging-evoked excitatory postsynaptic potential, uEPSP) and monitor changes in spine morphology (e.g., volume) following repeated uncaging events.
-
Conclusion
This compound is at the heart of synaptic plasticity, with its actions on a diverse array of receptors initiating complex signaling cascades that ultimately modify synaptic strength. A thorough understanding of these mechanisms, facilitated by the experimental techniques detailed in this guide, is crucial for researchers in the field of neuroscience and for professionals involved in the development of novel therapeutics for neurological and psychiatric disorders where synaptic plasticity is dysregulated. The continued refinement of these experimental approaches will undoubtedly lead to a deeper understanding of the intricate processes of learning and memory.
References
- 1. sysy.com [sysy.com]
- 2. researchgate.net [researchgate.net]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. health.uconn.edu [health.uconn.edu]
- 5. Unified quantitative model of AMPA receptor trafficking at synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biophysical Model of AMPA Receptor Trafficking and Its Regulation during Long-Term Potentiation/Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]
- 11. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Contribution of NMDA receptor channels to the expression of LTP in the hippocampal dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Proteomic Analysis of Postsynaptic Density in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteomic Analysis of Postsynaptic Protein Complexes Underlying Neuronal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. 2.5. Western blot analysis [bio-protocol.org]
- 21. How to Perform Immunocytochemistry (synaptic) [axolbio.com]
- 22. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 7tmantibodies.com [7tmantibodies.com]
- 24. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 25. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]
- 27. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of the Mind: An In-depth Technical Guide to the Core Functions of L-Glutamic Acid in Brain Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-glutamic acid, the principal excitatory neurotransmitter in the central nervous system (CNS), transcends its role as a simple signaling molecule to act as a fundamental architect of the developing brain. Its tightly regulated signaling is crucial for a cascade of neurodevelopmental processes, including neurogenesis, neuronal migration, differentiation, and synaptogenesis. Dysregulation of glutamatergic signaling during critical developmental windows is implicated in the pathophysiology of numerous neurodevelopmental disorders. This technical guide provides a comprehensive overview of the core functions of this compound in brain development, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
The intricate process of brain development is orchestrated by a complex interplay of genetic programs and environmental cues. Among the key molecular players, this compound (glutamate) has emerged as a pivotal regulator, shaping the formation and refinement of neural circuits. This guide delves into the multifaceted roles of glutamate (B1630785), exploring its influence on the earliest stages of neural progenitor cell proliferation to the establishment of mature synaptic connections. We will examine the distinct and overlapping functions of its primary ionotropic (NMDA, AMPA, Kainate) and metabotropic receptors, providing a detailed molecular and cellular framework for understanding glutamate's profound impact on the developing brain.
Quantitative Data on Glutamate and its Receptors in Brain Development
The precise spatial and temporal expression of glutamate receptors is critical for normal brain development. The following tables summarize quantitative data on the density and concentration of glutamate and its receptors at different developmental stages.
Table 1: Developmental Changes in Glutamate Receptor Densities in Rodent Brain
| Receptor Type | Brain Region | Postnatal Day (P) 0 | P10 | P20 | P30 | P90 | Reference |
| AMPA | Olfactory Bulb | Baseline | ↑ 148% (p < 0.01) | - | - | ↑ 262% vs P0 (p < 0.01) | [1][2] |
| Striatum | Baseline | ↑ 21% (p < 0.01) | ↑ 36% vs P10 (p < 0.01) | - | ↑ 311% vs P0 (p < 0.01) | [1][2] | |
| Hippocampus | Baseline | ↑ 41% (p < 0.01) | - | - | ↑ 321% vs P0 (p < 0.01) | [1][2] | |
| Cerebellum | Baseline | - | ↑ 63% vs P10 (p < 0.01) | - | ↑ 471% vs P0 (p < 0.01) | [1][2] | |
| Kainate | Olfactory Bulb | Baseline | - | - | - | ↑ 164% vs P0 (p < 0.01) | [2] |
| Striatum | Baseline | - | - | - | ↑ 51% vs P0 (p < 0.01) | [2] | |
| Hippocampus | Baseline | - | - | - | ↑ 22% vs P0 (p < 0.05) | [2] | |
| Cerebellum | Baseline | - | - | - | ↑ 47% vs P0 (p < 0.01) | [2] | |
| NMDA | Striatum | Below Detection | - | - | - | ↓ 10% vs P30 (p < 0.05) | [1][2] |
| Hippocampus | - | - | - | Peak | Decline from P30 | [3] |
Data is presented as a percentage change from baseline or as a trend. Specific density values can be found in the cited literature.
Table 2: Glutamate Receptor Binding Densities in Developing Human Fetal Brain (16.5-26 weeks gestation)
| Receptor Subtype | Primary Localization | Developmental Trend | Reference |
| AMPA | Outer layers of the cerebral cortex, Stratum pyramidale of the hippocampus | Highest binding density among the three subtypes. Rises sharply at 20-21.5 weeks and subsequently declines. | [4] |
| Kainate | Inner layers of the cerebral cortex, Molecular layer of the dentate gyrus, Stratum lucidum of CA3 | Lowest binding density. Follows a similar developmental trend to AMPA and NMDA receptors. | [4] |
| NMDA | Stratum radiatum of the hippocampus | Intermediate binding density. Rises sharply at 20-21.5 weeks and subsequently declines. | [4] |
Table 3: Effects of Glutamate Receptor Modulation on Neuronal Migration
| Cell Type | Treatment | Effect on Migration | Reference |
| Murine Embryonic Cortical Neurons | 1 µM Glutamate or NMDA | Increased migration of ventricular zone (vz) cells compared to cortical plate (cp) cells. | [5] |
| GABAergic Interneurons (Hippocampus) | AMPA Receptor Blockade | Impaired tangential migration. | [6] |
| GABAergic Interneurons (Hippocampus) | NMDA Receptor Blockade | No significant effect on tangential migration. | [6] |
Core Functions of this compound in Neurodevelopment
Regulation of Neurogenesis
Glutamate signaling is a key regulator of the proliferation and differentiation of neural progenitor cells (NPCs). The activation of specific glutamate receptors can either promote proliferation, maintaining the progenitor pool, or drive cells towards a neuronal fate.
-
Metabotropic Glutamate Receptor 5 (mGluR5): Activation of mGluR5 has been shown to promote the proliferation of NPCs.[7] This is mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, leading to an increase in the expression of cell cycle regulators like cyclin D1.[8][9]
-
NMDA Receptors: The role of NMDA receptors in neurogenesis is more complex. While their activation can promote neuronal differentiation, their chronic inhibition in cultured NPCs has been shown to increase proliferation by activating Notch signaling.
Guidance of Neuronal Migration
The precise positioning of neurons to form functional circuits is a critical step in brain development. Glutamate acts as a chemoattractant, guiding migrating neurons to their correct locations.[10]
-
NMDA Receptors: Activation of NMDA receptors is crucial for the radial migration of pyramidal neurons in the cortex.[11] Glutamate stimulates the migration of embryonic cortical neurons out of the ventricular and subventricular zones, a process that can be blocked by NMDA receptor antagonists.[5]
-
AMPA Receptors: AMPA receptors play a significant role in the tangential migration of inhibitory interneurons.[6] The activation of calcium-permeable AMPA receptors is thought to generate the necessary intracellular calcium signals to modulate the migratory machinery of these neurons.[6]
Promotion of Neuronal Differentiation and Survival
Once neurons reach their final destination, they undergo a process of differentiation, extending axons and dendrites to form synaptic connections. Glutamate signaling is instrumental in this process. Activation of NMDA receptors can promote neuronal commitment and development by repressing anti-neural genes and increasing the expression of proneural genes. Furthermore, glutamate, via its receptors, can influence the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which are essential for neuronal survival and maturation.[12]
Glutamate Excitotoxicity in the Developing Brain
While essential for development, excessive glutamate can be neurotoxic, a phenomenon known as excitotoxicity. The developing brain is particularly vulnerable to excitotoxic damage due to the high density of glutamate receptors and the immaturity of mechanisms for glutamate clearance. Overactivation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx, triggering a cascade of intracellular events including mitochondrial dysfunction, production of reactive oxygen species, and ultimately, neuronal death.[13][14] This process is implicated in brain injury associated with hypoxia-ischemia and other perinatal insults.
Key Signaling Pathways
The diverse functions of glutamate are mediated by distinct intracellular signaling cascades initiated by the activation of its receptors.
NMDA Receptor Signaling
NMDA receptor activation is a coincidence detector, requiring both glutamate and a co-agonist (glycine or D-serine) binding, as well as membrane depolarization to relieve a magnesium block.[15][16] The subsequent influx of calcium acts as a critical second messenger.
Caption: NMDA Receptor Signaling Pathway.
AMPA Receptor Signaling
AMPA receptors mediate fast excitatory neurotransmission. Their trafficking to and from the synapse is a key mechanism of synaptic plasticity.
Caption: AMPA Receptor Signaling and Trafficking.
mGluR5 Signaling
mGluR5 receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic plasticity through slower, longer-lasting signaling mechanisms.
Caption: mGluR5 Signaling Cascade.
Experimental Protocols
The following section provides detailed methodologies for key experiments cited in this guide.
Primary Neuronal Culture and Glutamate Treatment
Objective: To culture primary neurons and assess the effects of glutamate treatment.
Materials:
-
Embryonic day 18 (E18) rat cortices
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
This compound solution
Protocol:
-
Tissue Dissection: Aseptically dissect cortices from E18 rat embryos in ice-cold dissection medium.
-
Dissociation: Mince the tissue and incubate in the enzyme solution at 37°C for the recommended time to dissociate the cells. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and count the viable cells using a hemocytometer and trypan blue exclusion. Plate the cells onto coated culture vessels at a desired density.
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 2-3 days.
-
Glutamate Treatment: After a specified number of days in vitro (DIV), replace the culture medium with a medium containing the desired concentration of this compound. The duration of treatment will vary depending on the experimental endpoint. For excitotoxicity studies, a brief, high-concentration exposure is often used, while for chronic effects, a lower concentration for a longer period may be appropriate.[17]
Assessment of Neurogenesis using BrdU and Ki67 Staining
Objective: To quantify cell proliferation in response to glutamate stimulation.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
HCl
-
Triton X-100
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies: anti-BrdU and anti-Ki67
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Protocol:
-
BrdU Administration (in vivo): Inject animals intraperitoneally with BrdU (e.g., 50 mg/kg body weight) at desired time points after glutamate or vehicle administration.[18]
-
Tissue Preparation: Perfuse the animals with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain using a cryostat.
-
Antigen Retrieval (for BrdU): Incubate sections in HCl at an elevated temperature (e.g., 37°C) to denature the DNA and expose the BrdU epitope. Neutralize with a borate (B1201080) buffer.
-
Immunostaining: a. Permeabilize the sections with Triton X-100 in PBS. b. Block non-specific binding with blocking solution. c. Incubate with primary antibodies (anti-BrdU and/or anti-Ki67) overnight at 4°C. d. Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies. e. Counterstain nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the number of BrdU-positive and/or Ki67-positive cells in the region of interest using image analysis software.
In Vivo Microdialysis for Glutamate Measurement
Objective: To measure extracellular glutamate levels in the brain of a freely moving animal.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia
Protocol:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the brain region of interest. Allow the animal to recover for a specified period.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).[19]
-
Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 10-20 minutes) in collection vials.
-
Glutamate Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC with pre-column derivatization (e.g., with o-phthaldialdehyde) and fluorescence detection.[20]
-
Data Analysis: Calculate the basal extracellular glutamate concentration and analyze changes in response to pharmacological manipulations or behavioral tasks.
Glutamate-Induced Excitotoxicity Assay
Objective: To assess the neuroprotective effects of compounds against glutamate-induced cell death.
Materials:
-
Primary neuronal cultures (as described in 5.1)
-
This compound
-
Test compounds (potential neuroprotectants)
-
Cell viability assays (e.g., MTT, LDH release assay)
-
Fluorescent dyes for cell death/apoptosis (e.g., Propidium Iodide, Annexin V)
Protocol:
-
Cell Culture: Prepare primary neuronal cultures as described previously.
-
Compound Treatment: Pre-incubate the neuronal cultures with the test compounds at various concentrations for a specified period (e.g., 1-24 hours) before glutamate exposure.[21]
-
Glutamate Insult: Expose the cultures to a neurotoxic concentration of glutamate (e.g., 100-300 µM) for a short duration (e.g., 5-30 minutes).[13][22]
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium (with or without the test compound). Incubate for a recovery period (e.g., 24 hours).
-
Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of viable cells.
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Fluorescent Staining: Stain cells with dyes that identify dead or apoptotic cells and visualize using fluorescence microscopy.
-
-
Data Analysis: Compare the cell viability in cultures treated with glutamate alone versus those pre-treated with the test compounds to determine the neuroprotective efficacy.
Conclusion
This compound is an indispensable signaling molecule that actively sculpts the developing brain. Its precise regulation is paramount for the proper execution of fundamental processes including neurogenesis, neuronal migration, and the formation of synaptic circuits. The quantitative data, detailed protocols, and signaling pathway diagrams presented in this guide offer a foundational resource for researchers and clinicians aiming to further unravel the complexities of glutamatergic signaling in neurodevelopment and to devise novel therapeutic strategies for a range of neurological and psychiatric disorders rooted in developmental aberrations. A deeper understanding of the intricate roles of glutamate will undoubtedly pave the way for innovative interventions to mitigate the consequences of developmental brain disorders.
References
- 1. Frontiers | Developmental Changes of Glutamate and GABA Receptor Densities in Wistar Rats [frontiersin.org]
- 2. Developmental Changes of Glutamate and GABA Receptor Densities in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Density and distribution of excitatory amino acid receptors in the developing human fetal brain: a quantitative autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate Acting at NMDA Receptors Stimulates Embryonic Cortical Neuronal Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate Acting on AMPA But Not NMDA Receptors Modulates the Migration of Hippocampal Interneurons | Journal of Neuroscience [jneurosci.org]
- 7. Metabotropic glutamate receptor 5 (mGluR5) regulates proliferation and differentiation of neuronal progenitors in the developmental hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mGluR5 regulated proliferation of neural stem cells after hypoxia with activation of MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mGluR5 is involved in proliferation of rat neural progenitor cells exposed to hypoxia with activation of mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Control of cortical neuronal migration by glutamate and GABA [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neuroproof.com [neuroproof.com]
- 14. Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMDA receptor - Wikipedia [en.wikipedia.org]
- 16. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Addition of glutamate to serum free culture promotes recovery of electrical activity in adult hippocampal neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. innoprot.com [innoprot.com]
- 22. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
The Double-Edged Sword: L-Glutamic Acid's Role in Neurodegenerative Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system (CNS), is fundamental for synaptic plasticity, learning, and memory.[1][2][3] However, its overactivation can trigger a cascade of neurotoxic events, a phenomenon known as excitotoxicity, which is increasingly implicated in the pathogenesis of a wide range of neurodegenerative diseases.[4][5][6][7] This guide delves into the core mechanisms of glutamate-mediated neurodegeneration, presents quantitative data on its dysregulation in various disorders, outlines key experimental protocols, and visualizes the intricate signaling pathways involved.
The Core of the Problem: Glutamate (B1630785) Excitotoxicity
Under normal physiological conditions, the concentration of glutamate in the synaptic cleft is tightly regulated by a sophisticated interplay between neuronal release and uptake by excitatory amino acid transporters (EAATs), primarily located on astrocytes.[8][9] This delicate balance ensures efficient neurotransmission without causing neuronal damage. However, in several neurodegenerative conditions, this homeostasis is disrupted, leading to an accumulation of extracellular glutamate and subsequent overstimulation of its receptors.[8][10]
The primary mediators of glutamate-induced excitotoxicity are the ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[11] Excessive activation of these receptors leads to a massive influx of calcium ions (Ca²⁺) into the postsynaptic neuron.[11] This intracellular calcium overload triggers a number of downstream pathological events, including:
-
Mitochondrial Dysfunction: Calcium overload disrupts mitochondrial function, leading to impaired energy production and the generation of reactive oxygen species (ROS).[12]
-
Activation of Catabolic Enzymes: Elevated intracellular calcium activates various enzymes such as proteases, phospholipases, and endonucleases, which degrade essential cellular components.
-
Nitric Oxide Synthesis: The activation of nitric oxide synthase leads to the production of nitric oxide, which can react with ROS to form highly damaging peroxynitrite.
-
Endoplasmic Reticulum (ER) Stress: Disrupted calcium homeostasis can induce ER stress, leading to the unfolded protein response and, ultimately, apoptosis.[12]
Quantitative Insights: Glutamate Dysregulation in Neurodegenerative Diseases
The following tables summarize quantitative data from various studies, highlighting the alterations in glutamate metabolism and signaling in key neurodegenerative diseases.
Table 1: Cerebrospinal Fluid (CSF) and Plasma Glutamate Levels
| Disease | Sample Type | Finding | Fold Change/Percentage Increase | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | Plasma | Significant increase in fasting plasma glutamate. | ~100% (p < 0.0005) | [13] |
| Amyotrophic Lateral Sclerosis (ALS) | CSF | Significant increase in glutamate and aspartate. | 100-200% (p < 0.01) | [14] |
| Alzheimer's Disease (AD) | CSF | Significantly higher levels of CSF glutamate. | - | [15] |
| Alzheimer's Disease (AD) | CSF | Significantly increased CSF levels of glutamate and glutamine compared to healthy controls. | - | [16][17] |
Table 2: Alterations in Glutamate-Related Proteins and Transporters
| Disease | Brain Region/Cell Type | Protein/Transporter | Finding | Percentage Change | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | Ventral horns of cervical spinal cord | N-acetyl-aspartyl glutamate (NAAG) | Decreased levels. | 60% (p < 0.05) | [14] |
| Amyotrophic Lateral Sclerosis (ALS) | Ventral horns of cervical spinal cord | N-acetyl-aspartate (NAA) | Decreased levels. | 40% (p < 0.05) | [14] |
| Amyotrophic Lateral Sclerosis (ALS) | CNS regions | Glutamate | Significantly decreased levels. | 21-40% | [18] |
| Huntington's Disease (HD) | Brain (transgenic mouse model) | Glial glutamate transporter (GLT-1) mRNA and protein | Age-dependent downregulation. | - | [19] |
Key Experimental Protocols
Understanding the role of this compound in neurodegeneration relies on a variety of experimental techniques. Below are detailed methodologies for some of the key experiments cited.
Quantification of Glutamate Levels in Biological Samples
High-Performance Liquid Chromatography (HPLC): This is a widely used method for the accurate quantification of amino acids, including glutamate, in various biological fluids and tissues.
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer and deproteinized, often using perchloric acid. CSF and plasma samples may require minimal preparation, such as centrifugation to remove cellular debris.
-
Derivatization: Glutamate is often derivatized with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA), to enhance detection sensitivity.
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a reverse-phase column. An appropriate mobile phase gradient is used to separate the amino acids.
-
Detection and Quantification: A fluorescence detector is used to detect the derivatized glutamate. The concentration is determined by comparing the peak area to a standard curve of known glutamate concentrations.
Magnetic Resonance Spectroscopy (MRS): This non-invasive technique allows for the in vivo measurement of glutamate and other metabolites in the human brain.[20][21]
-
Data Acquisition: 1H-MRS is performed using a high-field MRI scanner (e.g., 7T for better spectral resolution).[20] Sequences like STEAM (stimulated echo acquisition mode) or sLASER (semi-localized by adiabatic selective refocusing) are used to acquire spectra from a specific voxel of interest in the brain.[20]
-
Spectral Processing and Quantification: The acquired spectra are processed to correct for factors like eddy currents and phase distortions. The concentration of glutamate is then quantified by fitting the spectral data to a model of known metabolite spectra using software like LCModel or jMRUI.[21]
Assessment of Glutamate-Induced Excitotoxicity in Cell Culture
This assay is crucial for screening neuroprotective compounds and understanding the cellular mechanisms of excitotoxicity.[22][23]
-
Cell Culture: Primary neuronal cultures (e.g., from the frontal cortex) or human iPSC-derived neurons are cultured for a specified period (e.g., 28 days in vitro).[22]
-
Glutamate Insult: The cultured neurons are exposed to a specific concentration of L-glutamate (e.g., 100 µM) for a defined duration.[22]
-
Assessment of Cell Viability and Death:
-
LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of cell membrane damage and is quantified using a colorimetric assay.
-
Viability Assays: Reagents like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) are used to visualize and quantify cell viability via fluorescence microscopy. The ToxiLight assay can also be utilized.[22]
-
-
Analysis of Apoptosis and Oxidative Stress:
-
Caspase Activation Assays: The activity of key apoptotic enzymes like caspase-3 and caspase-9 is measured using specific substrates that generate a fluorescent or colorimetric signal.[22]
-
Oxidative Stress Markers: The levels of markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), an indicator of DNA oxidation, are measured using techniques like ELISA.[22]
-
Measurement of Glutamate Uptake
This assay is used to assess the function of glutamate transporters.
-
Preparation of Synaptosomes or Astrocyte Cultures: Synaptosomes (resealed nerve terminals) are prepared from brain tissue by homogenization and differential centrifugation. Alternatively, primary astrocyte cultures can be used.
-
Radiolabeled Glutamate Uptake: The prepared synaptosomes or astrocytes are incubated with varying concentrations of a test compound followed by the addition of radiolabeled L-[³H]glutamate.
-
Termination of Uptake and Scintillation Counting: The uptake is stopped by rapid filtration or washing. The amount of radioactivity incorporated into the cells is then measured using a scintillation counter. The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a potent uptake inhibitor like TBOA).
Visualizing the Pathways of Neurodegeneration
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's involvement in neurodegenerative diseases.
Caption: The excitotoxicity cascade initiated by excessive glutamate.
Caption: The glutamate-glutamine cycle and synaptic clearance.
Caption: Workflow for assessing glutamate-induced excitotoxicity.
Therapeutic Implications and Future Directions
The compelling evidence linking glutamate excitotoxicity to neurodegeneration has spurred the development of therapeutic strategies aimed at modulating the glutamatergic system.[4][6] These include:
-
NMDA Receptor Antagonists: Drugs that block NMDA receptors can prevent excessive calcium influx. Memantine, a non-competitive NMDA receptor antagonist, is approved for the treatment of moderate-to-severe Alzheimer's disease.
-
AMPA Receptor Modulators: Modulating AMPA receptor function is another avenue being explored to reduce excitotoxicity.[24]
-
Glutamate Transporter Upregulators: Enhancing the expression and function of EAATs, particularly the astrocytic transporter EAAT2 (also known as GLT-1), is a promising strategy to increase glutamate clearance from the synapse.[8][9][10] Certain β-lactam antibiotics have been shown to upregulate EAAT2 expression.[10]
Future research should focus on developing more selective and targeted therapies that can restore glutamate homeostasis without disrupting its vital physiological functions. A deeper understanding of the specific subtypes of glutamate receptors involved in different neurodegenerative diseases and the intricate regulatory mechanisms of glutamate transporters will be crucial for designing novel and effective treatments. Furthermore, the development of reliable biomarkers for monitoring glutamate dysregulation in patients will be essential for early diagnosis and for assessing the efficacy of new therapeutic interventions.[16][17]
References
- 1. mdpi.com [mdpi.com]
- 2. Amyloid β, Glutamate, Excitotoxicity in Alzheimer's Disease: Are We on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Glutamate-mediated excitotoxicity and neurodegeneration in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? [frontiersin.org]
- 7. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 8. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Regulation of Astrocytic Glutamate Transporters in Health and Neurodegenerative Diseases [mdpi.com]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Abnormal glutamate metabolism in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abnormal excitatory amino acid metabolism in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glutamate and other CSF amino acids in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Elevated Glutamate and Glutamine Levels in the Cerebrospinal Fluid of Patients With Probable Alzheimer's Disease and Depression [frontiersin.org]
- 17. Elevated Glutamate and Glutamine Levels in the Cerebrospinal Fluid of Patients With Probable Alzheimer's Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Altered metabolism of excitatory amino acids, N-acetyl-aspartate and N-acetyl-aspartyl-glutamate in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Detection of Glutamate Alterations in the Human Brain Using 1H-MRS: Comparison of STEAM and sLASER at 7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cds.ismrm.org [cds.ismrm.org]
- 22. neuroproof.com [neuroproof.com]
- 23. innoprot.com [innoprot.com]
- 24. AMPA Receptor Trafficking in Natural and Pathological Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Microbial Biosynthesis of L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies underlying the biosynthesis of L-glutamic acid in microorganisms, with a primary focus on the industrial workhorse, Corynebacterium glutamicum. This document delves into the intricate metabolic pathways, key enzymatic players, and regulatory networks that govern the production of this commercially significant amino acid. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this field.
Introduction to this compound and its Microbial Production
This compound, a non-essential amino acid, is a cornerstone of the global food and pharmaceutical industries, primarily utilized as a flavor enhancer in the form of monosodium glutamate (B1630785) (MSG).[1][2] While initially extracted from natural sources like seaweed, the industrial-scale production of this compound has been dominated by microbial fermentation since the discovery of Corynebacterium glutamicum in 1957.[1] This gram-positive soil bacterium, along with other related species, possesses the remarkable ability to efficiently convert simple carbon sources into high yields of this compound under specific culture conditions.[3][4]
The economic significance of microbial this compound production is substantial, with an annual output of millions of tons.[5] This has driven extensive research into the molecular mechanisms of its biosynthesis and the development of sophisticated metabolic engineering strategies to enhance production efficiency.
Core Metabolic Pathways for this compound Biosynthesis
The biosynthesis of this compound in microorganisms is intricately linked to central carbon metabolism. The primary route involves the conversion of glucose into α-ketoglutarate, a key intermediate of the tricarboxylic acid (TCA) cycle, which is then reductively aminated to yield this compound. The main metabolic pathways feeding into this process are Glycolysis (Embden-Meyerhof-Parnas pathway) and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).[1]
Glycolysis and the Pentose Phosphate Pathway
Glucose, the primary carbon source in most industrial fermentations, is catabolized through glycolysis to produce pyruvate (B1213749). The pentose phosphate pathway runs in parallel to glycolysis and is crucial for generating NADPH, the primary reducing equivalent required for the reductive amination of α-ketoglutarate. The relative flux of carbon through these two pathways is a critical factor influencing the overall yield of this compound.
The Tricarboxylic Acid (TCA) Cycle
Pyruvate generated from glycolysis enters the TCA cycle after being converted to acetyl-CoA. The TCA cycle serves as the central hub for cellular energy production and the generation of biosynthetic precursors, including α-ketoglutarate. Key anaplerotic reactions, such as the one catalyzed by pyruvate carboxylase, are essential to replenish TCA cycle intermediates that are diverted for biosynthesis.[6][7][8]
The direct precursor for this compound, α-ketoglutarate, is formed from isocitrate through the action of isocitrate dehydrogenase.[9]
Reductive Amination of α-Ketoglutarate
The final step in this compound biosynthesis is the reductive amination of α-ketoglutarate. This reaction is primarily catalyzed by the NADP-dependent glutamate dehydrogenase (GDH), which utilizes ammonium (B1175870) and NADPH.[10] In some microorganisms, the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway can also contribute to glutamate synthesis, particularly under nitrogen-limiting conditions.[11][12]
Metabolic Pathway of this compound Biosynthesis
Caption: Central metabolic pathways leading to this compound biosynthesis.
Key Enzymes and Their Kinetic Properties
The efficiency of this compound production is largely determined by the activity and regulation of several key enzymes. Understanding their kinetic properties is crucial for targeted metabolic engineering efforts.
| Enzyme | Gene | Substrates | K_m | V_max | Inhibitors | Activators | Source Organism |
| Glutamate Dehydrogenase (GDH) | gdh | α-Ketoglutarate, NH₄⁺, NADPH | - | - | - | - | Corynebacterium glutamicum |
| Isocitrate Dehydrogenase (ICD) | icd | Isocitrate, NADP⁺ | 15.0 µM (Isocitrate), 10.3 µM (NADP⁺) | 135.0 ± 4.8 U/mg | - | - | Corynebacterium glutamicum[13] |
| Pyruvate Carboxylase (PCx) | pyc | Pyruvate, ATP, HCO₃⁻ | 3.76 ± 0.72 mM (Pyruvate), 0.61 ± 0.13 mM (ATP), 13.25 ± 4.88 mM (HCO₃⁻) | 20-25 µmol min⁻¹ mg⁻¹ | ADP (K_i = 1.5 mM), Aspartate (K_i = 9.3 mM), Acetyl-CoA (weak) | - | Corynebacterium glutamicum[6][14] |
| Glutamate Synthase (GOGAT) | gltB, gltD | α-Ketoglutarate, L-Glutamine, NADPH | - | - | - | - | Corynebacterium glutamicum |
Regulation of this compound Biosynthesis
The overproduction of this compound is a tightly regulated process influenced by both intracellular and extracellular factors.
Biotin (B1667282) Limitation
One of the most well-characterized triggers for this compound overproduction in C. glutamicum is biotin limitation. Biotin is a crucial cofactor for acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis. Under biotin-limiting conditions, the synthesis of phospholipids (B1166683) is impaired, leading to increased cell membrane permeability, which facilitates the excretion of this compound.
Addition of Penicillin or Surfactants
The addition of penicillin or surfactants like Tween to the culture medium can also induce this compound production. These agents disrupt cell wall synthesis and alter membrane integrity, respectively, leading to increased permeability and efflux of this compound.
Genetic Regulation
The expression of genes involved in this compound biosynthesis is controlled by a complex regulatory network. This includes transcriptional regulators that respond to the availability of carbon and nitrogen sources, as well as feedback inhibition of key enzymes by metabolic intermediates.
Regulatory Influences on this compound Production
Caption: Factors influencing this compound excretion.
Industrial Production of this compound
The industrial production of this compound is primarily achieved through submerged fermentation using high-yielding strains of Corynebacterium glutamicum.
Fermentation Media Composition
The composition of the fermentation medium is critical for achieving high yields of this compound. A typical medium consists of a carbon source, a nitrogen source, minerals, and growth factors.
| Component | Typical Concentration (g/L) | Function |
| Carbon Source | ||
| Glucose | 50 - 100 | Primary energy and carbon source[3][15][16] |
| Fructose | 100 | Alternative carbon source[3] |
| Sucrose | - | Alternative carbon source[16] |
| Nitrogen Source | ||
| Urea | 2 - 10 | Nitrogen source and pH control[3][15][16][17] |
| Ammonium Nitrate | 30 | Nitrogen source[3] |
| Ammonium Chloride | 7 | Nitrogen source[18] |
| Minerals | ||
| K₂HPO₄ | 1.0 - 1.5 | Phosphorus source and buffering agent[15] |
| MgSO₄·7H₂O | 0.4 - 2.5 | Source of magnesium ions[15] |
| MnSO₄·7H₂O | 0.1 | Trace element[15] |
| FeSO₄·7H₂O | 0.01 | Trace element |
| CaCO₃ | 1.6 | pH buffering |
| Growth Factors | ||
| Biotin | 0.001 - 0.01 | Growth factor, concentration is critical for production[3][15][17] |
| Penicillin | 1 - 15 U/ml | Inducer of glutamate excretion[17] |
Fermentation Conditions and Yields
The fermentation process is typically carried out in large-scale bioreactors under controlled conditions of temperature, pH, and aeration.
| Parameter | Typical Value |
| Temperature | 30°C[15][17] |
| pH | 7.0[15][17] |
| Agitation | 120 - 150 rpm[3][15][17] |
| Fermentation Time | 48 - 72 hours[3][15] |
This compound Production by Different Corynebacterium glutamicum Strains and Conditions
| Strain | Carbon Source | Nitrogen Source | Key Condition | Yield (g/L) | Reference |
| C. glutamicum NCIM 2168 | Glucose (50 g/L) | Urea (8 g/L) | Free cells | 5.42 | [15] |
| C. glutamicum NCIM 2168 | Glucose (50 g/L) | Urea (10 g/L) | Immobilized cells (2% sodium alginate) | 13.026 ± 0.247 | [15] |
| C. glutamicum & P. reptilivora | Glucose (50 g/L) | Urea (10 g/L) | Immobilized mixed culture (2% sodium alginate) | 16.026 ± 0.475 | [15] |
| C. glutamicum NCIM2168 | Glucose | Urea | Optimized with RSM | 16.36 | [16] |
| C. glutamicum NIAB BNS-14 | Fructose (10%) | Ammonium Nitrate (3%) | Biotin (10 µg/ml) | 8.5 | [3] |
| C. glutamicum DSM 20300T | Muntingia calabura fruit pulp | Urea (2.0 g/L) | Biotin (1 µg/L), Penicillin (1 U/ml) | 15.1 | [17] |
| Arthrobacter globiformis MTCC 4299 | Muntingia calabura fruit pulp | Urea (2.0 g/L) | Biotin (4 µg/L), Penicillin (15 U/ml) | 10.7 | [17] |
Experimental Protocols
Submerged Fermentation for this compound Production
This protocol outlines a typical batch fermentation process for this compound production using Corynebacterium glutamicum.
Materials:
-
Corynebacterium glutamicum strain (e.g., NCIM 2168)
-
Seed culture medium (e.g., Nutrient Broth)
-
Production medium (see Table in section 5.1)
-
Shake flasks (250 ml)
-
Incubator shaker
-
Autoclave
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a loopful of C. glutamicum from a fresh agar (B569324) slant to a 250 ml flask containing 100 ml of sterile seed culture medium.
-
Incubate the flask at 30°C with agitation (e.g., 120 rpm) for 16-24 hours until a sufficient cell density is reached.
-
-
Production Fermentation:
-
Prepare the production medium in 250 ml Erlenmeyer flasks (e.g., 100 ml per flask) and sterilize by autoclaving. Aseptically add filter-sterilized components like biotin and penicillin after cooling.
-
Inoculate the production medium with the seed culture to a final concentration of 1-5% (v/v).[15][16]
-
Incubate the flasks at 30°C with agitation (e.g., 120 rpm) for 48-72 hours.[15]
-
Monitor the fermentation by periodically measuring cell growth (optical density at 600 nm) and this compound concentration.
-
-
Harvesting:
-
After the fermentation is complete, harvest the broth by centrifugation (e.g., 10,000 x g for 10 minutes) to separate the cells.
-
The supernatant containing the this compound is collected for downstream processing and analysis.
-
Experimental Workflow for this compound Fermentation
Caption: A typical workflow for submerged fermentation of this compound.
Assay for Glutamate Dehydrogenase (GDH) Activity
This protocol describes a colorimetric assay to determine the activity of glutamate dehydrogenase.[10][19][20]
Principle: GDH catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate, with the concomitant reduction of NAD⁺ to NADH. The production of NADH is measured spectrophotometrically at 340 nm.
Materials:
-
Cell-free extract of the microorganism
-
Tris-HCl buffer (50 mM, pH 7.0)
-
Mercaptoethanol (5 mM)
-
Sodium L-glutamate (120 mM)
-
NADP⁺ or NAD⁺ (0.5 mM)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, mercaptoethanol, and sodium L-glutamate.
-
Pre-incubate the mixture at the desired assay temperature (e.g., 30°C).
-
-
Enzyme Reaction:
-
Add an appropriate amount of the cell-free extract to the reaction mixture.
-
Initiate the reaction by adding NADP⁺ or NAD⁺.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Use the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹) to convert the rate of absorbance change to the rate of NADH production.
-
One unit of GDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound in fermentation broth.[21][22][23][24]
Principle: this compound is separated from other components in the fermentation broth by passing it through an HPLC column. The separated amino acid is then detected and quantified. Pre-column or post-column derivatization is often employed to enhance detection sensitivity.
Materials:
-
Fermentation supernatant
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of potassium phosphate buffer and methanol)
-
This compound standard solutions
-
Derivatization agent (e.g., o-phthaldialdehyde, OPA)[21]
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the sample as necessary to bring the this compound concentration within the linear range of the standard curve.
-
-
Derivatization (if required):
-
Mix a specific volume of the prepared sample with the OPA derivatizing reagent and allow the reaction to proceed for a defined time at room temperature.[21]
-
-
HPLC Analysis:
-
Inject the prepared sample (derivatized or underivatized) into the HPLC system.
-
Run the HPLC with the defined mobile phase and gradient conditions.
-
Detect the this compound peak at the appropriate wavelength (dependent on the detection method and derivatization agent).
-
-
Quantification:
-
Prepare a standard curve by running a series of this compound standards of known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Conclusion
The microbial biosynthesis of this compound is a well-established and highly optimized industrial process. A deep understanding of the underlying metabolic pathways, key enzymes, and regulatory mechanisms in producing microorganisms like Corynebacterium glutamicum is paramount for further advancements in this field. This technical guide has provided a comprehensive overview of these core aspects, supplemented with quantitative data and detailed experimental protocols. The continued application of metabolic engineering and systems biology approaches holds the promise of developing even more efficient and sustainable processes for the production of this vital amino acid.
References
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. Glutamic acid fermentation | PPTX [slideshare.net]
- 3. zsp.com.pk [zsp.com.pk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyruvate carboxylase from Corynebacterium glutamicum : purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Pyruvate carboxylase as an anaplerotic enzyme in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Transcriptomic and enzymatic analysis reveals the roles of glutamate dehydrogenase in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate synthase of Corynebacterium glutamicum is not essential for glutamate synthesis and is regulated by the nitrogen status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Production of this compound with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of glutamic acid production by <i>Corynebacterium glutamicum</i> using response surface methodology - Journal of King Saud University - Science [jksus.org]
- 17. interesjournals.org [interesjournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. assaygenie.com [assaygenie.com]
- 20. sciencellonline.com [sciencellonline.com]
- 21. benchchem.com [benchchem.com]
- 22. helixchrom.com [helixchrom.com]
- 23. researchgate.net [researchgate.net]
- 24. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
L-Glutamic Acid as a Precursor for GABA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synthesis of GABA from the excitatory neurotransmitter L-glutamic acid is a critical process for maintaining the balance between neuronal excitation and inhibition.[1][2] This conversion is catalyzed by the enzyme glutamate (B1630785) decarboxylase (GAD), a pyridoxal-5'-phosphate (PLP) dependent enzyme.[3][4] This technical guide provides an in-depth overview of the synthesis of GABA from this compound, focusing on the enzymatic activity of GAD, quantitative data, experimental protocols, and relevant signaling pathways.
The Enzymatic Conversion of this compound to GABA
The synthesis of GABA from this compound is a single-step enzymatic reaction catalyzed by glutamate decarboxylase (GAD; EC 4.1.1.15).[3] This enzyme facilitates the irreversible α-decarboxylation of this compound to produce GABA and carbon dioxide. The reaction requires the cofactor pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, which is covalently bound to a lysine (B10760008) residue in the active site of GAD.[5][6]
Glutamate Decarboxylase (GAD) Isoforms
In mammals, GAD exists in two main isoforms, GAD65 and GAD67, named for their respective molecular weights of 65 and 67 kilodaltons.[4][7] These isoforms are encoded by two different genes, GAD2 and GAD1, respectively.[4] While both isoforms catalyze the same reaction, they exhibit differences in their cellular localization, regulation, and kinetic properties, suggesting distinct physiological roles.[7][8]
-
GAD67 is constitutively active and distributed throughout the neuron, responsible for the basal levels of GABA synthesis required for metabolic functions and neurodevelopment.[7]
-
GAD65 is primarily localized to nerve terminals and is associated with synaptic vesicles.[7] Its activity is more dynamically regulated and is thought to be responsible for the synthesis of GABA for neurotransmission.[7]
Quantitative Data
Enzyme Kinetics
Precise kinetic parameters for human GAD isoforms are not extensively documented in publicly available literature. However, studies on recombinant GAD and GAD from other species provide valuable insights. The glutamate-dependent conversion of holo-GAD65 to the inactive apo-GAD is approximately 15 times faster than that of holo-GAD67, indicating a key difference in their regulation.[8] Truncation of the N-terminal segment of both GAD65 and GAD67 has been shown to increase their Vmax.
| Enzyme Source | Isoform | Substrate | K_m_ (mM) | V_max_ or k_cat_ | Reference(s) |
| Rice (Oryza sativa) | - | This compound | 32.3 | Not specified | [3] |
| Rice (Oryza sativa) | - | This compound | 7.68-8.06 | Not specified | [1] |
| Lactobacillus brevis | - | This compound | Not specified | Not specified | [6] |
| Pediococcus pentosaceus | - | This compound | Not specified | Not specified | |
| Human | GAD65 | This compound | Not specified | Increased upon N-terminal truncation | |
| Human | GAD67 | This compound | Decreased upon N-terminal truncation | Increased upon N-terminal truncation |
Optimal pH and Temperature
The optimal conditions for GAD activity vary depending on the organism and isoform.
| Organism | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Rice (Oryza sativa) | 5.5 - 5.8 | 40 | [3] |
| Rice (Oryza sativa) | 5.6 - 6.0 | 60 | [1] |
| E. coli | 3.8 - 4.6 | Not specified | |
| Lactobacillus plantarum | 4.8 | Not specified | [9] |
| Pediococcus pentosaceus | 4.2 | 32 | |
| Mammalian (general) | ~7.0 | Not specified | |
| Plant (general) | 5.8 | Not specified | [4] |
Signaling Pathways and Logical Relationships
GABA Synthesis Pathway
The synthesis of GABA from this compound is a direct enzymatic conversion. The following diagram illustrates this pathway, highlighting the key components.
Caption: The enzymatic conversion of this compound to GABA by GAD.
Experimental Workflow for GABA and this compound Quantification
A typical workflow for the analysis of GABA and this compound in biological samples involves sample preparation, derivatization, and chromatographic separation and detection.
Caption: A generalized workflow for GABA and this compound analysis.
Experimental Protocols
Spectrophotometric Assay for GAD Activity
This method is based on the change in pH resulting from the consumption of a proton during the decarboxylation of glutamate. The change in absorbance of a pH indicator, such as bromocresol green, is monitored.[10]
Materials:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.0)
-
This compound solution (e.g., 100 mM)
-
Pyridoxal-5'-phosphate (PLP) solution (e.g., 1 mM)
-
Bromocresol green indicator solution (e.g., 0.04% w/v)
-
Enzyme extract or purified GAD
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, this compound, PLP, and bromocresol green.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme extract.
-
Immediately monitor the change in absorbance at the wavelength of maximum absorbance for the basic form of bromocresol green (approximately 620 nm) over time.
-
The rate of change in absorbance is proportional to the GAD activity. A standard curve can be generated using known concentrations of GABA to quantify the activity.
Quantification of GABA and this compound by HPLC with OPA Derivatization
This is a widely used method for the sensitive quantification of amino acids. o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form a fluorescent derivative.[11][12][13]
Materials:
-
Perchloric acid (PCA) for deproteinization
-
Potassium carbonate for neutralization
-
Borate (B1201080) buffer (e.g., 0.4 M, pH 10.4)
-
o-Phthalaldehyde (OPA) solution (e.g., 10 mg/mL in methanol)
-
Thiol reagent (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
-
Mobile phase A: e.g., Sodium acetate (B1210297) buffer
-
Mobile phase B: e.g., Methanol or acetonitrile
-
GABA and this compound standards
Procedure:
-
Sample Preparation: Homogenize tissue samples in PCA and centrifuge. Neutralize the supernatant with potassium carbonate and centrifuge again to remove the precipitate.
-
Derivatization: Mix the sample or standard with borate buffer, OPA solution, and the thiol reagent. Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature in the dark.[13]
-
HPLC Analysis: Inject the derivatized sample onto the C18 column. Elute the analytes using a gradient of mobile phase A and B.
-
Detection: Monitor the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.
-
Quantification: Determine the concentrations of GABA and this compound by comparing their peak areas to those of the standards.
Quantification of GABA and this compound by GC-MS
This method involves the derivatization of the analytes to make them volatile for gas chromatography. Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach.
Materials:
-
Internal standards (e.g., deuterated GABA and this compound)
-
Derivatization reagent (e.g., MSTFA with 1% TMCS)
-
Pyridine (B92270) (as a solvent)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
GABA and this compound standards
Procedure:
-
Sample Preparation: Lyophilize the aqueous sample extracts.
-
Derivatization: Add pyridine and the silylation reagent to the dried sample or standard. Incubate at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Separate the TMS-derivatives on the capillary column using a suitable temperature program.
-
Detection: Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized analytes.
-
Quantification: Calculate the concentrations of GABA and this compound based on the peak area ratios of the analytes to their respective internal standards.
Conclusion
The synthesis of GABA from this compound by glutamate decarboxylase is a fundamental process in neuroscience. Understanding the kinetics, regulation, and optimal conditions of this enzymatic reaction is crucial for researchers in both basic science and drug development. The experimental protocols provided in this guide offer robust methods for the detailed investigation of this pathway. Further research into the specific kinetic properties of human GAD isoforms will be invaluable for a more complete understanding of GABAergic neurotransmission and its role in health and disease.
References
- 1. Glutamate decarboxylase: loss of N-terminal segment does not affect homodimerization and determination of the oxidation state of cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant human GAD65 accumulates to high levels in transgenic tobacco plants when expressed as an enzymatically inactive mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant human GAD1/GAD67 protein - Nordic Biosite [nordicbiosite.com]
- 6. researchgate.net [researchgate.net]
- 7. bonopusbio.com [bonopusbio.com]
- 8. Glutamic acid decarboxylase-67 (GAD67): expression relative to GAD65 in human islets and mapping of autoantibody epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 10. Recombinant Human GAD65/GAD2/GAD-2 Protein (GST Tag) - Elabscience® [elabscience.com]
- 11. sinobiological.com [sinobiological.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. GAD1/GAD67: Proteins and Enzymes [bio-techne.com]
An In-Depth Technical Guide to the Pharmacology of L-Glutamic Acid Receptors
Authored for Researchers, Scientists, and Drug Development Professionals
L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system, orchestrates a symphony of neuronal communication through its interaction with a diverse family of receptors.[1][2] These receptors, broadly classified into ionotropic and metabotropic families, are fundamental to synaptic transmission, plasticity, learning, and memory. Consequently, they represent critical targets in the development of therapeutics for a wide array of neurological and psychiatric disorders.[3][4] This guide provides a detailed exploration of the subtypes of this compound receptors, their pharmacology, associated signaling pathways, and the experimental methodologies used to investigate them.
Ionotropic Glutamate (B1630785) Receptors (iGluRs)
Ionotropic glutamate receptors are ligand-gated ion channels that mediate fast excitatory synaptic transmission.[1][4] Upon binding glutamate, they undergo a conformational change that opens a central pore, allowing the influx of cations and leading to depolarization of the postsynaptic membrane.[2] The iGluR family is subdivided into three main types based on their selective activation by specific agonists: AMPA, NMDA, and Kainate receptors.[3][5]
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors
AMPA receptors, composed of four subunits (GluA1-4), mediate the majority of fast excitatory neurotransmission in the brain.[6][7] The subunit composition of the tetrameric receptor dictates its physiological and pharmacological properties, such as ion permeability.[7][8] Receptors containing the GluA2 subunit are typically impermeable to Ca²⁺, whereas GluA2-lacking AMPA receptors exhibit significant Ca²⁺ permeability, a feature implicated in certain forms of synaptic plasticity and excitotoxicity.[9][10]
Pharmacology of AMPA Receptors
| Ligand | Type | Selectivity | Affinity/Potency |
| Glutamate | Endogenous Agonist | - | - |
| AMPA | Selective Agonist | AMPA > Kainate | - |
| Quisqualate | Agonist | AMPA, Group I mGluRs | - |
| CNQX | Competitive Antagonist | AMPA/Kainate | - |
| NBQX | Competitive Antagonist | AMPA/Kainate | - |
| Perampanel | Non-competitive Antagonist | AMPA | Approved antiepileptic |
| Aniracetam | Positive Allosteric Modulator | AMPA | Nootropic effects |
| Cyclothiazide | Positive Allosteric Modulator | AMPA (flop variants) | Reduces desensitization |
N-Methyl-D-aspartate (NMDA) Receptors
NMDA receptors are unique molecular coincidence detectors, requiring both glutamate binding and postsynaptic depolarization for activation.[11] This depolarization relieves a voltage-dependent block of the channel pore by Mg²⁺ ions.[12] Composed of two obligatory GluN1 subunits and two GluN2 (A-D) or GluN3 (A-B) subunits, NMDA receptors exhibit high permeability to Ca²⁺, which is crucial for their role in synaptic plasticity, learning, and memory.[12][13][14]
Pharmacology of NMDA Receptors
| Ligand | Type | Binding Site | Subunit Selectivity |
| Glutamate | Endogenous Agonist | GluN2 | - |
| NMDA | Selective Agonist | GluN2 | - |
| Glycine/D-Serine | Endogenous Co-agonist | GluN1 | - |
| AP5/APV | Competitive Antagonist | GluN2 (Glutamate site) | - |
| 7-Chlorokynurenic acid | Competitive Antagonist | GluN1 (Glycine site) | - |
| Ketamine | Non-competitive Antagonist | Channel Pore | - |
| Phencyclidine (PCP) | Non-competitive Antagonist | Channel Pore | - |
| Memantine | Uncompetitive Channel Blocker | Channel Pore | Low affinity |
| Ifenprodil | Non-competitive Antagonist | GluN2B N-terminal domain | GluN2B-selective |
| Spermine | Positive Allosteric Modulator | Polyamide site | - |
Kainate Receptors
Kainate receptors, assembled from GluK1-5 subunits, play a more modulatory role in synaptic transmission compared to AMPA and NMDA receptors.[4] They are located at both presynaptic and postsynaptic sites, where they can regulate neurotransmitter release and mediate excitatory postsynaptic currents.[15]
Pharmacology of Kainate Receptors
| Ligand | Type | Selectivity | Notes |
| Glutamate | Endogenous Agonist | - | - |
| Kainic Acid | Selective Agonist | Kainate > AMPA | Can be excitotoxic |
| Domoic Acid | Agonist | High affinity for Kainate | Shellfish toxin |
| CNQX | Competitive Antagonist | AMPA/Kainate | Broad spectrum |
| UBP302 | Competitive Antagonist | GluK1/GluK3 selective | Tool compound |
Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[2][11] There are eight mGluR subtypes (mGlu1-8), which are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[3][16][17]
Group I mGluRs (mGlu1 & mGlu5)
Group I mGluRs are typically located postsynaptically and are coupled to Gαq/11 proteins.[18][19] Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[18][20] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), generally leading to increased neuronal excitability.[17][18]
Pharmacology of Group I mGluRs
| Ligand | Type | Selectivity |
| (S)-3,5-DHPG | Selective Agonist | Group I |
| CHPG | Selective Agonist | mGlu5 |
| AIDA | Competitive Antagonist | Group I |
| MPEP | Non-competitive Antagonist (NAM) | mGlu5 |
| CPCCOEt | Non-competitive Antagonist (NAM) | mGlu1 |
| CDPPB | Positive Allosteric Modulator (PAM) | mGlu5 |
// Nodes Glutamate [label="Glutamate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mGluR1_5 [label="mGluR1/5", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq_11 [label="Gαq/11", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#FFFFFF", fontcolor="#202124"]; Ca2_release [label="Ca²⁺ Release", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Response [label="Increased Neuronal\nExcitability", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Glutamate -> mGluR1_5 [label=" Binds"]; mGluR1_5 -> Gq_11 [label=" Activates"]; Gq_11 -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Cleaves"]; PIP2 -> IP3 [dir=none]; PIP2 -> DAG [dir=none]; IP3 -> ER [label=" Binds to Receptor"]; ER -> Ca2_release; DAG -> PKC [label=" Activates"]; Ca2_release -> Cellular_Response; PKC -> Cellular_Response; } Group I mGluR Gq-coupled signaling pathway.
Group II mGluRs (mGlu2 & mGlu3) & Group III mGluRs (mGlu4, mGlu6, mGlu7 & mGlu8)
Group II and III mGluRs are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit neurotransmitter release.[16][21][22] Both groups are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[18][23][24]
Pharmacology of Group II & III mGluRs
| Ligand | Type | Selectivity |
| LY354740 | Agonist | Group II |
| DCG-IV | Agonist | Group II |
| Eglumegad | Agonist | Group II |
| L-AP4 | Agonist | Group III |
| (R,S)-PPG | Antagonist | Group III |
| BINA | Positive Allosteric Modulator (PAM) | mGlu2 |
// Nodes Glutamate [label="Glutamate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mGluR2_3_4_6_7_8 [label="Group II/III mGluRs", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi_o [label="Gαi/o", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FFFFFF", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="↓ cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="↓ PKA Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Decreased Neurotransmitter\nRelease", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Glutamate -> mGluR2_3_4_6_7_8 [label=" Binds"]; mGluR2_3_4_6_7_8 -> Gi_o [label=" Activates"]; Gi_o -> AC [label=" Inhibits", arrowhead="tee"]; AC -> ATP [label=" Converts", style=dashed, arrowhead=none]; ATP -> cAMP [dir=none, style=dashed]; AC -> cAMP [style=invis]; // for layout cAMP -> PKA; PKA -> Cellular_Response; } Group II/III mGluR Gi-coupled signaling pathway.
Key Experimental Methodologies
The characterization of glutamate receptor pharmacology relies on a variety of sophisticated experimental techniques.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a receptor.[25] These assays measure the interaction between a radiolabeled ligand and a receptor, often in preparations of cell membranes.[26]
Detailed Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize brain tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl).[27]
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[27]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[27]
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]CGP 39653 for NMDA receptors), and varying concentrations of the unlabeled competitor compound.[27][28]
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled ligand.[27]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[27]
-
-
Separation and Detection:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[25][27]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[27]
-
Measure the radioactivity retained on the filters using a scintillation counter.[27]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[27]
-
// Nodes Start [label="Start: Tissue/Cell\nHomogenization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MembranePrep [label="Membrane Preparation\n(Centrifugation)"]; Incubation [label="Incubation:\nMembranes + Radioligand +\nCompetitor"]; Filtration [label="Rapid Filtration\n(Separates Bound/Free)"]; Counting [label="Scintillation Counting\n(Measures Radioactivity)"]; Analysis [label="Data Analysis\n(IC50 → Ki)"]; End [label="End: Determine Ligand\nAffinity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> MembranePrep; MembranePrep -> Incubation; Incubation -> Filtration; Filtration -> Counting; Counting -> Analysis; Analysis -> End; } Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through receptor channels in a single neuron, providing high-resolution data on receptor function and modulation.[29][30][31]
Detailed Protocol for Whole-Cell Recording of Glutamate-Evoked Currents:
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF.
-
Use a glass micropipette (resistance 3-5 MΩ) filled with an internal solution (containing salts mimicking the intracellular environment) as the recording electrode.
-
-
Obtaining a Recording:
-
Under visual guidance, approach a neuron with the micropipette and apply gentle positive pressure.
-
Form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.
-
Apply brief, gentle suction to rupture the membrane patch, establishing the "whole-cell" configuration, which allows electrical access to the entire cell.[29]
-
-
Data Acquisition:
-
Clamp the cell membrane at a specific holding potential (e.g., -70 mV).
-
Apply glutamate or a specific agonist to the cell via the perfusion system or a local application pipette.
-
Record the resulting transmembrane current using a specialized amplifier. To isolate specific receptor currents (e.g., NMDA), pharmacological blockers for other receptors (e.g., AMPA and GABA receptors) are included in the aCSF.[32]
-
-
Data Analysis:
-
Analyze the recorded currents for parameters such as amplitude, rise time, and decay kinetics.
-
To study antagonists, co-apply the antagonist with the agonist and measure the reduction in the current amplitude to determine potency (IC₅₀).
-
// Nodes Start [label="Start: Prepare Acute\nBrain Slice", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Approach [label="Approach Neuron with\nMicropipette"]; Seal [label="Form Giga-Seal\n(>1 GΩ)"]; Rupture [label="Rupture Membrane\n(Whole-Cell Access)"]; Record [label="Voltage Clamp & Apply\nAgonist/Antagonist"]; Analyze [label="Analyze Current\n(Amplitude, Kinetics)"]; End [label="End: Characterize Receptor\nFunction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Approach; Approach -> Seal; Seal -> Rupture; Rupture -> Record; Record -> Analyze; Analyze -> End; } Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
The intricate pharmacology of this compound receptors offers a vast landscape for therapeutic intervention. A thorough understanding of the distinct properties of each receptor subtype, their signaling cascades, and the precise methodologies used to study them is paramount for the rational design of novel drugs targeting the glutamatergic system. This guide serves as a foundational resource for professionals dedicated to advancing the fields of neuroscience and drug development.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbs.com [ijbs.com]
- 6. Regulation of AMPA receptor gating and pharmacology by TARP auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPA receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPA receptor ligands: synthetic and pharmacological studies of polyamines and polyamine toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Three Classes of Ionotropic Glutamate Receptor - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Group III metabotropic glutamate receptors: pharmacology, physiology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabotropic glutamate receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 20. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 22. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation [frontiersin.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scholars.uky.edu [scholars.uky.edu]
- 31. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. docs.axolbio.com [docs.axolbio.com]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of L-glutamic acid using High-Performance Liquid Chromatography (HPLC). The methods described are applicable across various matrices, including pharmaceutical formulations, biological samples, and food products.
Introduction
This compound is a non-essential amino acid that plays a crucial role as a primary excitatory neurotransmitter in the central nervous system. It is also a fundamental component of proteins and is widely used as a flavor enhancer (monosodium glutamate, MSG) in the food industry. Accurate and robust analytical methods for the quantification of this compound are essential for quality control in food and pharmaceutical industries, as well as for research in neuroscience and metabolic studies. HPLC is a versatile and widely used technique for this purpose, offering high sensitivity and selectivity.
This guide covers several HPLC-based methods, including those with and without derivatization, and methods for chiral separation of glutamic acid enantiomers.
Method 1: Reversed-Phase HPLC with Pre-column Derivatization and Fluorescence Detection
This is one of the most common and sensitive methods for amino acid analysis. Since most amino acids, including glutamic acid, lack a strong chromophore for UV detection, derivatization with a fluorescent tag is employed to enhance detection sensitivity and selectivity.[1][2]
Application Note:
This method is ideal for the analysis of this compound in complex biological samples where high sensitivity is required. The pre-column derivatization step involves reacting the amino acid with a fluorescent reagent before injection into the HPLC system. Common derivatizing agents include o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines.[1][2] The resulting fluorescent derivatives are then separated on a reversed-phase column (e.g., C18) and detected by a fluorescence detector.
Advantages:
-
High sensitivity and selectivity.[1]
-
Well-established and robust methodology.
-
Automated derivatization is possible with modern autosamplers.[1][2]
Disadvantages:
-
Derivatization adds an extra step to the sample preparation process.
-
The stability of the derivatives can be a concern.
Experimental Protocol: OPA/FMOC Derivatization
1. Reagents and Materials:
-
This compound standard
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Boric acid buffer (0.1 M, pH 9.5)
-
o-phthaldialdehyde (OPA) reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M boric acid (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent is stable for one week when stored in a dark bottle at 4°C.[3]
-
9-fluorenylmethyl chloroformate (FMOC) reagent
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
2. Sample Preparation:
-
For solid samples, accurately weigh and dissolve in an appropriate solvent (e.g., dilute HCl or water).
-
For liquid samples, dilute as necessary.
-
Filter the sample through a 0.45 µm syringe filter before derivatization.
3. Automated Pre-column Derivatization (in autosampler):
-
This procedure can be automated using the injection program of the HPLC system.
-
Mix 10 µL of the sample or standard with 40 µL of the OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.[3]
-
For the analysis of both primary and secondary amino acids, a subsequent reaction with FMOC is required.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 40 mM Phosphate (B84403) buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the derivatized amino acids.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL of the derivatized mixture.
-
Fluorescence Detection:
-
For OPA derivatives: Excitation at 350 nm, Emission at 450 nm.
-
For FMOC derivatives: Excitation at 266 nm, Emission at 305 nm.
-
Workflow for Pre-column Derivatization HPLC
Caption: Workflow for HPLC analysis of this compound with pre-column derivatization.
Method 2: Direct Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC)
Application Note:
This method is suitable for the analysis of polar compounds like amino acids without the need for derivatization. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[4] This allows for the retention and separation of polar analytes like this compound. Detection can be achieved using UV (at low wavelengths, e.g., 200-210 nm) or, more effectively, with a mass spectrometer (LC-MS).[4]
Advantages:
-
No derivatization step required, simplifying sample preparation.[5]
-
Good retention for very polar compounds.
Disadvantages:
-
UV detection can have low sensitivity and be prone to interference.
-
LC-MS instrumentation is more complex and expensive.
Experimental Protocol: HILIC-UV
1. Reagents and Materials:
-
This compound standard
-
HPLC grade water and acetonitrile
-
Potassium dihydrogen phosphate
-
HILIC column (e.g., Silica-based, 250 mm x 4.6 mm, 5 µm)
2. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter.
3. HPLC Conditions:
-
Column: HILIC Silica column.
-
Mobile Phase: Isocratic mixture of 2.5 mM Potassium dihydrogen phosphate (pH 2.85) and Acetonitrile (25:75, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
UV Detection: 210 nm.
Logical Relationship for HILIC Method Selection
Caption: Decision tree for selecting an appropriate HPLC method for this compound analysis.
Method 3: Chiral Separation of D- and this compound
Application Note:
Distinguishing between D- and L-enantiomers of glutamic acid is crucial in neurochemistry and for assessing the purity of pharmaceutical products, as the D-form can have different physiological effects.[6] Chiral separation can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. Crown-ether based CSPs are particularly effective for the separation of amino acid enantiomers.[6]
Advantages:
-
Directly separates enantiomers.
-
Essential for stereospecific analysis.
Disadvantages:
-
Chiral columns are more expensive.
-
Method development can be more complex.
Experimental Protocol: Chiral HPLC with a Crown-Ether CSP
1. Reagents and Materials:
-
D- and this compound standards
-
HPLC grade methanol and water
-
Perchloric acid (HClO₄)
-
Chiral column (e.g., ChiroSil® SCA(-), 15 cm x 4.6 mm, 5 µm).[6]
2. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter.
3. HPLC Conditions:
-
Column: ChiroSil® SCA(-) (crown-ether CSP).[6]
-
Mobile Phase: 84% Methanol / 16% Water, with 5 mM HClO₄.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the different HPLC methods for this compound analysis.
| Method | Derivatization | Column | Detection | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| RP-HPLC | OPA/FMOC | C18 | Fluorescence | Sub-µg/mL range | Sub-µg/mL range | > 0.999 |
| HILIC | None | Silica | UV | 0.4 – 0.65 µg/mL (non-aromatic)[5] | 1.2 – 2.1 µg/mL (non-aromatic)[5] | > 0.99 |
| RP-HPLC | Dansyl Chloride | C18 | Fluorescence | - | Very low quantification limits | 0.9999[7] |
| Ion-Exchange | None | Ion-Exchange | UV/VIS | 4.0 μg/ml[8] | 40.0 μg/ml[8] | - |
| UHPLC | DNFB | Phenyl-hexyl | UV (363 nm) | - | - | - |
Note: The exact values for LOD, LOQ, and linearity can vary depending on the specific instrument, column, and experimental conditions.
Method Validation
All analytical methods for this compound should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
-
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
Application Notes and Protocols: Synthesis of L-Glutamic Acid Analogs for Research
Introduction
L-glutamic acid is a fundamental non-essential amino acid that serves as a key building block in protein synthesis and as the primary excitatory neurotransmitter in the central nervous system.[1][2] Its central role in cellular metabolism and signal transduction makes it a critical molecule in both normal physiology and various pathological states. In neoplastic cells, the metabolic pathways involving this compound and its derivative, L-glutamine, are often dysregulated, presenting therapeutic opportunities.[1][3] The synthesis of L-glutamine is crucial for the biosynthesis of purines and pyrimidines, essential components of DNA and RNA.[3][4] Analogs of this compound are therefore synthesized to probe and modulate the activity of glutamate (B1630785) receptors, enzymes, and transporters, making them invaluable tools in drug development and neuroscience research.[5][6]
This document provides detailed protocols and application notes for the synthesis of various this compound analogs, focusing on their applications as potential anticancer agents and as tools for studying protein-protein interactions.
Application Note 1: this compound Analogs as Potential Anticancer Agents
Principle: this compound is metabolized to L-glutamine by L-glutamine synthetase, a process vital for cell maintenance.[3] In many cancer cells, there is a high demand for glutamine to support rapid proliferation and biosynthesis.[5] Therefore, antagonists of glutamine synthetase or compounds that interfere with glutamine metabolism can act as effective anticancer agents.[3] The synthesis of various amide and hydrazide derivatives of this compound has been explored to develop potent antineoplastic agents.[1][3]
Protocol 1.1: Synthesis of N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides)
This protocol details a multi-step synthesis to produce bisamide derivatives of this compound, which have been evaluated for their anticancer activity.[3]
Step 1: Synthesis of N-(benzenesulfonyl)-L-glutamic acid
-
Condense this compound with benzenesulfonyl chloride in the presence of aqueous NaOH at 70°C.
-
Acidify the reaction mixture with aqueous HCl.
-
Extract the product with dry ethyl acetate.
Step 2: Formation of the Acid Chloride
-
Convert the sulfonamide formed in Step 1 to its corresponding acid chloride using thionyl chloride.
Step 3: Synthesis of Bisamides
-
Condense the acid chloride from Step 2 with an excess of p-substituted phenylhydrazines to yield the final bisamide products.
Step 4: Purification
-
Purify the final compounds via recrystallization.
Experimental Workflow: Synthesis of Bisamide Analogs
Caption: Workflow for the synthesis of N-(benzenesulfonyl)-L-glutamic acid bisamides.
Data Presentation: Physicochemical and Biological Activity Data
The following table summarizes the characteristics and in vitro anticancer activity of synthesized N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides).[3]
| Compound | Substitution (p) | Yield (%) | M.P. (°C) | % Inhibition (DU-145, 80 µg/ml) | % Inhibition (PC-3, 80 µg/ml) |
| 1 | H | - | - | - | - |
| 2 | Cl | - | - | - | - |
| 3 | CH₃ | - | - | - | - |
| 4 | NO₂ | - | - | 84.7 | 72.0 |
Data for yields and melting points were not fully available in the provided search results.
Application Note 2: Synthesis of L-γ-Methylene Glutamic Acid from Pyroglutamic Acid
Principle: L-pyroglutamic acid, a cyclic lactam of glutamic acid, serves as a valuable and conformationally restricted starting material for the synthesis of various analogs.[7] This approach allows for the stereoselective introduction of substituents. The synthesis of L-γ-methylene glutamic acid, an important intermediate, involves derivatizing pyroglutamic acid to introduce a methylene (B1212753) group, followed by the decyclization of the pyroglutamate (B8496135) ring to form the linear amino acid.[7]
Protocol 2.1: Synthesis of Diethyl 4-Methylene-L-glutamic acid hydrochloride
This protocol is adapted from a process for synthesizing substantially pure L-amino acids.[7]
Step 1: Esterification of L-Pyroglutamic Acid
-
Dissolve L-pyroglutamic acid (5.0 g) in ethanol (B145695) (150 ml).
-
Add 98% sulfuric acid (0.3 g) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Add sodium carbonate (1.5 g) and continue stirring for an additional 1.5 hours.
-
Filter the suspension and evaporate the filtrate under reduced pressure to obtain the ethyl ester of pyroglutamic acid.
Step 2: Methylene Group Introduction (Conceptual)
-
The esterified pyroglutamic acid is derivatized to add a methylene moiety at the 4-position. The specific reagents for this step are part of a proprietary process but generally involve condensation with a formaldehyde (B43269) equivalent.[7]
Step 3: Decyclization and Esterification
-
The resulting 4-methylene pyroglutamate is decyclized using a strong base, followed by acidification to form N-protected 4-methylene-L-glutamic acid.[7]
-
The protecting group is removed to yield the 4-methylene this compound salt.[7]
Step 4: Final Product Formation
-
Dissolve 4-Methylene this compound hydrochloride (31 g) in ethanol (310 ml).
-
Add thionyl chloride (31 ml) dropwise.
-
Stir the mixture at room temperature overnight and then reflux for 2.5 hours.
-
Concentrate the reaction mixture to dryness.
-
Recrystallize the crude product from hot ethanol and anhydrous MTBE to yield the pure title compound (34 g).[7]
Logical Relationship: From Cyclic Precursor to Final Analog
Caption: Synthetic pathway from L-pyroglutamic acid to its linear analog.
Application Note 3: this compound Analogs in Neuroscience Research
Principle: As the brain's primary excitatory neurotransmitter, L-glutamate activates a wide range of ionotropic (iGluR) and metabotropic (mGluR) receptors.[2][8] iGluRs, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels, while mGluRs are G-protein coupled receptors that modulate synaptic transmission.[2] Synthetic analogs of this compound are indispensable for characterizing these receptor subtypes, as they can act as selective agonists or antagonists.[9][10] For instance, N-methyl-D-aspartate (NMDA) is a selective agonist that was instrumental in identifying the NMDA receptor.[8]
Signaling Pathways: Major Glutamate Receptor Families
Caption: Overview of this compound signaling pathways in the central nervous system.
Application Note 4: Macrocyclic Analogs for Targeting Protein-Protein Interactions (PPIs)
Principle: Targeting protein-protein interactions (PPIs) is a promising strategy in drug development, particularly for cancer therapeutics. This compound analogs can be incorporated into peptides to create macrocycles. These constrained structures can enhance binding affinity and selectivity for specific protein targets. A novel, orthogonally protected glutamic acid analog has been used to prepare high-affinity macrocyclic peptide mimetics directed against the Polo-like kinase 1 (Plk1) polo-box domain (PBD), a key regulator of mitosis.[11]
Protocol 4.1: Synthesis of an Orthogonally Protected Glutamic Acid Analog
This protocol describes the synthesis of a key intermediate, 5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate, used for subsequent solid-phase peptide synthesis (SPPS) and on-resin cyclization.[11]
Step 1: Mitsunobu Esterification
-
Dissolve N-Boc-L-glutamic acid α-tert-butyl ester (3) (670 mg, 2.21 mmol), triphenylphosphine (B44618) (770 mg, 2.94 mmol), and allyl alcohol (0.20 mL, 2.94 mmol) in anhydrous THF (11 mL).
-
Cool the solution in an ice bath.
-
Add diisopropylazodicarboxylate (B7806520) (DIAD, 0.57 mL, 2.94 mmol) dropwise to the mixture with stirring.
-
Allow the reaction to warm to room temperature over 3 hours.
Step 2: Purification
-
Directly adsorb the reaction mixture to Celite.
-
Purify the product by flash chromatography to obtain the title compound (4).[11]
This protected analog can then be further modified and incorporated into a peptide sequence on a solid support, with the allyl and Boc/t-butyl groups allowing for orthogonal deprotection strategies crucial for on-resin cyclization.[11]
Experimental Workflow: On-Resin Peptide Macrocyclization
Caption: General workflow for synthesizing macrocyclic peptides using a glutamic acid analog.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of this compound Analogs as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Anticancer Activity and Applications as Conjugates with Anticancer Drug_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. The effects of L-glutamate and its analogues upon the membrane conductance of central murine neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 8. acnp.org [acnp.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Sensitivity of hippocampal neurons to glutamic acid and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
Application Notes and Protocols for L-Glutamic Acid Production by Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production of L-glutamic acid, a crucial amino acid in the food, pharmaceutical, and cosmetic industries, through microbial fermentation. The primary focus is on the use of Corynebacterium glutamicum, the most prominent microorganism for industrial-scale this compound production.[1][2][3] These protocols are intended to serve as a comprehensive guide for laboratory-scale production and optimization studies.
Introduction to Microbial this compound Fermentation
This compound was first commercially produced in 1909 as the seasoning 'AJI-NO-MOTO'.[2] While initial production relied on the acid hydrolysis of wheat gluten, microbial fermentation has become the preferred method due to its economic viability and environmentally friendly nature.[2] The discovery of Corynebacterium glutamicum (initially named Micrococcus glutamicus) in 1956 revolutionized the industrial production of amino acids.[2][4] This Gram-positive bacterium is capable of overproducing this compound from inexpensive carbon and nitrogen sources.[1][2]
Several factors are critical for inducing this compound overproduction in C. glutamicum, including biotin (B1667282) limitation and the addition of surfactants or penicillin.[2][5][6] These conditions alter the cell membrane's permeability, facilitating the excretion of this compound.[7] Metabolic engineering strategies are also widely employed to enhance production by redirecting carbon flux towards this compound biosynthesis.[8]
Microbial Strains and Culture Conditions
While Corynebacterium glutamicum is the workhorse of industrial this compound production, other microorganisms have also been shown to produce this amino acid.[4][9]
Table 1: Microorganisms for this compound Production
| Microorganism | Key Characteristics |
| Corynebacterium glutamicum | High productivity, well-characterized metabolism, amenable to genetic engineering.[1][8] |
| Brevibacterium flavum | Another high-yielding strain often used in industrial production.[4] |
| Brevibacterium lactofermentum | Capable of high yields, particularly from alternative carbon sources like palm waste hydrolysate.[10] |
| Brevibacterium roseum | Can produce significant amounts of this compound with optimized nutrient concentrations.[11] |
| Bacillus flexus | A potential producer, with yields being optimized using statistical methods.[12] |
Data Presentation: Fermentation Parameters and Yields
The yield of this compound is highly dependent on the microbial strain, fermentation conditions, and medium composition. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 2: Influence of Fermentation Conditions on this compound Yield
| Microorganism | Key Parameter Optimized | Value | This compound Yield (g/L) | Reference |
| Corynebacterium glutamicum | Dissolved Oxygen (DO) | 10% saturation | 91.5 | [13] |
| Corynebacterium glutamicum | Dissolved Oxygen (DO) | 50% saturation | 72.7 | [13] |
| Brevibacterium roseum | pH | 6.0 | 40.5 | [11] |
| Brevibacterium roseum | Temperature | 30°C | 27.8 | [11] |
| Bacillus flexus | Substrate Concentration | 6% | 4.9 | [12] |
| Brevibacterium lactofermentum | Carbon Source | Glucose | 70 | [10] |
| Brevibacterium lactofermentum | Carbon Source | Palm Waste Hydrolysate | 88 | [10] |
| Corynebacterium glutamicum & Pseudomonas reptilivora (mixed culture, immobilized) | Sodium Alginate Concentration | 2% | 16.026 | [14] |
| Corynebacterium glutamicum (immobilized) | Sodium Alginate Concentration | 2% | 13.026 | [14] |
Experimental Protocols
The following protocols provide a detailed methodology for the production and analysis of this compound in a laboratory setting.
Media Preparation
4.1.1. Seed Culture Medium
-
Composition (per liter):
-
Glucose: 20 g
-
Peptone: 10 g
-
Meat Extract: 5 g
-
Yeast Extract: 2 g
-
NaCl: 2.5 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.25 g
-
-
Preparation:
-
Dissolve all components in distilled water and adjust the pH to 7.0.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
4.1.2. Production Medium
-
Composition (per liter):
-
Preparation:
-
Dissolve all components except CaCO₃ in distilled water and adjust the pH to 7.0.[14]
-
Sterilize the medium and a separate solution of CaCO₃ by autoclaving at 121°C for 15 minutes.
-
Aseptically add the sterilized CaCO₃ to the cooled medium before inoculation.
-
Inoculum Development
-
Aseptically transfer a single colony of Corynebacterium glutamicum from a fresh agar (B569324) plate to a flask containing the sterilized seed culture medium.
-
Incubate the culture at 30°C on a rotary shaker at 150-200 rpm for 16-24 hours, or until the culture reaches the mid-logarithmic growth phase.[7]
Fermentation Process
-
Inoculate the production medium with the seed culture at a ratio of 1-6% (v/v).[7][14]
-
Carry out the fermentation in a controlled bioreactor or shake flasks at 30°C for 40-96 hours.[7][11]
-
Maintain the pH between 7.0 and 8.0 by the intermittent addition of sterile urea or ammonia (B1221849) solution.[7]
-
Ensure adequate aeration, as oxygen supply is crucial. However, excessive oxygen can inhibit production.[7]
Product Recovery and Purification
-
Cell Separation: At the end of the fermentation, separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.[15][16]
-
Ion-Exchange Chromatography:
-
Pass the clarified broth through a strong cation-exchange resin column (e.g., Amberlite IR 120) to bind the this compound.[10][16]
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound this compound with a solution of sodium hydroxide (B78521) or urea.[10][15] This converts this compound to monosodium glutamate (B1630785).[15]
-
-
Crystallization:
-
Adjust the pH of the eluate to the isoelectric point of this compound (pH 3.2) using a mineral acid like HCl.[2]
-
Cool the solution to induce crystallization of this compound.
-
Collect the crystals by filtration and dry them.
-
Visualizations: Signaling Pathways and Workflows
Metabolic Pathway of this compound Production
The biosynthesis of this compound in Corynebacterium glutamicum starts from glucose and proceeds through glycolysis and the tricarboxylic acid (TCA) cycle.[1] A key step is the reductive amination of α-ketoglutarate, a TCA cycle intermediate, catalyzed by glutamate dehydrogenase.[1][15]
Caption: Biosynthesis pathway of this compound from glucose.
Experimental Workflow for this compound Production
The overall process for producing and purifying this compound involves several distinct stages, from preparing the culture to isolating the final product.
Caption: Workflow for this compound production and purification.
Regulatory Factors Influencing this compound Excretion
Several external factors can trigger the overproduction and excretion of this compound in Corynebacterium glutamicum. These factors primarily affect the cell membrane's integrity and permeability.
Caption: Key triggers for this compound excretion.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutamate Fermentation-2: Mechanism of L-Glutamate Overproduction in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. Production of l-glutamate family amino acids in Corynebacterium glutamicum: Physiological mechanism, genetic modulation, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JPS57125695A - Preparation of this compound by fermentation - Google Patents [patents.google.com]
- 10. Fermentation and recovery of glutamic acid from palm waste hydrolysate by Ion-exchange resin column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
- 13. On-line optimization of glutamate production based on balanced metabolic control by RQ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of this compound with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. scielo.br [scielo.br]
Application Notes: L-Glutamic Acid Receptor Binding Assays
Introduction
L-Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory.[1][2] It exerts its effects by binding to and activating ionotropic and metabotropic glutamate (B1630785) receptors.[2] Ionotropic receptors (iGluRs) are ligand-gated ion channels, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[2][3] Metabotropic receptors (mGluRs) are G-protein coupled receptors.[2] Due to their critical role in neuronal function, glutamate receptors are significant targets for drug discovery in the context of various neurological and psychiatric disorders.[4]
Radioligand binding assays are a robust and sensitive method for quantifying the affinity of compounds for these receptors.[5][6][7] This document provides a detailed protocol for a competitive radioligand binding assay using rat brain membranes, a rich source of glutamate receptors.[4]
Principle of the Assay
Competitive radioligand binding assays measure the ability of an unlabeled test compound to displace a specific radiolabeled ligand from its receptor.[5][6] The assay is performed with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound.[6] The amount of radioactivity bound to the receptor is measured, typically by liquid scintillation counting, to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).[4][6] This IC₅₀ value can then be converted to the inhibition constant (Kᵢ), which represents the true binding affinity of the test compound for the receptor.[4][5]
Glutamate Receptor Signaling Pathway
L-glutamate binding to ionotropic receptors like the NMDA receptor leads to the opening of an integrated ion channel. For the NMDA receptor, activation requires the binding of both glutamate and a co-agonist (glycine or D-serine).[4][8] At resting membrane potential, the channel is blocked by Mg²⁺ ions; depolarization removes this block, allowing Ca²⁺ and Na⁺ influx, which triggers downstream signaling cascades.[4]
Caption: Simplified signaling pathway of an NMDA-type glutamate receptor.
Experimental Workflow
The overall workflow for a radioligand binding assay involves several key stages, from the preparation of the biological material to the final analysis of the binding data.
Caption: General experimental workflow for a glutamate receptor binding assay.
Detailed Experimental Protocol
This protocol describes a competitive radioligand binding assay for NMDA receptors using rat cortical membranes. It can be adapted for AMPA or kainate receptors by selecting the appropriate radioligand and displacing agent for non-specific binding.
I. Materials and Reagents
-
Tissue: Cerebral cortices from adult rats.[4]
-
Buffers:
-
Radioligand: e.g., [³H]TCP ([³H]thienyl cyclohexylpiperidine) or --INVALID-LINK--MK-801 for the NMDA receptor PCP/channel site.[4][8]
-
Non-specific Binding (NSB) Agent: A high concentration of a known unlabeled ligand, e.g., 10 µM Phencyclidine (PCP) or 10 µM unlabeled MK-801.[4][9]
-
Test Compounds: Serial dilutions of compounds to be tested.
-
Filtration:
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
0.5% (w/v) Polyethylenimine (PEI) solution for pre-soaking filters to reduce non-specific binding.[4]
-
-
Equipment:
II. Membrane Preparation
-
Euthanize adult rats according to institutional guidelines and rapidly dissect the cerebral cortices.[4]
-
Place the tissue in ice-cold homogenization buffer.[4]
-
Homogenize the tissue and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[4]
-
Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step to wash the membranes.[4]
-
Resuspend the final pellet in a small volume of buffer.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).[4]
-
Aliquot the membrane preparation and store at -80°C until use.[4]
III. Radioligand Binding Assay Procedure
-
On the day of the assay, thaw the rat cortical membranes on ice. Dilute the membranes in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.[4]
-
Pre-soak the glass fiber filter mat in 0.5% PEI for at least 30 minutes.[4]
-
In a 96-well plate, set up the following conditions in triplicate:[4]
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of the NSB agent (e.g., 10 µM PCP).
-
Test Compound: 25 µL of each serial dilution of the test compound.
-
-
Add 100 µL of the diluted membrane preparation to each well.[4]
-
Add 25 µL of the radioligand (e.g., [³H]TCP) at a final concentration near its dissociation constant (Kd), typically 1-5 nM.[4] The final assay volume will be 150 µL.[4]
-
Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.[4]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.[4]
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[4]
-
Dry the filter mat completely under a heat lamp or in a drying oven.[4]
-
Place the filter mat in a scintillation vial or bag, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
IV. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[6]
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary
The following table summarizes representative binding data for various ligands at different ionotropic glutamate receptor subtypes. This data is essential for comparing the affinity and selectivity of novel compounds.
| Receptor Subtype | Radioligand | Competing Ligand | Binding Affinity (Kᵢ / IC₅₀ / Kd) | Reference |
| NMDA | [³H]CGP 39653 | (5S,αR)-3 | Nanomolar Affinity | [10] |
| NMDA | [³H]TCP | Test Compounds | Assay Dependent | [4] |
| Metabotropic (mGluR1a) | [³H]L-Quisqualic Acid | L-Quisqualic Acid | IC₅₀ = 0.056 µM | [11] |
| Metabotropic (mGluR1a) | [³H]L-Quisqualic Acid | L-Glutamate | IC₅₀ = 0.97 µM | [11] |
| Metabotropic (mGluR1a) | [³H]L-Quisqualic Acid | t-ACPD | IC₅₀ = 4.0 µM | [11] |
| Kainate (GluK1) | [³H]UBP310 | UBP310 | Kd = 21 ± 7 nM | [12] |
| Kainate (GluK3) | [³H]UBP310 | UBP310 | Kd = 0.65 ± 0.19 µM | [12] |
Alternative and Complementary Assays
While radioligand binding assays are the gold standard for determining binding affinity, other methods can provide functional data.[6][7]
-
Calcium Flux Assays: These assays measure changes in intracellular calcium upon receptor activation.[13] They are particularly useful for studying ion channel function and can be performed in a high-throughput format using fluorescence microplate readers.[13][14] HEK293 cells expressing specific receptor subunits are often used for these studies.[13]
-
[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins coupled to metabotropic glutamate receptors.[7] It can differentiate between agonists, antagonists, and inverse agonists.[7]
References
- 1. Glutamate Assay Kit. Colorimetric. (ab83389/K629-100) | Abcam [abcam.com]
- 2. Glutamic acid - Wikipedia [en.wikipedia.org]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Glutamate Transport and Receptor Binding by Glutamate Receptor Antagonists in EAE Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of L-Glutamic Acid in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-glutamic acid, a non-essential amino acid, is the primary excitatory neurotransmitter in the mammalian central nervous system and plays a pivotal role in numerous metabolic pathways. Accurate quantification of this compound in tissue samples is crucial for understanding its role in physiological and pathological processes, including neurological disorders, metabolic diseases, and drug development. These application notes provide detailed protocols for the quantification of this compound in various tissue samples using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and enzymatic assays.
Data Presentation: Quantitative Levels of this compound in Rodent Tissues
The following tables summarize the reported concentrations of this compound in different rodent tissues, offering a comparative overview across various analytical methods and experimental conditions.
Table 1: this compound Concentration in Rodent Brain Tissue
| Brain Region | Animal Model | Analytical Method | This compound Concentration | Citation |
| Whole Brain | Mouse | GC-MS/MS | ~8-10 µmol/g wet weight | [1] |
| Frontal Cortex | Rat | Microdialysis/HPLC | 1.5 - 5 µM (extracellular) | [2] |
| Frontal Cortex | Rat | - | 5 - 15 µmol/g tissue | [2] |
| Hippocampus | Rat (Male) | HPLC | ~108 - 166 µmol/mg protein | [3] |
| Hippocampus | Rat (Male) | MRS | ~6.73 - 8.46 mmol/kg wet weight | [4] |
| Motor & Prefrontal Cortex | Rat | Amperometry | 15.27 - 18.85 µM (extracellular) | [5] |
Table 2: this compound Concentration in Other Rodent Tissues
| Tissue | Animal Model | Analytical Method | This compound Concentration | Citation |
| Skeletal Muscle (Vastus Lateralis) | Human | Biopsy/HPLC | ~2.3 - 4.8 µmol/g fresh tissue | [6] |
| Skeletal Muscle (Gastrocnemius) | Mouse | - | ~0.8 - 2.1 µmol/g fresh tissue | [6] |
| Skeletal Muscle (Soleus) | Mouse | - | ~3.6 - 11.0 µmol/g fresh tissue | [6] |
| Liver | Rat (Starved) | - | ~1.54 - 3.4 µmol/g wet weight | [7] |
| Liver | Rat (Post-absorptive) | - | ~1.88 - 4.3 µmol/g wet weight | [7] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the quantification of this compound in tissue samples.
Experimental Protocols
Tissue Sample Preparation
Proper sample preparation is critical for accurate quantification of this compound. The following is a general protocol that can be adapted for different tissue types.
Materials:
-
Tissue sample (e.g., brain, liver, muscle)
-
Ice-cold phosphate-buffered saline (PBS)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Protein precipitation agent: Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Microcentrifuge tubes
-
Homogenizer (e.g., Dounce or ultrasonic)
-
Centrifuge
Protocol:
-
Tissue Collection: Excise the tissue of interest quickly and wash with ice-cold PBS to remove any blood contaminants.
-
Homogenization: Weigh the tissue and homogenize in 5-10 volumes of ice-cold homogenization buffer. This can be done using a Dounce homogenizer for soft tissues or an ultrasonic homogenizer for tougher tissues. Keep the sample on ice throughout the process to minimize enzymatic degradation.
-
Protein Precipitation: Add an equal volume of cold 10% TCA or 6% PCA to the homogenate. Vortex thoroughly and incubate on ice for 15-30 minutes to allow for complete protein precipitation.[1]
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized tissue extract including this compound. The supernatant can be stored at -80°C until analysis.
Quantification by HPLC with Pre-Column Derivatization
This method offers good sensitivity and is widely used for amino acid analysis.
Materials:
-
Deproteinized tissue extract
-
Derivatization reagent: o-phthaldialdehyde (OPA) or 2,4-dinitrofluorobenzene (DNFB)[8]
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
Protocol:
-
Derivatization: Mix a small volume of the deproteinized supernatant with the derivatization reagent according to the manufacturer's instructions. The reaction is typically fast and occurs at room temperature.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Column: A standard C18 column is commonly used.
-
Detection: If using OPA, a fluorescence detector is used with excitation and emission wavelengths around 340 nm and 450 nm, respectively. For DNFB, a UV detector at 360 nm is appropriate.[8]
-
Quantification: A standard curve is generated using known concentrations of this compound. The concentration in the samples is determined by comparing the peak area to the standard curve.
-
Quantification by LC-MS/MS
LC-MS/MS provides high sensitivity and specificity, making it the gold standard for many applications.
Materials:
-
Deproteinized tissue extract
-
LC-MS/MS system (e.g., triple quadrupole)
-
Appropriate LC column (e.g., HILIC or reversed-phase with ion-pairing agents)
Protocol:
-
Sample Preparation: The deproteinized supernatant can often be directly injected into the LC-MS/MS system. In some cases, a simple dilution may be necessary.
-
LC Separation:
-
Mobile Phase: The choice of mobile phase depends on the column. For HILIC, a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is common. For reversed-phase, an ion-pairing agent like heptafluorobutyric acid (HFBA) may be added to the mobile phase to improve retention of the polar this compound.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound and an internal standard (e.g., deuterated this compound) are monitored for quantification.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantification by Enzymatic Assay
Enzymatic assays offer a simpler and often high-throughput alternative to chromatographic methods.
Materials:
-
Deproteinized tissue extract
-
Glutamate (B1630785) dehydrogenase
-
NAD+ (or NADP+)
-
A colorimetric or fluorometric diaphorase/probe system
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the deproteinized sample, glutamate dehydrogenase, and NAD(P)+.
-
Enzymatic Reaction: Glutamate dehydrogenase catalyzes the oxidative deamination of this compound to α-ketoglutarate, with the concomitant reduction of NAD(P)+ to NAD(P)H.
-
Detection: The amount of NAD(P)H produced is then measured. This is often done by coupling the reaction to a second enzymatic reaction where NAD(P)H reduces a probe to produce a colored or fluorescent product. The absorbance or fluorescence is measured using a microplate reader.
-
Quantification: The concentration of this compound is determined by comparing the signal to a standard curve prepared with known concentrations of this compound. Commercial kits are widely available for this assay.[9][10]
References
- 1. Regional and tissue-specific differences in brain glutamate concentration measured by in vivo single voxel MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workflow and Analytical Strategies of HPLC for Amino Acid Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Determination of this compound and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regional and tissue-specific differences in brain glutamate concentration measured by in vivo single voxel MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]
- 7. The effects of the stress caused by experimental procedures on alanine aspartate, glutamate and glutamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Control of glutamine synthesis in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
L-Glutamic Acid as a Supplement in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-glutamine is a critical amino acid in mammalian cell culture, serving as a primary source of energy and nitrogen for the synthesis of proteins and nucleic acids.[1][2] However, L-glutamine is notoriously unstable in liquid media, spontaneously degrading into ammonia (B1221849) and pyroglutamic acid.[2][3] The accumulation of ammonia can be toxic to cells, negatively impacting cell growth, viability, and altering protein glycosylation.[2][4] L-glutamic acid, the precursor to L-glutamine, offers a more stable alternative, potentially reducing the accumulation of cytotoxic ammonia and providing a more consistent nutrient source. This document provides detailed application notes and protocols for the use of this compound as a supplement in cell culture media.
Biochemical Role and Rationale for Use
In the cell, L-glutamine is converted to L-glutamate by the enzyme glutaminase.[3] L-glutamate is a central molecule in cellular metabolism, serving several key functions:
-
Energy Production: It can be converted to α-ketoglutarate, an intermediate in the Tricarboxylic Acid (TCA) cycle, to generate ATP.[5][6]
-
Nitrogen Donation: It acts as a nitrogen donor for the synthesis of other non-essential amino acids, purines, pyrimidines, and other vital biomolecules.[1][7]
-
Precursor for Synthesis: L-glutamate is a precursor for the synthesis of the antioxidant glutathione, as well as other amino acids like proline and arginine.[5]
By supplementing with this compound directly, it is hypothesized that cells can regulate their intracellular glutamine levels more effectively, potentially reducing the extracellular breakdown and subsequent ammonia buildup associated with L-glutamine supplementation.
Data Presentation: this compound in Cell Culture
The optimal concentration of this compound, much like L-glutamine, is cell-line dependent. Typical concentrations for L-glutamine in various media formulations range from 2 to 4 mM.[1][3] It is recommended to perform a titration study to determine the optimal this compound concentration for your specific cell line.
Table 1: Recommended L-Glutamine Concentrations in Common Media (as a baseline for this compound optimization)
| Media Formulation | Typical L-Glutamine Concentration (mM) |
| DMEM, GMEM, IMDM, H-Y Medium | 4 mM[1][8] |
| DMEM/F12 Nutrient Mixture | 2.5 mM[1][8] |
| Serum-Free/Protein Free Hybridoma Medium | 2.7 mM[1][8] |
| General Range for Biomanufacturing | 2 - 6 mM[1][9] |
| MCDB Media 131 | 10 mM[1][8] |
| Ames' Medium | 0.5 mM[1][8] |
Table 2: Expected Impact of this compound vs. L-Glutamine Supplementation
| Parameter | L-Glutamine Supplementation | This compound Supplementation (Hypothesized) |
| Media Stability | Unstable; degrades into ammonia and pyroglutamic acid.[2][3] | More stable in aqueous solution. |
| Ammonia Accumulation | High, especially in long-term cultures.[2][4] | Reduced ammonia accumulation. |
| Cell Growth & Viability | Can be inhibited by high ammonia levels.[4] | Potentially improved due to lower ammonia toxicity. |
| Productivity (e.g., mAb titer) | Can be negatively affected by ammonia.[4] | May be enhanced due to a more stable culture environment.[10] |
| Metabolic Byproducts | Higher levels of ammonia and lactate (B86563). | Lower levels of ammonia. |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol details the preparation of a 200 mM this compound stock solution, a common concentration for amino acid supplements.
Materials:
-
This compound powder (cell culture grade)
-
Cell culture grade water
-
1 M NaOH
-
Sterile 0.22 µm filter
-
Sterile storage bottles
Procedure:
-
Weigh out the appropriate amount of this compound powder to make a 200 mM solution. (Molecular Weight of this compound = 147.13 g/mol ).
-
Add approximately 80% of the final volume of cell culture grade water to a sterile beaker with a stir bar.
-
Slowly add the this compound powder while stirring. This compound has limited solubility in water.
-
Gradually add 1 M NaOH dropwise to the solution while stirring until the this compound is fully dissolved. Monitor the pH to ensure it does not become too alkaline.
-
Once dissolved, adjust the final volume with cell culture grade water.
-
Check and adjust the pH of the solution to 7.0 - 7.5.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Optimal this compound Concentration
This protocol outlines a titration experiment to identify the optimal this compound concentration for a specific cell line.
Materials:
-
Basal cell culture medium without L-glutamine or this compound.
-
Sterile 200 mM this compound stock solution (from Protocol 1).
-
Your cell line of interest.
-
Multi-well culture plates (e.g., 24-well or 6-well).
-
Cell counting equipment (e.g., hemocytometer or automated cell counter).
-
Viability dye (e.g., trypan blue).
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Harvest and count your cells. Seed them at a consistent density into the wells of a multi-well plate.
-
Media Preparation: Prepare a dilution series of this compound in the basal medium. A common range to test is 0, 1, 2, 4, 6, and 8 mM.[11] The 0 mM condition will serve as a negative control. Include a positive control with the standard L-glutamine concentration for your cell line.
-
Incubation: Culture the cells under standard conditions for your cell line.
-
Data Collection: At regular intervals (e.g., every 24 hours for 5-7 days), measure the viable cell density and viability from triplicate wells for each concentration.[11]
-
Metabolite Analysis (Optional): Collect spent media at each time point to analyze for ammonia and lactate concentrations.
-
Data Analysis: Plot the viable cell density and percent viability against time for each concentration. The optimal concentration is the one that supports the highest viable cell density, proliferation rate, and maintains high viability over the longest period.
Protocol 3: Fed-Batch Culture Supplementation Strategy
This protocol provides a basic fed-batch strategy to maintain low this compound levels, which can help reduce the accumulation of waste products.
Materials:
-
Established cell culture in a bioreactor or spinner flask.
-
Concentrated feed medium containing this compound.
-
Equipment for monitoring cell density and metabolites (glutamic acid, glucose, ammonia, lactate).
Procedure:
-
Initial Culture: Start the culture with a suboptimal (low) concentration of this compound in the basal medium.
-
Monitoring: Monitor the cell density and key metabolites (glucose and glutamic acid) daily.[11]
-
Feeding Strategy: When the this compound concentration in the culture approaches a predetermined low level (e.g., <0.5 mM), begin feeding with the concentrated feed medium.[11] A simple strategy is to add a small volume of the feed daily to maintain the this compound concentration within a target range (e.g., 0.5-1.0 mM).[11]
-
Data Collection: Continue to monitor viable cell density, viability, ammonia, lactate, and product titer throughout the fed-batch culture.[11]
-
Optimization: The feeding strategy can be further optimized by adjusting the feed composition, feeding frequency, and the target this compound concentration range.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified metabolic pathway of this compound in a cell.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. khimexpert.com [khimexpert.com]
- 9. L-Glutamine and GlutaMAX Supplement | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Immobilization of Corynebacterium glutamicum in Production Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various techniques for the immobilization of Corynebacterium glutamicum, a key microorganism in the industrial production of amino acids, organic acids, and other valuable biochemicals. Detailed protocols and quantitative data are presented to facilitate the application of these methods in research and development settings.
Introduction to Immobilization Techniques
Cell immobilization offers several advantages over suspension cultures in industrial bioprocesses. These benefits include higher cell densities, enhanced metabolic productivity, improved operational stability, easier separation of the biocatalyst from the product stream, and the potential for continuous operation and catalyst reuse. The primary methods for immobilizing C. glutamicum include entrapment, adsorption, and covalent bonding.
Entrapment-Based Immobilization
Entrapment involves enclosing the microbial cells within a porous matrix. This is a widely used method due to its simplicity and the mild conditions that preserve cell viability.
Sodium Alginate Entrapment
Sodium alginate, a natural polysaccharide extracted from brown algae, forms a porous, biocompatible gel in the presence of divalent cations like calcium. This method is extensively used for the production of L-glutamic acid and L-lysine.
Quantitative Data:
| Product | Carrier | Production Titer | Productivity | Reusability | Reference |
| This compound | 2% Sodium Alginate | 13.026 ± 0.247 g/L | - | Stable for up to 5 cycles | [1] |
| L-Lysine | 4% Sodium Alginate | - | Immobilization yield of 92.6% | - | [2] |
Experimental Protocol: Sodium Alginate Entrapment
-
Cell Culture: Cultivate Corynebacterium glutamicum in a suitable growth medium (e.g., LB-glucose medium) at 30°C for 16-24 hours to reach the desired cell density.[2]
-
Cell Harvesting: Harvest the cells by centrifugation at 6000 x g for 5 minutes and wash the cell pellet with a sterile buffer solution (e.g., saline or phosphate (B84403) buffer, pH 7.0).[1][3]
-
Preparation of Alginate-Cell Suspension: Prepare a sterile 2-4% (w/v) sodium alginate solution in distilled water. Mix the washed cell pellet with the sodium alginate solution to achieve a homogeneous suspension.[1][2]
-
Bead Formation: Extrude the alginate-cell suspension dropwise into a sterile 0.1-2 M calcium chloride (CaCl₂) solution using a syringe with a needle.[1][2] The droplets will instantly form gel beads upon contact with the CaCl₂ solution.
-
Curing: Allow the beads to cure in the CaCl₂ solution for at least 30 minutes to ensure complete gelation.[1]
-
Washing: Wash the beads with sterile distilled water or buffer to remove excess calcium ions and unentrapped cells.[1]
-
Application: The immobilized cell beads are now ready for use in the production medium.
Workflow for Sodium Alginate Entrapment
Caption: General workflow for immobilizing C. glutamicum in sodium alginate beads.
Carrageenan Entrapment
Carrageenan, another natural polysaccharide from red seaweed, forms a thermoreversible gel. Kappa-carrageenan, in the presence of potassium ions, is commonly used for cell immobilization. This method has been successfully applied to the production of this compound and L-lysine.
Quantitative Data:
| Product | Carrier | Production Titer | Productivity | Reusability | Reference |
| This compound | Carrageenan | >93 g/L (batch), 73 g/L (continuous) | 3.8 g/L/h (batch), 29.1 g/L/h (continuous) | Repeated batch unsatisfactory | [4] |
| L-Lysine | 3% Kappa-carrageenan | 93 g/L (accumulated over 3 cycles) | 0.969 g/L/h | Reusable for 3 cycles | [5] |
Experimental Protocol: Kappa-Carrageenan Entrapment
-
Cell Culture and Harvesting: Grow and harvest C. glutamicum cells as described in the sodium alginate protocol.
-
Preparation of Carrageenan-Cell Suspension: Prepare a 3% (w/v) sterile kappa-carrageenan solution in saline or distilled water and maintain it at a temperature just above its gelling point (around 40-50°C). Resuspend the harvested cells in this warm solution.[5]
-
Bead Formation: Extrude the warm suspension into a sterile, cold potassium chloride (KCl) solution (e.g., 0.3 M). The temperature difference will induce gelation.
-
Curing: Keep the beads in the KCl solution for a sufficient time to ensure complete gelation.
-
Hardening (Optional): For enhanced mechanical stability, the beads can be treated with a cross-linking agent like glutaraldehyde (B144438).[6]
-
Washing: Wash the beads with a sterile saline solution to remove excess KCl and unentrapped cells.
-
Application: The carrageenan-immobilized cells are ready for use in the fermentation process.
Workflow for Kappa-Carrageenan Entrapment
Caption: Workflow for entrapping C. glutamicum in kappa-carrageenan beads.
Adsorption-Based Immobilization
Adsorption relies on the attachment of cells to the surface of a carrier material through physical interactions such as van der Waals forces, hydrogen bonds, and ionic interactions.
Bacterial Cellulose (B213188) Adsorption
Bacterial cellulose (BC) is a highly porous and biocompatible carrier material. Its large surface area makes it an excellent support for cell adsorption.
Quantitative Data:
| Product | Carrier | Production Titer (after 8 cycles) | Volumetric Productivity | Reusability | Reference |
| L-Lysine | Bacterial Cellulose | 26.032 ± 0.023 g/L | 0.618 ± 0.100 g/L/h | 8 cycles with 95% yield retention |
Experimental Protocol: Adsorption on Bacterial Cellulose
-
Carrier Preparation: Prepare bacterial cellulose cubes (e.g., 1x1x1 cm³).
-
Cell Culture and Harvesting: Grow and harvest C. glutamicum as previously described.
-
Adsorption: Aseptically add the prepared bacterial cellulose carriers to the C. glutamicum cell suspension. Incubate the mixture under agitation (e.g., 150 rpm) for a defined period (e.g., 6.82 hours) to allow for cell adsorption onto the carrier surface.
-
Incubation: After the adsorption phase, the carriers with adsorbed cells are transferred to a growth medium and incubated (e.g., at 30°C for 3 days) to allow for cell proliferation and biofilm formation within the carrier's porous structure.
-
Application: The bacterial cellulose carriers with the immobilized biofilm are then used in the production process.
Workflow for Bacterial Cellulose Adsorption
Caption: Workflow for immobilizing C. glutamicum on bacterial cellulose.
Polyurethane Foam Adsorption
Polyurethane foam (PUF) is a synthetic, porous material that can be used as a carrier for cell immobilization. Its open-cell structure provides a large surface area for cell attachment and biofilm formation.
Experimental Protocol: Adsorption on Polyurethane Foam
-
Carrier Preparation: Cut polyurethane foam into small cubes (e.g., 5 mm side length) and sterilize them by autoclaving.
-
Cell Culture: Inoculate a suitable production medium containing the sterilized PUF cubes with a culture of C. glutamicum.
-
Immobilization and Production: Operate the fermentation in a batch or continuous mode. The cells will naturally adhere to and colonize the porous structure of the foam during the cultivation process.
Covalent Bonding Immobilization
This technique involves the formation of covalent bonds between the cell surface and a functionalized carrier. It typically results in a very strong and stable immobilization.
Glutaraldehyde Cross-linking
Glutaraldehyde is a bifunctional reagent that can react with amino groups on the cell surface and on a carrier that has been pre-activated with amino groups. This method provides a strong attachment of the cells to the support.[7]
Experimental Protocol: Glutaraldehyde Cross-linking (General Approach)
-
Carrier Amino-activation: Select a suitable carrier (e.g., silica (B1680970) beads, chitosan) and functionalize its surface with amino groups.
-
Glutaraldehyde Activation: Treat the amino-functionalized carrier with a glutaraldehyde solution to activate it.
-
Cell Immobilization: Introduce the harvested and washed C. glutamicum cells to the activated carrier. The aldehyde groups on the carrier will react with the amino groups on the cell surface, forming covalent bonds.
-
Washing: Thoroughly wash the immobilized preparation to remove any unreacted glutaraldehyde and unbound cells.
Production of Other Biochemicals with Immobilized C. glutamicum
While amino acid production is the most documented application, immobilized C. glutamicum is also being explored for the synthesis of other valuable chemicals.
Succinic Acid Production
Metabolically engineered strains of C. glutamicum are efficient producers of succinic acid. Immobilization can further enhance the productivity and stability of these processes.
Quantitative Data:
| Strain | Immobilization Method | Substrate | Production Titer | Productivity | Reference |
| Wild Type C. glutamicum | Immobilized in porous polyurethane filler | Cassava bagasse hydrolysate | - | 0.42 g/L/h | [8] |
Cadaverine (B124047) Production
Cadaverine, a platform chemical for bio-based polyamides, can be produced from lysine (B10760008). A hybrid system using engineered C. glutamicum for lysine production and co-immobilized enzymes for the conversion of lysine to cadaverine has shown high efficiency.
Quantitative Data:
| System | Immobilization | Substrate | Production Titer | Yield | Reference |
| Engineered C. glutamicum and co-immobilized lysine decarboxylase | Epoxy resin (for enzyme) | Glycerol | 90.7 g/L | 0.2 g/g glycerol | [8] |
Signaling Pathways and Experimental Workflows
The immobilization process can influence cellular physiology and metabolic pathways. While specific signaling pathways related to immobilization in C. glutamicum are not extensively detailed in the literature, the general metabolic pathways for product synthesis are well-established.
General Metabolic Pathway for Amino Acid Production
Caption: Simplified metabolic pathways leading to amino acid production in C. glutamicum.
Conclusion
The immobilization of Corynebacterium glutamicum is a robust strategy to enhance the efficiency and stability of various bioproduction processes. The choice of immobilization technique depends on the specific application, the desired product, and the operational requirements of the bioreactor system. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to develop and optimize immobilized C. glutamicum systems for the production of a wide range of valuable biochemicals. Further research into novel carrier materials and immobilization methods will continue to expand the industrial applications of this versatile microorganism.
References
- 1. Production of this compound with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idosi.org [idosi.org]
- 5. researchgate.net [researchgate.net]
- 6. Immobilization of enzymes and microbial cells using carrageenan as matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutaraldehyde-mediated protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of L-Glutamic Acid in Food Additives
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail various established analytical methodologies for the quantitative determination of L-glutamic acid in food additives. The protocols provide in-depth procedural steps, while comparative data and visual workflows facilitate methodological selection and implementation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility.[1] The method typically involves a derivatization step to enhance the detectability of the amino acid.
Quantitative Data Summary
| Parameter | HPLC with Pre-column Derivatization (OPA) | HPLC with Pre-column Derivatization (PITC) | HPLC-UV | Ion-Exchange Chromatography (IEC) with Post-column Derivatization (Ninhydrin) |
| Limit of Detection (LOD) | 50 ppb[2] | - | 4.0 µg/mL[3] | 0.11 µg/mL (for Glutamine) |
| Limit of Quantitation (LOQ) | - | - | 40.0 µg/mL[3] | 0.35 µg/mL (for Glutamine)[4] |
| Linearity (r²) | - | - | 0.996[3] | 0.9999[4] |
| Recovery (%) | 94.8 - 99.8[2] | 98 - 105[5] | 99.19 - 102.08[3] | 93.29 - 111.83[4] |
| Precision (RSD %) | - | - | 1.90 - 5.69[3] | - |
Experimental Protocol: HPLC with Pre-column Derivatization (o-Phthaldialdehyde - OPA)
This protocol outlines a rapid HPLC method with online pre-column derivatization for the determination of this compound in noodle samples.[2]
1. Sample Preparation: a. Grind the noodle sample to a fine powder and mix homogeneously. b. Weigh 100 ± 2 mg of the ground sample into a 100 mL volumetric flask. c. Add 50 mL of 50 mM HCl and stir vigorously for 2-3 minutes. d. Sonicate the mixture for 10 minutes. e. Make up the volume to 100 mL with 50 mM HCl and vortex for 2 minutes. f. Filter the solution through a 0.45 µm syringe filter before injection.[2]
2. Standard Preparation: a. Prepare a 1 mg/mL stock solution of this compound in 0.1N HCl. b. Perform serial dilutions of the stock solution with 0.1N HCl to create calibration standards.[2]
3. Derivatization (Automated Online): a. The derivatization reaction with o-Phthaldialdehyde (OPA) is performed online by the autosampler.[2]
4. HPLC-FLD Conditions:
- System: Agilent 1290 Infinity Binary UHPLC with Fluorescence Detector (FLD).[2]
- Column: Agilent Poroshell 120 HPH-C18.[2]
- Analysis Run Time: 5 minutes.[2]
Experimental Workflow: HPLC with Pre-column Derivatization
Caption: Workflow for HPLC analysis of this compound with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, a derivatization step is necessary to increase its volatility.
Quantitative Data Summary
| Parameter | GC-MS with TBDMS Derivatization |
| Limit of Detection (LOD) | 0.01 - 0.46 mg/100 g dry weight |
| Limit of Quantitation (LOQ) | 0.02 - 1.55 mg/100 g dry weight |
| Linearity (r²) | 0.9891 - 0.9983 |
| Reproducibility (RSD %) | 1.9 - 12.2 |
Note: Data is for free amino acids in animal source food, including this compound.[6]
Experimental Protocol: GC-MS with Trimethylsilyl (B98337) (TMS) Derivatization
This protocol describes the determination of monosodium glutamate (B1630785) in soups and soup bases.[7]
1. Sample Preparation: a. The specific extraction procedure for soups and soup bases is not detailed in the abstract but generally involves aqueous extraction.
2. Derivatization: a. The method involves a single-step derivatization of glutamic acid to its trimethylsilyl (TMS) ether derivative. b. This derivatization takes approximately 10 minutes at room temperature.[7]
3. GC-MS Conditions:
- The specific GC-MS parameters are not detailed in the abstract.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Enzymatic Assay
Enzymatic assays offer a simple, rapid, and specific method for the determination of this compound.[8] These assays are based on the enzymatic conversion of L-glutamate, leading to a measurable change, often colorimetric.
Quantitative Data Summary
| Parameter | Enzymatic Assay |
| Limit of Detection (LOD) | 0.214 mg/L[9] |
| Linearity Range | 0.4 - 20 µg per assay[9] |
| Recovery (%) | > 95%[10] |
Experimental Protocol: Enzymatic Assay
This protocol is a general guideline for the enzymatic determination of this compound in various food samples.[9][11]
1. Sample Preparation: a. Meat extracts, soups, bouillon: i. Weigh ~1 g of the sample into a 100 mL volumetric flask. ii. Add 70 mL of distilled water and incubate at 70°C for 10 minutes. iii. Cool to room temperature and adjust the volume to 100 mL with distilled water. iv. Filter the solution.[9] b. Fruit and vegetable products: i. Homogenize the sample. ii. Weigh ~1 g of the homogenized sample into a 100 mL volumetric flask. iii. Add 50 mL of distilled water and allow to extract for 10 minutes. iv. Adjust the volume to 100 mL with distilled water and filter.[9]
2. Enzymatic Reaction: a. The assay is based on the oxidative deamination of this compound by glutamate dehydrogenase in the presence of NAD+. The resulting NADH reduces a tetrazolium salt to a formazan (B1609692) dye, which is measured spectrophotometrically.
3. Measurement: a. The absorbance is read at a specific wavelength (e.g., 492 nm) before and after the addition of the enzyme.[9] b. The concentration of this compound is proportional to the change in absorbance.
Logical Relationship: Enzymatic Assay
Caption: Principle of the enzymatic assay for this compound.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that can be used for the analysis of amino acids in food samples.[12][13]
Quantitative Data Summary
| Parameter | Capillary Electrophoresis with UV Detection (NBD-Cl Derivatization) |
| Limit of Detection (LOD) | 0.32 - 0.56 mg/L |
| Linearity (r²) | > 0.9981 |
| Recovery (%) | 85 - 108 |
Note: Data is for a mix of six amino acids, including glutamine, a close analogue of glutamic acid.[14]
Experimental Protocol: Capillary Electrophoresis with UV Detection
This protocol is for the determination of amino acids in food samples after derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).[14]
1. Sample Preparation: a. The specific extraction method will vary depending on the food matrix.
2. Derivatization: a. Amino acids in the sample are derivatized with NBD-Cl under the following conditions:
- Buffer: 100 mM borate (B1201080) buffer, pH 8.5
- Time: 60 minutes
- Temperature: 70°C
- NBD-Cl Concentration: 40 mM[14]
3. CE Conditions:
- Separation Buffer: 100 mM borate buffer, pH 9.7
- Detection: UV at 475 nm[14]
Experimental Workflow: Capillary Electrophoresis
Caption: Workflow for capillary electrophoresis analysis of this compound.
References
- 1. akjournals.com [akjournals.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gas-liquid chromatographic determination of monosodium glutamate in soups and soup bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Enzymatic assay kit | LIBIOS [libios.fr]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. researchgate.net [researchgate.net]
- 11. food.r-biopharm.com [food.r-biopharm.com]
- 12. Capillary electrophoresis determination of non-protein amino acids as quality markers in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient capillary electrophoresis separation and determination of free amino acids in beer samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capillary electrophoresis method with UV-detection for analysis of free amino acids concentrations in food [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Column Derivatization of Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid, a non-essential amino acid, is a key excitatory neurotransmitter in the mammalian central nervous system and plays a vital role in cellular metabolism. Accurate quantification of glutamic acid in various biological and pharmaceutical matrices is crucial for neuroscience research, clinical diagnostics, and quality control in drug development. High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization is a robust and widely adopted analytical technique for the selective and sensitive detection of amino acids like glutamic acid.[1][2]
Post-column derivatization offers several advantages over pre-column derivatization, including the separation of analytes in their native state, which minimizes the risk of multiple derivative products and interference from the derivatizing reagent.[1][3] This application note provides detailed protocols for the detection of glutamic acid using two of the most common post-column derivatization reagents: Ninhydrin (B49086) and o-Phthalaldehyde (OPA).
Principle of Post-Column Derivatization
In this technique, the sample containing glutamic acid is first injected into an HPLC system, where it is separated from other components on a chromatographic column, typically an ion-exchange column.[3][4] After elution from the column, the analyte-containing mobile phase is mixed with a derivatizing reagent in a reaction coil. This reaction forms a new compound (derivative) that possesses chromophoric or fluorophoric properties, allowing for sensitive detection by a UV-Vis or fluorescence detector, respectively.[1][5]
Ninhydrin Derivatization
Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary amino group of glutamic acid to produce a deep purple-colored compound known as Ruhemann's Purple, which is detected spectrophotometrically at 570 nm.[6][7] This reaction involves oxidative deamination of the amino acid.[8][9]
o-Phthalaldehyde (OPA) Derivatization
OPA reacts with primary amines in the presence of a thiol-containing compound (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.[10][11] This derivative is detected by a fluorescence detector, offering higher sensitivity compared to ninhydrin.[2][12]
Experimental Workflow
The general experimental workflow for post-column derivatization of glutamic acid is depicted below.
Figure 1: General workflow for glutamic acid analysis.
Chemical Reaction Pathways
The chemical reactions for ninhydrin and OPA with a primary amine are illustrated below.
Figure 2: Derivatization reaction pathways.
Experimental Protocols
Protocol 1: Ninhydrin Post-Column Derivatization
This protocol is a general guideline and may require optimization based on the specific HPLC system and sample matrix.
1. Reagent Preparation:
-
Ninhydrin Reagent: Prepare a 2% (w/v) solution of ninhydrin in a mixture of ethanol (B145695) or acetone (B3395972) and water.[8] For example, dissolve 2 g of ninhydrin in 50 mL of ethanol and dilute to 100 mL with deionized water. This solution should be prepared fresh daily and protected from light.
-
Mobile Phase: A common mobile phase for amino acid analysis on an ion-exchange column is a lithium or sodium citrate (B86180) buffer system with a pH gradient.[6]
2. HPLC and Post-Column System Conditions:
-
HPLC Column: Sodium Cation-Exchange Column.[13]
-
Mobile Phase Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 48°C.[4]
-
Injection Volume: 10 µL.[4]
-
Post-Column Reagent Flow Rate: 0.3 mL/min.[4]
-
Reaction Coil Temperature: 130°C.[4]
-
Detector: UV-Vis detector set to 570 nm for primary amino acids and 440 nm for secondary amino acids like proline.[6]
3. Sample Preparation:
-
For protein or peptide samples, perform acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) to liberate free amino acids.[6]
-
Remove the acid by evaporation under vacuum.[6]
-
Reconstitute the sample in a suitable dilution buffer (e.g., Lithium or Sodium citrate buffer, pH 2.2).[6]
-
For other biological fluids, deproteinization using trichloroacetic acid or acetonitrile (B52724) may be necessary, followed by centrifugation and filtration.
-
Filter all samples through a 0.22 µm syringe filter before injection.
4. Calibration:
-
Prepare a series of standard solutions of glutamic acid of known concentrations in the sample dilution buffer.
-
Inject the standards and the samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of glutamic acid against its concentration.
-
Determine the concentration of glutamic acid in the samples from the calibration curve.
Protocol 2: OPA Post-Column Derivatization
This protocol provides a highly sensitive method for glutamic acid detection.
1. Reagent Preparation:
-
OPA Reagent: A typical OPA reagent can be prepared by dissolving 100 mg of OPA in 10 mL of methanol, then adding 90 mL of a 0.1 M borate (B1201080) buffer (pH 9.5) and 200 µL of 2-mercaptoethanol. This solution should be prepared fresh daily and stored in an amber bottle.
-
Mobile Phase: Similar to the ninhydrin method, a citrate buffer system is commonly used for ion-exchange chromatography.
2. HPLC and Post-Column System Conditions:
-
HPLC Column: Ion-Exchange Column.
-
Mobile Phase Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).
-
Injection Volume: 10 - 20 µL.
-
Post-Column Reagent Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Reaction Coil: A short reaction coil is sufficient due to the fast reaction kinetics of OPA.
-
Detector: Fluorescence detector with excitation wavelength at 340 nm and emission wavelength at 455 nm.
3. Sample Preparation:
-
Follow the same sample preparation procedures as described in the ninhydrin protocol.
4. Calibration:
-
Follow the same calibration procedure as described in the ninhydrin protocol, using the fluorescence signal for quantification.
Quantitative Data
The following table summarizes typical performance characteristics for the determination of glutamine (a closely related amino acid) using an ion-exchange chromatography method with post-column derivatization, which can be considered indicative for glutamic acid analysis.[4][13]
| Parameter | Value |
| Linearity Range | 4 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) | 0.11 µg/mL |
| Limit of Quantitation (LOQ) | 0.35 µg/mL |
| Accuracy (Recovery) | 99.78% |
| Precision (RSD%) | 1.82% - 4.63% |
| Retention Time (Glutamic Acid) | ~10.1 min (example) |
Table 1: Method Validation Data for Amino Acid Analysis.[13]
Conclusion
Post-column derivatization with ninhydrin or OPA provides a reliable and sensitive method for the quantification of glutamic acid in various samples. The choice between the two reagents will depend on the required sensitivity, with OPA offering significantly lower detection limits.[12] The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers and professionals in developing and validating their own methods for glutamic acid analysis.
References
- 1. actascientific.com [actascientific.com]
- 2. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. scirp.org [scirp.org]
- 5. jasco-global.com [jasco-global.com]
- 6. benchchem.com [benchchem.com]
- 7. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization [scirp.org]
Application Notes and Protocols for the Chemical Synthesis of L-Glutamic Acid from Acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemical synthesis of glutamic acid from acrylonitrile (B1666552). This synthetic route was historically significant for industrial production and remains a relevant case study in amino acid synthesis. The protocols are based on established chemical principles, including hydroformylation and the Strecker amino acid synthesis.
Introduction
The synthesis of glutamic acid from acrylonitrile offers a purely chemical-based approach to producing this vital amino acid. Historically, this method was industrialized before fermentation processes became the dominant production route.[1][2] The primary advantage of this synthesis is the use of readily available and economical starting materials like acrylonitrile.[3] However, a significant drawback is the production of a racemic mixture of D- and L-glutamic acid, which necessitates subsequent resolution steps if the pure L-enantiomer is required.[1]
This document outlines the two primary stages of the synthesis:
-
Hydroformylation of Acrylonitrile: The conversion of acrylonitrile to β-cyanopropionaldehyde.
-
Strecker Synthesis: The formation of glutamic acid from β-cyanopropionaldehyde.
Synthesis Pathway Overview
The overall chemical transformation from acrylonitrile to glutamic acid can be visualized as a two-step process. The first step involves the hydroformylation of acrylonitrile to yield β-cyanopropionaldehyde. This intermediate is then subjected to a Strecker synthesis, which involves reaction with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to the final glutamic acid product.
Caption: Chemical synthesis pathway from acrylonitrile to glutamic acid.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis process based on available data.
Table 1: Reaction Conditions for Hydroformylation of Acrylonitrile
| Parameter | Value | Reference |
| Starting Material | Acrylonitrile | [3] |
| Solvent | Benzene | [3] |
| Catalyst | Dicobaltoctacarbonyl (Co₂(CO)₈) | [3] |
| Catalyst Loading | 0.5 to 1.0 mol percent | [3] |
| Gas Mixture | Carbon Monoxide (CO) and Hydrogen (H₂) (1:1 ratio) | [3] |
| Initial Pressure | 200 Kg/cm² | [3] |
| Temperature | 120°C to 140°C | [3] |
| Reaction Time | Approximately 40 minutes (until pressure drop ceases) | [3] |
| Yield of β-cyanopropionaldehyde | Up to 70 mole percent | [3] |
Table 2: Reagents for Strecker Synthesis and Hydrolysis
| Step | Reagents | Reference |
| Aminonitrile Formation | Hydrogen Cyanide (HCN), Ammonia (NH₃) | [3][4][5] |
| Hydrolysis | Caustic Alkali (e.g., NaOH) or Strong Acid (e.g., HCl), Water (H₂O) | [3][6] |
Experimental Workflow
The experimental workflow involves a sequential process from reactant preparation to the final isolation of glutamic acid.
Caption: Experimental workflow for glutamic acid synthesis.
Detailed Experimental Protocols
Protocol 1: Hydroformylation of Acrylonitrile to β-Cyanopropionaldehyde
Materials:
-
Acrylonitrile
-
Benzene
-
Dicobaltoctacarbonyl (Co₂(CO)₈)
-
Carbon Monoxide (CO) gas
-
Hydrogen (H₂) gas
-
High-pressure autoclave with stirring and temperature control
Procedure:
-
Prepare a 10 to 20% solution of acrylonitrile in benzene.[3]
-
Add 0.5 to 1.0 mol percent of dicobaltoctacarbonyl catalyst to the solution.[3]
-
Transfer the solution to a high-pressure autoclave.
-
Seal the autoclave and introduce a 1:1 gas mixture of carbon monoxide and hydrogen until the pressure reaches 200 Kg/cm².[3]
-
Heat the autoclave to a temperature between 120°C and 140°C while stirring.[3]
-
Maintain the temperature and continue stirring until the pressure drop inside the autoclave ceases, which typically takes about 40 minutes.[3]
-
Cool the autoclave to room temperature and carefully vent the excess gas.
-
The resulting brownish reaction liquor containing β-cyanopropionaldehyde is used directly in the next step without isolation of the unstable intermediate.[3]
Protocol 2: Strecker Synthesis of Glutamic Acid
Materials:
-
Reaction liquor from Protocol 1 (containing β-cyanopropionaldehyde)
-
Liquid Hydrogen Cyanide (HCN)
-
Ammonium (B1175870) solution (e.g., aqueous ammonia)
-
Caustic alkali solution (e.g., sodium hydroxide) for hydrolysis
Procedure:
-
Transfer the reaction liquor containing β-cyanopropionaldehyde to a suitable reaction vessel equipped with stirring and cooling capabilities.
-
Carefully add liquid hydrogen cyanide and an ammonium solution to the reaction liquor. The reaction is exothermic and may require cooling to maintain control.
-
Stir the mixture to allow for the formation of the corresponding α-aminonitrile.
-
After the aminonitrile formation is complete, add a caustic alkali solution to the reaction mixture.
-
Heat the mixture to induce hydrolysis of the nitrile group to a carboxylic acid.
-
Upon completion of the hydrolysis, the resulting solution contains glutamic acid.
Protocol 3: Isolation and Purification of Glutamic Acid
Materials:
-
Reaction mixture from Protocol 2
-
Acid for neutralization (e.g., hydrochloric acid)
-
Filtration apparatus
Procedure:
-
Cool the reaction mixture from the hydrolysis step.
-
Carefully neutralize the solution by adding an acid to adjust the pH to the isoelectric point of glutamic acid (approximately 3.2).
-
As the isoelectric point is reached, glutamic acid will precipitate out of the solution.
-
Allow sufficient time for complete crystallization.
-
Collect the precipitated glutamic acid by filtration.
-
Wash the crystals with cold water to remove any soluble impurities.
-
Dry the purified glutamic acid crystals.
Note: The product of this synthesis is a racemic mixture of D- and this compound. If the L-enantiomer is required, an additional resolution step, such as enzymatic resolution or chiral chromatography, will be necessary.
Safety Considerations
-
Acrylonitrile: is a toxic, flammable, and carcinogenic compound. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Monoxide: is a toxic and flammable gas. Use in a well-ventilated area and with appropriate gas handling equipment and detectors.
-
Hydrogen Cyanide: is a highly toxic and volatile liquid. All manipulations must be performed in a specialized fume hood with extreme caution and appropriate safety protocols in place.
-
High-Pressure Reactions: Autoclaves should be operated by trained personnel, and all safety precautions for high-pressure work must be strictly followed.
This document provides a comprehensive guide for the chemical synthesis of glutamic acid from acrylonitrile. Researchers should adapt these protocols to their specific laboratory conditions and scale, always prioritizing safety.
References
- 1. bepls.com [bepls.com]
- 2. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 3. US3010994A - Synthesis of glutamic acid from acrylonitrile - Google Patents [patents.google.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. medschoolcoach.com [medschoolcoach.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for NMR Spectroscopy in L-Glutamic Acid Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-glutamic acid, a non-essential amino acid, is a cornerstone of central nervous system function and cellular metabolism. It serves as the primary excitatory neurotransmitter in the vertebrate nervous system and is a key metabolic intermediate, linking carbohydrate and protein metabolism.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed information on the structure, dynamics, and metabolic fate of this compound in various biological systems.[3] These application notes provide an overview of NMR-based methodologies for the qualitative and quantitative analysis of this compound, including detailed experimental protocols and data presentation.
Quantitative Data Presentation
NMR spectroscopy provides a wealth of quantitative data for this compound analysis. The chemical shifts of the protons (¹H) and carbons (¹³C) are highly sensitive to the local chemical environment, providing a fingerprint for identification and quantification.
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound
The following table summarizes the reported chemical shifts for this compound in D₂O at a pH of 7.4 and a temperature of 298K.[4] Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
| Atom | Nomenclature | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Hα | H2 | 3.75 (triplet) | - |
| Hβ | H3 | 2.10 (multiplet) | - |
| Hγ | H4 | 2.47 (triplet) | - |
| Cα | C2 | - | 57.357 |
| Cβ | C3 | - | 29.728 |
| Cγ | C4 | - | 36.200 |
| Cδ | C5 | - | 177.360 |
| C' | C1 | - | 184.088 |
Note: The multiplicity of the proton signals (e.g., triplet, multiplet) provides information about the number of adjacent protons.[5]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and high-quality NMR data.
Sample Preparation
Proper sample preparation is a critical first step for any NMR experiment.
Protocol 1: Preparation of this compound for ¹H and ¹³C NMR
-
Weighing: Accurately weigh a desired amount of this compound. For standard 1D and 2D NMR, a concentration of 0.5 mM to 2.0 mM is typically sufficient.[4] For quantitative NMR (qNMR), precise weighing is essential.
-
Dissolution: Dissolve the this compound in a known volume of deuterium (B1214612) oxide (D₂O). D₂O is used as the solvent to avoid a large, interfering water signal in ¹H NMR spectra.
-
pH Adjustment: Adjust the pH of the solution to 7.4 using small additions of NaOD or DCl. The chemical shifts of this compound are pH-dependent.
-
Internal Standard: For quantitative analysis (qNMR), add a known concentration of an internal standard, such as DSS or trimethylsilyl (B98337) propionate (B1217596) (TSP).[6]
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
-
Homogenization: Ensure the solution is thoroughly mixed and homogenous before placing it in the NMR spectrometer.
NMR Data Acquisition
The choice of NMR experiment and acquisition parameters will depend on the specific information required.
Protocol 2: 1D ¹H NMR Acquisition
-
Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Experiment Selection: Select a standard 1D ¹H pulse sequence (e.g., 'zg30').
-
Acquisition Parameters:
-
Number of Scans (ns): Typically 16 to 64 scans for sufficient signal-to-noise.
-
Relaxation Delay (d1): Set to 5 times the longest T₁ relaxation time of the protons of interest (typically 1-5 seconds) to ensure full relaxation and accurate quantification.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): Set to cover the expected range of proton chemical shifts (e.g., 12 ppm).
-
-
Solvent Suppression: Apply a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal from the D₂O solvent.
-
Data Acquisition: Start the acquisition.
Protocol 3: 2D NMR (COSY and HSQC) Acquisition
Two-dimensional NMR techniques are invaluable for resolving spectral overlap and confirming structural assignments.[7][8]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, revealing the connectivity of the molecule.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N.[7]
-
Spectrometer Setup: As with 1D NMR, ensure the spectrometer is properly tuned and shimmed.
-
Experiment Selection: Select the appropriate 2D pulse sequence (e.g., 'cosygpmf' for COSY, 'hsqcedetgpsisp2' for HSQC).
-
Acquisition Parameters:
-
Number of Scans (ns): Typically 2-8 scans per increment.
-
Number of Increments (in the indirect dimension): Typically 256-512.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width (sw): Set appropriately for both the ¹H (F2) and the indirect (F1) dimensions (¹H for COSY, ¹³C for HSQC).
-
-
Data Acquisition: Start the 2D acquisition. Processing of 2D data involves Fourier transformation in both dimensions.
Visualization of Pathways and Workflows
Graphviz diagrams are used to illustrate key metabolic pathways involving this compound and the experimental workflow for its analysis.
References
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 2. NMR Spectroscopy of Brain Glutamate Function | Springer Nature Experiments [experiments.springernature.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. bmse000037 this compound at BMRB [bmrb.io]
- 5. researchgate.net [researchgate.net]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for Inducing Excitotoxicity in Vitro with L-Glutamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Excitotoxicity is a pathological process in which neuronal damage and death are caused by the excessive stimulation of excitatory amino acid receptors, primarily by the neurotransmitter glutamate (B1630785).[1][2] This phenomenon is implicated in a variety of acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[1][3] In vitro models of L-glutamic acid-induced excitotoxicity are invaluable tools for studying the underlying molecular mechanisms and for the screening and development of neuroprotective therapeutic agents.[4][5]
These application notes provide detailed protocols for inducing and assessing excitotoxicity using this compound in cultured neuronal cells. The methodologies cover the preparation of neuronal cultures, induction of excitotoxicity, and various assays to quantify neuronal death and dysfunction.
Key Mechanisms and Signaling Pathways
This compound-induced excitotoxicity is a complex process initiated by the overactivation of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][6] This leads to a massive influx of calcium ions (Ca²⁺) into the neuron, triggering a cascade of detrimental downstream events.[2][7]
Key downstream events include:
-
Mitochondrial Dysfunction: Excessive intracellular Ca²⁺ is taken up by mitochondria, leading to the collapse of the mitochondrial membrane potential (ΔΨm), impaired ATP production, and the opening of the mitochondrial permeability transition pore (mPTP).[8][9]
-
Oxidative Stress: The overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[10][11]
-
Enzymatic Activation: Elevated Ca²⁺ levels activate various enzymes, including proteases (e.g., calpains), phospholipases, and nitric oxide synthase (NOS), which contribute to cellular damage.[2][12]
-
Apoptosis and Necrosis: Depending on the severity and duration of the excitotoxic insult, neurons may undergo either programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).[13][14]
Signaling Pathway Diagram
Caption: this compound-induced excitotoxicity signaling cascade.
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for an in vitro excitotoxicity experiment.
Protocol 1: Induction of Excitotoxicity in Primary Neuronal Cultures
This protocol describes the induction of excitotoxicity in primary cortical neurons, a widely used model system.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates
-
This compound stock solution (e.g., 100 mM in sterile water or HBSS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10⁵ cells/cm² on poly-lysine coated plates and culture for 7-8 days in vitro (DIV) to allow for maturation.[8][9]
-
Pre-treatment (Optional): If testing neuroprotective compounds, replace the culture medium with fresh medium containing the test compound and incubate for the desired period (e.g., 24 hours).[4][5]
-
Glutamate Exposure:
-
Gently aspirate the culture medium.
-
Wash the cells once with pre-warmed HBSS.
-
Add the this compound solution diluted in culture medium or HBSS to the desired final concentration (e.g., 200 µM to 1 mM).[15] The duration of exposure can range from a brief period (e.g., 5-20 minutes) to a prolonged period (e.g., 24 hours).[1][8][16]
-
-
Washout and Recovery:
-
For brief exposure protocols, aspirate the glutamate-containing medium after the specified time.
-
Wash the cells twice with pre-warmed HBSS to remove residual glutamate.
-
Add fresh, pre-warmed culture medium (with or without the test compound).
-
Return the plates to the incubator for a recovery period, typically 24 hours.[17][18]
-
-
Assessment: Proceed with endpoint assays to measure cell viability, cytotoxicity, and other parameters.
Protocol 2: Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT stock solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Following the glutamate exposure and recovery period, add MTT stock solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Aspirate the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Protocol 3: Assessment of Cytotoxicity using LDH Release Assay
The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[19]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Following the glutamate exposure and recovery period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
Protocol 4: Detection of Reactive Oxygen Species (ROS) using H₂DCFDA
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[20]
Materials:
-
H₂DCFDA stock solution (e.g., 10 mM in DMSO)
-
Phenol (B47542) red-free culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
After glutamate treatment (typically for a shorter duration, e.g., 8 hours), wash the cells with PBS.[20]
-
Incubate the cells with 10 µM H₂DCFDA in phenol red-free medium for 30 minutes at 37°C.[20]
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or visualize under a fluorescence microscope.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vitro excitotoxicity experiments. Note that optimal concentrations and incubation times can vary depending on the cell type and specific experimental conditions.
Table 1: Dose-Dependent Effect of this compound on Neuronal Viability
| Cell Type | This compound Concentration | Exposure Time | Viability Assay | % Neuronal Survival (relative to control) | Reference(s) |
| Primary Spinal Cord Neurons | 200 µM | 1 hour | MAP2 Staining | ~80% | [15] |
| Primary Spinal Cord Neurons | 500 µM | 1 hour | MAP2 Staining | ~70% | [15] |
| Primary Spinal Cord Neurons | 1 mM | 1 hour | MAP2 Staining | ~60% | [15] |
| Primary Cortical Neurons | 250 µM | - | - | Significant neurotoxicity | [21][22] |
| Human Neuronal Cell Lines | 0.06 - 10 mM | - | LDH Release | Significant increase in LDH release | [19] |
| SH-SY5Y Cells | 70 mM | - | ROS Production | 42.7% ROS positive cells | [10] |
Table 2: Effect of Glutamate Receptor Antagonists on Neuroprotection
| Cell Type | Glutamate Treatment | Antagonist | Antagonist Concentration | Outcome | Reference(s) |
| Primary Cortical Neurons | L-glutamate | MK-801 (NMDA antagonist) | - | Restores cell viability | [1] |
| Murine Cortical Neurons | 300 µM Glutamate | MK-801 | 1 µM | Completely prevents mitochondrial depolarization | [23] |
| Human iPSC-derived Neurons | Glutamate | AP5 (NMDA antagonist) | - | Reverses toxicity | [24] |
| Human iPSC-derived Neurons | Glutamate | DNQX (AMPA antagonist) | - | Reverses toxicity | [24] |
Table 3: Key Biomarkers in this compound-Induced Excitotoxicity
| Biomarker | Assay Method | Typical Change after Glutamate Exposure | Reference(s) |
| Intracellular Ca²⁺ | Fura-2 AM imaging | Rapid and sustained increase | [25] |
| Caspase-3 Activation | Immunocytochemistry/Activity Assay | Increased in apoptotic cells | [13][16] |
| Mitochondrial Membrane Potential | Rhodamine-123, TMRM | Rapid depolarization | [23] |
| ROS Production | H₂DCFDA | Significant increase | [10][20] |
| LDH Release | LDH Assay | Dose-dependent increase | [4][5][19] |
Conclusion
The in vitro models of this compound-induced excitotoxicity are robust and versatile systems for investigating the molecular pathways of neuronal cell death and for the preclinical evaluation of neuroprotective compounds. By carefully selecting the appropriate cell type, glutamate concentration, exposure time, and endpoint assays, researchers can effectively model various aspects of excitotoxic neurodegeneration.
References
- 1. scantox.com [scantox.com]
- 2. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroproof.com [neuroproof.com]
- 4. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 5. innoprot.com [innoprot.com]
- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 8. jneurosci.org [jneurosci.org]
- 9. Mitochondrial Dysfunction Is a Primary Event in Glutamate Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuated glutamate induced ROS production by antioxidative compounds in neural cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate-stimulated ROS production in neuronal cultures: interactions with lead and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Glutamate-induced neuronal death: a succession of necrosis or apoptosis depending on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 24. fujifilmcdi.com [fujifilmcdi.com]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols for Fermentation Medium Optimization in L-Glutamic Acid Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-glutamic acid is a non-essential amino acid of significant industrial importance, primarily used as a flavor enhancer (monosodium glutamate (B1630785), MSG), a feed additive, and a precursor for various pharmaceuticals and chemicals. The microbial fermentation process, dominated by the Gram-positive bacterium Corynebacterium glutamicum, is the primary method for its commercial production. Optimizing the fermentation medium is a critical step in maximizing the titer, yield, and productivity of this compound, thereby enhancing the economic viability of the process.
This document provides a detailed guide to the key components of the fermentation medium, strategies for its optimization, and standardized protocols for conducting fermentation experiments and quantifying the product.
Key Medium Components and Their Roles
The composition of the culture medium profoundly influences cell growth and the metabolic flux towards this compound synthesis. Key components include carbon and nitrogen sources, vitamins, and mineral salts.
-
Carbon Source: Glucose is the most common carbon source for this compound production.[1][2] Other carbohydrates like fructose, sucrose, and molasses can also be utilized, with varying efficiencies depending on the strain.[3] The concentration of the carbon source is crucial; for instance, optimal glucose concentrations are often reported in the range of 50-120 g/L.[1][4]
-
Nitrogen Source: Ammonium (B1175870) salts (e.g., ammonium sulfate (B86663), ammonium chloride) and urea (B33335) are preferred nitrogen sources.[3][5] A continuous supply of ammonia (B1221849) is often necessary to maintain the pH and provide the amino group for glutamic acid synthesis via reductive amination of α-ketoglutarate.[2]
-
Vitamins (Biotin): C. glutamicum is typically a biotin (B1667282) auxotroph, meaning it requires biotin for growth.[6] The concentration of biotin is a key regulatory factor. Sub-optimal or "biotin-limiting" conditions (e.g., < 5 µg/L) increase the permeability of the cell membrane, which is essential for the excretion of this compound into the medium.[4][6][7]
-
Surfactants and Antibiotics: In media with sufficient biotin, agents that alter cell membrane permeability, such as penicillin or surfactants like Tween 40, can be added to trigger this compound excretion.[6][7][8] These agents interfere with cell wall or fatty acid synthesis, leading to a "leaky" membrane.[6]
-
Phosphorus and Mineral Salts: Phosphates (e.g., K₂HPO₄, KH₂PO₄) act as buffering agents and are essential for cellular metabolism.[4] Mineral salts like magnesium sulfate (MgSO₄) and manganese sulfate (MnSO₄) are required as cofactors for various enzymes involved in the metabolic pathways.[1]
Strategies for Medium Optimization
A systematic approach is essential for efficiently navigating the complex interactions between medium components. Statistical experimental designs are highly effective for this purpose.
Optimization Workflow
A typical workflow involves an initial screening phase to identify the most influential factors, followed by an optimization phase to determine their optimal concentrations.
Plackett-Burman Design (Screening)
The Plackett-Burman design is an efficient statistical method for screening a large number of variables to identify those with the most significant impact on production.[9] Each variable is tested at two levels: a high (+) and a low (-).
Response Surface Methodology (RSM)
Once the critical components are identified, Response Surface Methodology (RSM) is used to optimize their concentrations.[1][10] RSM explores the relationships between the variables and the response (this compound yield) to find the optimal combination.[1][10]
Data Presentation: Examples of Medium Optimization
The following tables summarize data from studies that used statistical methods to optimize the fermentation medium for this compound production.
Table 1: Comparison of Different Carbon and Nitrogen Sources (Data synthesized from literature)
| Carbon Source (10%) | Nitrogen Source (3%) | Biotin (µg/mL) | This compound (g/L) | Reference |
| Fructose | Ammonium Nitrate | 10 | 8.5 | [3] |
| Maltose | Ammonium Nitrate | 10 | 2.7 | [3] |
| Glucose | Ammonium Nitrate | 10 | 2.5 | [3] |
| Maltodextrin | Ammonium Chloride | Not Specified | 4.25 | [5] |
| Glucose | Urea | Not Specified | 3.0 | [5] |
Table 2: Example of RSM-Optimized Medium Composition (Data derived from studies utilizing Response Surface Methodology)
| Component | Initial Concentration (g/L) | Optimized Concentration (g/L) | Reference |
| Glucose | 50.0 | 49.99 | [1] |
| Urea | 8.0 | 10.0 | [1] |
| Salt Solution (%) | Not specified | 18.06% (v/v) | [1] |
| Inoculum Size (%) | 1.0% (v/v) | 4.99% (v/v) | [1] |
| Predicted Yield | - | 19.61 g/L | [1] |
| Experimental Yield | 5.42 | 19.69 g/L | [1] |
Experimental Protocols
Protocol for Inoculum Preparation
-
Strain Revival: Revive a cryopreserved stock of Corynebacterium glutamicum by streaking onto a nutrient agar (B569324) slant.
-
Incubation: Incubate the slant at 30-32°C for 24-48 hours until sufficient growth is observed.
-
Seed Culture: Aseptically transfer a loopful of colonies from the slant into a 250 mL flask containing 50 mL of seed medium (e.g., 25 g/L glucose, 10 g/L peptone, 10 g/L yeast extract, pH 7.0).
-
Incubation: Incubate the seed culture at 30-32°C on a rotary shaker at 150-200 rpm for 12-24 hours, or until the optical density at 600 nm (OD₆₀₀) reaches a mid-logarithmic phase.[11]
Protocol for Shake Flask Fermentation
-
Medium Preparation: Prepare the fermentation medium according to the desired composition (e.g., Basal Medium: 50 g/L Glucose, 8 g/L Urea, 1 g/L K₂HPO₄, 2.5 g/L MgSO₄·7H₂O, and the desired concentration of biotin).[1] Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks.
-
Sterilization: Autoclave the flasks at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the fermentation medium with the seed culture to a final concentration of 2-5% (v/v).[1]
-
Incubation: Incubate the flasks on a rotary shaker at 30-32°C and 150-200 rpm for 48-72 hours.[1][3]
-
Induction (if applicable): If using a biotin-sufficient medium, add an inducer like penicillin (e.g., 1 U/mL) during the logarithmic growth phase (approx. 6-10 hours post-inoculation).[12]
-
Sampling: Withdraw samples aseptically at regular intervals (e.g., every 12 hours) to measure cell growth (OD₆₀₀), substrate consumption, and this compound concentration.
Protocol for this compound Quantification (HPLC)
-
Sample Preparation: Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.[1]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Derivatization (Pre-column): Mix the filtered supernatant with a derivatizing agent (e.g., o-phthalaldehyde, OPA) according to the kit manufacturer's instructions to make the amino acid fluorescent.
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Mobile Phase: Use a gradient of appropriate solvents (e.g., sodium acetate (B1210297) buffer and a methanol/acetonitrile mixture) as specified by standard amino acid analysis methods.
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve generated from known concentrations of this compound.[13]
This compound Biosynthesis Pathway
Understanding the metabolic pathway is crucial for rational medium design. This compound is synthesized from α-ketoglutarate, a key intermediate of the Tricarboxylic Acid (TCA) cycle.
The key conversion is the reductive amination of α-ketoglutarate, catalyzed by glutamate dehydrogenase.[2] Anaplerotic reactions, catalyzed by phosphoenolpyruvate (B93156) carboxylase (PEPC) and pyruvate carboxylase (PC), are vital for replenishing TCA cycle intermediates to sustain a high flux towards α-ketoglutarate.[7][8]
References
- 1. Production of this compound with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. zsp.com.pk [zsp.com.pk]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. bepls.com [bepls.com]
- 7. Biotin concentration affects anaplerotic reactions functioning in glutamic acid production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotin concentration affects anaplerotic reactions functioning in glutamic acid production in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubilizing L-Glutamic Acid
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for dissolving L-glutamic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in water at neutral pH?
This compound has low solubility in water, particularly around its isoelectric point (pI), which is approximately pH 3.2.[1] At this pH, the molecule exists as a neutral zwitterion, minimizing its interaction with water molecules and leading to precipitation.[1] Its solubility in water at 25°C is reported to be around 8.6 mg/mL.[2][3] To achieve higher concentrations, modification of the solution's pH is typically required.[2][4]
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH.[5][6]
-
Acidic Conditions (pH < 2.1): The carboxyl groups are protonated, giving the molecule a net positive charge and increasing its solubility.[1][7]
-
Isoelectric Point (pI ≈ 3.2): The molecule is a neutral zwitterion, resulting in minimum solubility.[1]
-
Neutral to Alkaline Conditions (pH > 4.1): The carboxyl groups deprotonate, giving the molecule a net negative charge (-1 at physiological pH, and -2 at higher pH), which significantly increases its solubility in water.[4][5][7] Adjusting the pH to 7.4 or slightly above is a common method to dissolve this compound for biological experiments.[2]
Q3: How does temperature influence solubility?
The solubility of this compound in water increases with temperature.[8][9] For instance, its solubility in boiling water can be as high as 140 g/L, compared to 8.64 g/L at room temperature.[10] While heating can aid dissolution, it's important to be aware that prolonged heating, especially at intermediate pH values, can cause degradation.[3][11]
Q4: What is the difference between this compound, monosodium glutamate (B1630785) (MSG), and this compound hydrochloride?
The primary difference is their form and resulting solubility.
-
This compound: The free acid form, with limited water solubility.[10]
-
Monosodium Glutamate (MSG): The monosodium salt of this compound. It is much more soluble in water than the free acid form.[1][10]
-
This compound Hydrochloride: The hydrochloride salt form, which is used in some applications and can be crystallized directly from strong acid hydrolysates.[12][13] Its solubility is influenced by the concentration of hydrochloric acid.[12]
Q5: How stable is this compound in aqueous solutions?
This compound is relatively stable in solution, but it can degrade into pyroglutamic acid.[3][11] This conversion is accelerated by factors such as:
-
Intermediate pH values: Degradation is more pronounced at pH values between 2 and 3.[11]
-
Increased temperature: Heating promotes the conversion to pyroglutamic acid.[11][14]
-
Presence of oxygen: Oxygen can also favor this conversion.[11]
Stock solutions are best stored frozen at -20°C to ensure long-term stability.[15][16]
Data Presentation: Solubility Summary
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature | Solubility (g/L) |
|---|---|
| Room Temperature (~25 °C) | 8.64[3][10] |
| 293.15 K (20 °C) | ~8.5[8] |
| 318.15 K (45 °C) | ~18[8] |
| Boiling Water (100 °C) | 140[10] |
Table 2: pH-Dependent Forms and Relative Solubility of this compound
| pH Range | Predominant Ionic Form | Net Charge | Relative Solubility |
|---|---|---|---|
| < 2.1 | Cation | +1 | High[1][7] |
| ~ 3.2 (pI) | Zwitterion | 0 | Minimum[1] |
| 4.1 - 9.5 | Anion | -1 | High[5][7] |
| > 9.5 | Anion | -2 | Very High[7] |
Troubleshooting Guide
Q: I've added this compound powder to water for my cell culture experiment, but it's not dissolving and has formed a suspension. What should I do?
This is a common issue caused by the low solubility of this compound at neutral pH.
-
Solution: Adjust the pH. Slowly add a base, such as 1M NaOH, dropwise while stirring. The powder will dissolve as the pH increases towards 7.4.[2] Be careful not to overshoot the target pH. For cell culture, it's crucial to then sterile-filter the final solution.[17][18]
Q: I dissolved this compound by adjusting the pH, but a precipitate formed later. Why did this happen and how can I fix it?
Precipitation after initial dissolution can occur for several reasons:
-
pH Shift: The most likely cause is a change in the solution's pH back towards the isoelectric point (pI ≈ 3.2). This can happen if the solution is mixed with an acidic buffer or medium.[19][20]
-
High Concentration: If the solution is highly concentrated, even small changes in temperature or pH can cause the solute to crash out.[20]
-
Salting Out: The presence of other salts can decrease the solubility of this compound.[8]
-
Solution: Re-adjust the pH of the final solution to a range where this compound is soluble (e.g., pH 7.4 for cell culture). If precipitation is a recurring problem in your final buffer, consider preparing a more concentrated stock solution at a stable pH (e.g., 8.0) and using smaller volumes to make your final dilution.
Q: I'm trying to make a high-concentration stock solution (e.g., 200 mM), but it's difficult to dissolve even with pH adjustment. What are my options?
-
Gentle Warming: You can gently warm the solution (e.g., to 37°C) while stirring to aid dissolution. However, avoid boiling, as this can cause degradation.[10][14]
-
Use a Salt Form: For applications where the specific counter-ion is not a concern, consider using Monosodium Glutamate (MSG), which is significantly more soluble in water.[10]
-
Solvent Choice: For non-biological applications, this compound is highly soluble in formic acid.[21][22] For stock solutions intended for biological use, stick to cell culture grade water or saline.[16][17]
Experimental Protocols
Protocol 1: Preparation of a 200 mM L-Glutamine Stock Solution
This protocol is adapted for this compound, which requires pH adjustment, based on standard methods for preparing similar amino acid solutions for cell culture.[16][17]
Materials:
-
This compound powder (MW: 147.13 g/mol )
-
Cell culture grade water or 0.85% Saline
-
1M NaOH solution
-
Sterile beakers or flasks
-
Sterile magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes for storage
Methodology:
-
Weighing: To prepare 100 mL of a 200 mM this compound solution, accurately weigh 2.94 g of this compound powder.
-
Initial Mixing: In a sterile beaker inside a laminar flow hood, add the powder to approximately 80 mL of cell culture grade water. Stir with a sterile magnetic stir bar. A milky suspension will form.
-
pH Adjustment: While stirring, slowly add 1M NaOH drop-by-drop. Monitor the solution closely. Continue adding base until all the powder has completely dissolved and the solution is clear. Check that the final pH is in the desired range (e.g., 7.2-7.4).
-
Final Volume Adjustment: Carefully transfer the solution to a 100 mL sterile graduated cylinder or volumetric flask. Add cell culture grade water to bring the final volume to 100 mL.
-
Sterile Filtration: Draw the solution into a sterile syringe and attach a 0.22 µm sterile filter. Filter the solution into a sterile container. Do not autoclave this compound solutions , as this will cause degradation.[3][17]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, clearly labeled aliquots (e.g., 5 or 10 mL). Store the aliquots at -20°C, where they are stable for several months.[16]
Visualizing pH-Dependent Solubility
The solubility of this compound is fundamentally linked to its molecular charge, which is determined by the pH of the solution. The diagram below illustrates this relationship.
References
- 1. online.ucpress.edu [online.ucpress.edu]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. organic chemistry - solubility of glutamic acid in water - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glutamic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
- 11. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 12. US2380890A - Preparation of glutamic acid hydrochloride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. laboratorynotes.com [laboratorynotes.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: L-Glutamic Acid Assay Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their L-glutamic acid assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound quantification.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Incorrect Wavelength: The absorbance or fluorescence is not being measured at the optimal wavelength for the reaction product. | For enzymatic assays using INT-formazan, ensure the spectrophotometer is set to 492 nm.[1] For fluorometric assays, use an excitation of 530-570 nm and emission of 590-600 nm.[2] |
| Inactive Enzyme: The glutamate (B1630785) dehydrogenase or diaphorase has lost activity due to improper storage or handling. | Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme solutions as needed.[3] | |
| Insufficient this compound Concentration: The amount of this compound in the sample is below the detection limit of the assay. | Concentrate the sample or use a larger sample volume. For enzymatic assays, the concentration should be between 0.004 and 0.2 g/L.[1] If the absorbance difference is less than 0.100, consider preparing a more concentrated sample.[3] | |
| Incorrect pH: The reaction buffer is not at the optimal pH for enzyme activity. | Ensure the buffer pH is appropriate for the assay. For some enzymatic assays, a pH of approximately 8.6 is recommended.[1] | |
| High Background Signal or "Creep" Reaction | Presence of Reducing Substances: High concentrations of substances like L-ascorbic acid, cysteine, or sulfites can react with the detection reagents, causing a non-enzymatic increase in signal.[1][3] | Treat the sample with hydrogen peroxide (H2O2) and alkali to eliminate interference from reducing substances.[1][3] |
| Contaminated Reagents: Reagents may be contaminated with this compound or other interfering substances. | Use high-purity water and reagents. Run a reagent blank (without sample) to check for contamination. | |
| Poor Reproducibility | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples and reagents. | Calibrate pipettes regularly and use proper pipetting techniques. For microplate assays, consider using automated liquid handlers for better precision. |
| Temperature Fluctuations: The reaction temperature is not stable, affecting enzyme kinetics. | Use a temperature-controlled incubator or water bath set to the recommended temperature, typically around 25°C for enzymatic assays.[1] | |
| Sample Matrix Effects (LC-MS/MS): Components in the sample matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement. | Utilize a stable isotope-labeled internal standard, such as L-Glutamic-2,4,4-D3 acid, to correct for matrix effects.[4][5][6] | |
| Inaccurate Results | Interfering Substances: The sample may contain compounds that interfere with the assay. | Run an internal standard to identify interfering substances.[1] Perform recovery experiments by spiking the sample with a known amount of this compound to check for losses during sample preparation.[1] |
| In-source Cyclization (LC-MS/MS): this compound and glutamine can cyclize to pyroglutamic acid in the mass spectrometer's ion source, leading to inaccurate quantification.[7][8] | Optimize ion source conditions and ensure adequate chromatographic separation of this compound, glutamine, and pyroglutamic acid.[7] | |
| Improper Sample Preparation: Incomplete extraction or the presence of particulates can affect results. | Ensure thorough homogenization and extraction of the sample. Filter or centrifuge samples to remove any solid material.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the enzymatic this compound assay?
A1: The enzymatic assay for this compound is based on the oxidation of this compound by glutamate dehydrogenase (GlDH) in the presence of nicotinamide-adenine dinucleotide (NAD+). This reaction produces 2-oxoglutarate, NADH, and ammonium (B1175870) ions. The equilibrium of this reaction favors the reactants, so a second reaction is coupled where the generated NADH reduces a tetrazolium salt (like INT) to a colored formazan (B1609692) product in the presence of diaphorase. The amount of formazan produced is stoichiometric to the initial amount of this compound and can be measured by absorbance at 492 nm.[1]
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. Glutamate Assay Kit (Fluorometric) (ab138883) | Abcam [abcam.com]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: L-Glutamic Acid Crystallization
Welcome to the technical support center for L-glutamic acid (LGA) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the crystallization of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions.
Problem: I am getting the wrong polymorph. I want the α-form, but I'm getting the β-form.
Possible Causes and Solutions:
-
Temperature: Higher temperatures favor the formation of the stable β-polymorph.[1][2][3]
-
Solution: Try lowering the crystallization temperature. The α-form is more likely to crystallize at temperatures below 45°C.[2]
-
-
Cooling Rate: Slow cooling allows the system to reach equilibrium, favoring the stable β-form.[4]
-
Agitation: Insufficient or no agitation can lead to the formation of the β-polymorph.[4]
-
Solution: Introduce or increase the agitation (stirring) rate. Continuous or even pulsed agitation during slow cooling has been shown to stabilize the α-polymorph.[4]
-
-
Supersaturation: While the effect can be complex, low supersaturation may favor the β-form.
-
Solution: Increasing the supersaturation level can sometimes promote the formation of the α-form.[5]
-
Problem: My crystals are needle-shaped and difficult to filter.
Cause: You are likely crystallizing the β-polymorph of this compound, which has a needle-like or flaky habit.[2][6][7] The α-polymorph, in contrast, typically has a more desirable prismatic shape.[7]
Solution: The goal is to crystallize the α-polymorph instead. Refer to the solutions in the "I am getting the wrong polymorph" section above, such as using lower temperatures, faster cooling rates, and agitation.
Problem: The purity of my this compound crystals is low.
Possible Causes and Solutions:
-
Presence of Impurities: The presence of other amino acids or ions can affect crystal purity. For example, L-aspartic acid has been shown to incorporate more readily into the β-form than the α-form.[8]
-
Solution 1: If possible, improve the purity of your starting material before crystallization.
-
Solution 2: Try to crystallize the α-polymorph, as it may incorporate fewer impurities than the β-form.[8]
-
-
Polymorphic Mixture: Your product may be a mixture of α and β polymorphs, which can be considered a form of impurity.
-
Solution: Use the strategies outlined above to favor the formation of a single, desired polymorph.
-
Problem: My α-form crystals are transforming into the β-form over time.
Cause: The α-form is metastable and can undergo a solution-mediated transformation to the more stable β-form.[2][9] This transformation is more likely at higher temperatures.[2]
Solutions:
-
Temperature Control: Maintain a lower temperature (e.g., below 45°C) during and after crystallization to retard the transformation rate.[2]
-
Additives: The presence of certain amino acids, such as L-phenylalanine or L-tyrosine, can inhibit the transformation from the α to the β-form.[6][8]
Frequently Asked Questions (FAQs)
Q1: What are the different polymorphs of this compound and why are they important?
This compound has two well-known polymorphs: α and β.[2][9]
-
The α-form is the metastable polymorph and typically has a prismatic shape.[7] This shape is often preferred for industrial applications because it is easier to filter and handle.[7]
-
The β-form is the stable polymorph and usually crystallizes as needles or flakes.[2][7] This morphology can present challenges in downstream processing, such as filtration and drying.[7]
The ability to control which polymorph is produced is crucial for ensuring consistent product quality and processability.[7]
Q2: How does temperature affect this compound crystallization?
Temperature is a critical factor in determining the resulting polymorph. Generally, lower temperatures favor the formation of the metastable α-form, while higher temperatures favor the stable β-form.[1][3] For instance, crystallization at 25°C tends to yield the α-form, whereas at temperatures above 45°C, the transformation to the β-form is more likely.[1][2]
Q3: What is the role of supersaturation in controlling polymorphism?
The influence of supersaturation is not as definitive as temperature. Some studies suggest that supersaturation has little effect on which polymorph is formed.[1] However, other research indicates that high supersaturation levels, often achieved through rapid cooling, can promote the nucleation of the α-form.[5]
Q4: Can additives be used to control the polymorphic outcome?
Yes, certain additives, particularly other amino acids, can influence the crystallization of this compound. The co-existence of amino acids like L-aspartic acid, L-phenylalanine, L-tyrosine, L-leucine, and L-cystine has been shown to promote the crystallization of the α-form and inhibit its transformation to the β-form.[6] L-phenylalanine, for example, can suppress the nucleation and growth of the β-form.[8]
Q5: What analytical techniques are used to characterize this compound polymorphs?
Several analytical techniques can be used to identify and characterize the different polymorphs of this compound:
-
X-Ray Diffraction (XRD): This is a primary method for determining the crystal structure and identifying the polymorph.
-
Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between the polymorphs based on their unique spectral fingerprints.[1]
-
Microscopy: Optical or electron microscopy can be used to observe the crystal morphology (shape), which is often indicative of the polymorph (prismatic for α, needle-like for β).[10][11]
Data Presentation
Table 1: Influence of Process Parameters on this compound Polymorphism
| Parameter | Effect on α-Form Formation | Effect on β-Form Formation | Reference(s) |
| Temperature | Favored at lower temperatures (e.g., < 45°C) | Favored at higher temperatures (e.g., > 45°C) | [1][2][3] |
| Cooling Rate | Favored by rapid/crash cooling | Favored by slow cooling | [4][5] |
| Agitation | Favored by continuous or pulsed stirring | Favored in stagnant or unagitated conditions | [4] |
| Additives (e.g., L-Phe, L-Tyr) | Promoted and stabilized | Inhibited | [6][8] |
Experimental Protocols
Protocol 1: Cooling Crystallization to Favor the α-Polymorph
-
Dissolution: Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 70°C).
-
Cooling: Rapidly cool the solution to a lower temperature (e.g., 25°C) while stirring vigorously. A cooling rate of 0.4 K/min or higher has been suggested to favor the α-form.[5]
-
Filtration and Drying: Once crystallization is complete, filter the crystals using a Buchner funnel with an appropriate filter membrane (e.g., 0.22 µm pore size).[12] Wash the crystals with a small amount of cold deionized water. Dry the crystals overnight in an oven at 50°C.[12]
-
Characterization: Analyze the resulting crystals using microscopy to observe the prismatic morphology and confirm the polymorphic form using XRD or Raman spectroscopy.
Protocol 2: Characterization of Polymorphs using Raman Spectroscopy
-
Sample Preparation: Place a small amount of the dried crystal sample on a microscope slide.
-
Data Acquisition: Acquire the Raman spectrum of the sample using a Raman spectrometer. Ensure appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.
-
Spectral Analysis: Compare the obtained spectrum with reference spectra for the α and β polymorphs of this compound to identify the polymorphic form(s) present in the sample.
Visualizations
Caption: Troubleshooting flowchart for obtaining the desired α-polymorph.
Caption: Experimental workflow for α-form this compound crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of aspect ratio and crystal size distribution of l -glutamic acid formed by cooling crystallization on drying characteristics - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05935B [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Process Performance and Operational Challenges in Continuous Crystallization: A Study of the Polymorphs of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Digital Mechanistic Workflow for Predicting Solvent-Mediated Crystal Morphology: The α and β Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Image-Based Crystal Size Analysis for β- form this compound Crystallization Via Deep Learning-Based Object Detection | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. In-situ crystal morphology identification using imaging analysis with application to the this compound crystallization - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. l -Glutamic acid crystals of pure α form and uniform size distribution from continuous non-seeded reaction crystallization in slug flow - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01528E [pubs.rsc.org]
Overcoming interference in L-glutamic acid enzymatic assays
Welcome to our dedicated support center for L-glutamic acid enzymatic assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common principles behind enzymatic this compound assays?
A1: Most enzymatic assays for this compound rely on the activity of specific enzymes that catalyze a reaction involving glutamate (B1630785). The two primary enzymes used are Glutamate Dehydrogenase (GDH) and Glutamate Oxidase.
-
Glutamate Dehydrogenase (GDH) Method: In the presence of NAD⁺, GDH catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate, producing NADH and an ammonium (B1175870) ion (NH₄⁺).[1] The amount of NADH generated, which is proportional to the glutamate concentration, is then measured. This can be done directly by absorbance at 340 nm or through a coupled reaction where NADH reduces a probe to produce a colorimetric or fluorescent signal.[2]
-
Glutamate Oxidase Method: This enzyme catalyzes the oxidation of L-glutamate in the presence of oxygen to produce α-ketoglutarate, ammonia (B1221849), and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled reaction, typically with horseradish peroxidase (HRP), to react with a probe and generate a colorimetric or fluorescent product.[3][4]
Q2: My sample readings are too high and fall outside the linear range of the standard curve. What should I do?
A2: If your sample readings are above the highest point of your standard curve, it indicates a high concentration of this compound in your sample. To obtain accurate measurements, you will need to dilute your sample with the assay buffer.[2][5] It is recommended to test several dilutions to ensure the readings fall within the linear range of the assay.[2][3][6] When calculating the final concentration, remember to multiply the result by the dilution factor.[1]
Q3: My sample readings are very low or undetectable. What are the possible causes and solutions?
A3: Low or no signal can arise from several factors:
-
Low this compound concentration: The glutamate concentration in your sample may be below the detection limit of the assay.[1] In this case, you may need to concentrate your sample or use a more sensitive assay (e.g., a fluorometric assay instead of a colorimetric one).
-
Improper sample preparation: Ensure that the sample has been prepared correctly according to the protocol. For tissue or cell samples, complete homogenization is crucial to release the glutamate.[5]
-
Reagent issues: Check if the reagents were prepared and stored correctly. Ensure all components were brought to room temperature before use and that the enzyme mix is active.[3][5] Avoid repeated freeze-thaw cycles of reagents.[3]
-
Incorrect wavelength: Verify that the plate reader is set to the correct wavelength for absorbance or excitation/emission for fluorescence as specified in your assay protocol.[3][5]
Q4: I am observing a high background signal in my "no glutamate" or blank wells. What could be the cause?
A4: A high background signal can be caused by several factors:
-
Contaminated reagents: The assay buffer or other reagents may be contaminated with glutamate or other interfering substances.
-
Endogenous substances in the sample: Samples themselves can contain substances that interfere with the assay. For instance, endogenous NADH in cell or tissue extracts can generate a background signal in GDH-based assays.[6][7] To correct for this, you can run a sample blank where the enzyme is omitted from the reaction mix.[6][7]
-
Sample matrix effects: The composition of your sample matrix might interfere with the assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound enzymatic assays.
Issue 1: Interference from Reducing Agents
Symptoms:
-
A "creep" reaction, where the absorbance or fluorescence continues to increase over time, even after the enzymatic reaction should be complete.[1][8]
-
Inaccurately high glutamate readings.
Common Interfering Substances:
-
Cysteine[1]
-
Sulphites[1]
-
Thiols (e.g., DTT, 2-mercaptoethanol) at concentrations >10 µM in some fluorescent assays.[3]
Mechanism of Interference: These reducing agents can directly react with the probe or indicator in the assay (e.g., INT-formazan in some colorimetric assays), causing a non-enzymatic color change that is independent of the glutamate concentration.[1]
Solutions:
-
Sample Pre-treatment with Hydrogen Peroxide (H₂O₂): This method can effectively remove interference from reducing substances.[1][8] A detailed protocol is provided below.
-
Sample Dilution: Diluting the sample can lower the concentration of the interfering substance to a level that no longer significantly affects the assay.
Issue 2: Interference from Ammonia (NH₃/NH₄⁺)
Symptoms:
-
In GDH-based assays, high levels of ammonia can slow down the reaction rate, leading to an underestimation of the glutamate concentration.[8]
Mechanism of Interference: The glutamate dehydrogenase reaction is reversible. High concentrations of the product, ammonia, can shift the equilibrium of the reaction back towards the reactants (glutamate and NAD⁺), thus inhibiting the forward reaction.[1]
Solutions:
-
Sample Dilution: Dilute the sample to reduce the ammonia concentration.
-
Ammonia Removal: For samples with very high ammonia content, consider using methods for ammonia removal, although this may require additional validation to ensure no loss of glutamate.
Issue 3: Interference from Endogenous Enzymes or Metabolites
Symptoms:
-
High background signal.
-
Inaccurate results that are not consistent with expected values.
Common Interfering Substances:
-
Endogenous NADH/NADPH: Present in cell and tissue lysates, this will be detected in GDH-based assays, leading to an overestimation of glutamate.[6]
-
Endogenous Enzymes: Enzymes present in the sample may interfere with the assay reactions.
Solutions:
-
Deproteinization: Removing proteins from the sample can eliminate interference from endogenous enzymes. This can be achieved using a 10 kDa molecular weight cut-off (MWCO) spin filter.
-
Sample Blank Control: To account for endogenous NADH or other background signals, prepare a parallel sample reaction that does not contain the glutamate-specific enzyme (e.g., glutamate dehydrogenase or glutamate oxidase).[6][7] Subtract the reading of this blank from your sample reading.
-
Heat Inactivation: Some protocols suggest heat inactivation to denature interfering enzymes, but this should be tested carefully to ensure it does not affect the glutamate concentration.
Data Presentation
Table 1: Common Interferences and Mitigation Strategies
| Interfering Substance | Assay Type Affected | Mechanism of Interference | Recommended Solution |
| Ascorbic Acid, Cysteine, Sulphites | Colorimetric (e.g., INT-based) | Direct reduction of the colorimetric probe. | Sample pre-treatment with H₂O₂.[1][8] |
| Ammonia (NH₃/NH₄⁺) | GDH-based | Product inhibition, shifting reaction equilibrium.[8] | Sample dilution. |
| Endogenous NADH/NADPH | GDH-based | Direct detection as it is a product of the assay reaction.[6] | Use a sample blank without the GDH enzyme.[6][7] |
| Endogenous Enzymes | All types | Can catalyze side reactions that interfere with the assay. | Deproteinization using a 10 kDa MWCO spin filter. |
| BzATP | Fluorometric (Amplex Red) | Interferes with the oxidation of the Amplex Red reagent. | Use an alternative assay method if BzATP is present. |
Experimental Protocols
Protocol 1: Sample Deproteinization
This protocol is recommended for samples containing enzymes or other proteins that may interfere with the assay.
Materials:
-
10 kDa Molecular Weight Cut-Off (MWCO) spin filter.
-
Microcentrifuge.
Procedure:
-
Load the sample into the upper chamber of the 10 kDa MWCO spin filter.
-
Centrifuge according to the manufacturer's instructions (e.g., 13,000 x g for 10 minutes).
-
Collect the filtrate from the collection tube. The filtrate contains the deproteinized sample with low molecular weight components, including this compound.
-
Use the deproteinized filtrate for the enzymatic assay.
Protocol 2: Removal of Interference from Reducing Substances
This protocol is designed to eliminate interference from compounds like ascorbic acid, cysteine, and sulphites.[1][8]
Materials:
-
Potassium hydroxide (B78521) (KOH), 2 M.
-
Hydrogen peroxide (H₂O₂), 30% (w/v).
-
Sulfuric acid (H₂SO₄), 1 M.
-
50 mL volumetric flask.
-
Water bath at 70°C.
Procedure:
-
Pipette your sample into a 50 mL volumetric flask.
-
Add distilled water to bring the volume to approximately 40 mL.
-
Add 1 mL of 2 M KOH and 0.01 mL of 30% H₂O₂.
-
Incubate the solution for 10 minutes at 70°C.
-
Cool the flask to room temperature (20-25°C).
-
Adjust the pH to approximately 8.6 with 1 M H₂SO₄.
-
Fill the flask to the 50 mL mark with distilled water, mix well, and filter if necessary.
-
Use the treated sample in the assay.
Visualizations
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. food.r-biopharm.com [food.r-biopharm.com]
Technical Support Center: L-Glutamic Acid Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-glutamic acid fermentation processes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the this compound yield lower than expected?
A1: Low this compound yield can stem from several factors. A primary reason is suboptimal fermentation conditions. Key parameters to investigate include the carbon-to-nitrogen ratio, pH, dissolved oxygen levels, and the concentration of essential growth factors like biotin (B1667282).[1][2] High concentrations of ammonium (B1175870) ions can inhibit the growth of the microorganism and consequently reduce the yield.[1] Additionally, excessive oxygen can lead to the production of α-ketoglutarate instead of this compound, especially under ammonium ion deficiency.[1] Conversely, insufficient oxygen can result in the formation of lactate (B86563) and succinate, also lowering the desired product yield.[1]
Another critical factor is the permeability of the microbial cell membrane. The production and excretion of this compound are highly dependent on cell permeability.[1] Insufficient permeability will lead to the intracellular accumulation of glutamic acid, which can cause feedback inhibition.[3]
Q2: How can I increase the cell permeability for enhanced this compound excretion?
A2: Enhancing cell permeability is a key strategy to boost this compound yield. This can be achieved through several methods:
-
Biotin Limitation: This is a widely used method. Biotin is a crucial cofactor for enzymes involved in fatty acid synthesis. Limiting its concentration in the medium alters the composition of the cell membrane, increasing its permeability to glutamic acid.[2] The optimal biotin concentration is dependent on the carbon source used.
-
Addition of Penicillin: Penicillin and other β-lactam antibiotics inhibit cell wall synthesis, leading to a more permeable cell structure.[1][2]
-
Addition of Surfactants: Fatty acid derivatives, such as Tween-60, can be added to the fermentation medium to increase cell permeability.[1][2]
-
Use of Auxotrophic Strains: Employing strains that are auxotrophic for oleic acid or glycerol (B35011) allows for the manipulation of membrane permeability by controlling the concentration of these supplements in the medium.[1]
Q3: My fermentation is producing significant amounts of byproducts like lactate and α-ketoglutarate. What is the cause and how can I fix it?
A3: The formation of specific byproducts is often linked to the dissolved oxygen concentration.
-
Lactate and Succinate: The excretion of these organic acids typically occurs under oxygen-deficient conditions.[1] To mitigate this, increase the aeration rate or the agitation speed to improve oxygen transfer into the fermentation broth.
-
α-Ketoglutarate: The accumulation of this precursor to this compound is often observed when there is an excess of oxygen, particularly when ammonium ions are limited.[1] Ensure a sufficient supply of the nitrogen source (e.g., ammonia (B1221849), urea) throughout the fermentation to facilitate the conversion of α-ketoglutarate to this compound.[2]
Q4: The microbial growth is poor, leading to low biomass and consequently low product yield. What are the possible reasons?
A4: Poor microbial growth can be attributed to several factors:
-
Suboptimal pH: The optimal pH for both growth and this compound production by Corynebacterium glutamicum is typically between 7.0 and 8.0.[1] It is crucial to monitor and control the pH throughout the fermentation, often by the controlled addition of ammonium salts or other bases.[1]
-
Inappropriate Temperature: The ideal temperature for fermentation is generally around 30°C.[4] Deviations from this can negatively impact enzyme activity and microbial growth.
-
Nutrient Limitation: Ensure that the fermentation medium contains all the necessary nutrients, including a suitable carbon source (e.g., glucose, sucrose), nitrogen source (e.g., ammonium salts, urea), phosphate (B84403), and essential minerals.[5][6]
-
High Substrate Concentration: While a sufficient carbon source is necessary, excessively high concentrations can be inhibitory to microbial growth.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used microorganisms for this compound production?
A1: Corynebacterium glutamicum (formerly known as Micrococcus glutamicus) is the most widely used and extensively studied microorganism for the industrial production of this compound.[2][5][8] Other related species such as Brevibacterium flavum and Brevibacterium lactofermentum have also been employed.[8]
Q2: What are the key metabolic pathways involved in this compound synthesis?
A2: The biosynthesis of this compound primarily involves the Embden-Meyerhof-Parnas (EMP) pathway and the pentose (B10789219) phosphate pathway (PPP) for glucose metabolism, feeding into the tricarboxylic acid (TCA) cycle.[1] The key precursor, α-ketoglutarate, is an intermediate of the TCA cycle.[1] This is then converted to this compound through reductive amination, a reaction catalyzed by glutamate (B1630785) dehydrogenase.[1]
Q3: How can I optimize the fermentation medium for improved yield?
A3: Optimization of the fermentation medium is a critical step. This often involves a systematic approach to evaluate the effects of different components. Statistical methods like Response Surface Methodology (RSM) are powerful tools for this purpose.[6][9] Key components to optimize include:
-
Carbon Source: Glucose and sucrose (B13894) are frequently used.[1] The optimal concentration needs to be determined experimentally.
-
Nitrogen Source: Ammonium salts and urea (B33335) are common nitrogen sources.[1] The concentration should be sufficient for both growth and product formation but not inhibitory.
-
Biotin Concentration: As discussed, this is a critical factor for controlling cell permeability and must be carefully optimized.[10]
-
Phosphate and other Minerals: These are essential for microbial growth and metabolism.[6]
Q4: What is the typical duration of an this compound fermentation process?
A4: The fermentation is typically carried out for approximately 40 to 48 hours.[1][4] However, the optimal duration can vary depending on the specific strain, medium composition, and process conditions. In some optimized fed-batch processes, the fermentation time can be extended.[7]
Data Presentation
Table 1: Optimized Fermentation Parameters for this compound Production by Corynebacterium glutamicum
| Parameter | Optimized Value | Reference |
| Carbon Source | ||
| Glucose | 50 g/L | [5][6] |
| Fructose | 10% | [11] |
| Nitrogen Source | ||
| Urea | 10 g/L | [5][6] |
| Ammonium Nitrate | 3% | [11] |
| Growth Factor | ||
| Biotin | 5-10 µg/L | [10][11] |
| Process Conditions | ||
| Temperature | 30°C | [4][11] |
| pH | 7.0 - 8.0 | [1] |
| Inoculum Size | 5% (v/v) | [6][10] |
| Fermentation Time | 40 - 72 hours | [1][4][11] |
| Agitation | 120 - 150 rpm | [5][11] |
| Air Flow Rate | 1.2 vvm | [9] |
Table 2: Comparison of this compound Yields under Different Fermentation Strategies
| Fermentation Strategy | Microorganism | Key Optimization | This compound Yield (g/L) | Reference |
| Submerged Fermentation | C. glutamicum & P. reptilivora (mixed culture) | Immobilization with 2% sodium alginate | 16.026 | [5] |
| Submerged Fermentation | C. glutamicum | Optimized medium (Glucose, Urea, Salt Solution) | 19.69 | [5] |
| Submerged Fermentation | C. glutamicum NIAB BNS-14 | Optimized carbon (fructose) and nitrogen (ammonium nitrate) sources, and biotin concentration | 8.5 | [11] |
| Fed-batch Fermentation | C. glutamicum P-45 (mutant strain) | ARTP mutagenesis and fed-batch strategy | 147.0 | [7][12] |
| Submerged Fermentation | C. glutamicum | Optimized medium using RSM (Glucose, Urea, Salt Solution, Inoculum Size) | 16.36 | [6] |
| Batch Fermentation | C. glutamicum CECT690 | Optimized conditions with date waste as substrate and 1.2 vvm air flow | 142.25 (mg/ml) | [9] |
Experimental Protocols
Protocol 1: Inoculum Preparation for this compound Fermentation
-
Select a suitable strain of Corynebacterium glutamicum.
-
Prepare a seed culture medium (e.g., glucose-yeast extract medium containing 0.02g glucose and 0.3g yeast extract in 100ml distilled water, with the pH adjusted to 7.0).[11]
-
Inoculate the sterilized seed medium with a fresh culture of C. glutamicum.
-
Incubate the culture at 30°C on a rotary shaker at 150 rpm for approximately 16-24 hours, or until sufficient cell growth is achieved.[1][11]
-
Use this seed culture to inoculate the production fermenter, typically at a volume of 5-6% (v/v).[1][6]
Protocol 2: Submerged Fermentation for this compound Production
-
Prepare the production medium with the desired composition of carbon source, nitrogen source, biotin, and mineral salts. An example medium composition is (g/L): Glucose-50.0, Urea-8.0, Biotin-0.002, K₂HPO₄-1.0, MgSO₄·7H₂O-2.5, MnSO₄·7H₂O-0.1, CaCO₃-1.6.[5]
-
Sterilize the production medium in the fermenter.
-
After cooling the medium to the desired temperature (e.g., 30°C), inoculate with the prepared seed culture.
-
Carry out the fermentation for 40-48 hours.[4]
-
Maintain the temperature at 30°C and the pH between 7.0 and 8.0.[1][4] The pH can be controlled by the addition of sterile ammonia or urea solution.
-
Provide adequate aeration and agitation to maintain a suitable dissolved oxygen level.
-
If required for enhancing permeability, add penicillin to the medium after an initial period of cell growth (e.g., 8 hours).[10]
-
Withdraw samples periodically to monitor cell growth, substrate consumption, and this compound concentration.
-
After the fermentation is complete, proceed with the recovery and purification of this compound from the fermentation broth.[3]
Visualizations
Caption: Core metabolic pathway for this compound synthesis.
Caption: General workflow for optimizing this compound fermentation.
References
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. bepls.com [bepls.com]
- 3. L -glutamic_fermentation | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. Production of this compound with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of glutamic acid production by <i>Corynebacterium glutamicum</i> using response surface methodology - Journal of King Saud University - Science [jksus.org]
- 7. Improved Glutamic Acid Production Capacity of Corynebacterium glutamicum by the ARTP Mutagenesis Method [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jfabe.ut.ac.ir [jfabe.ut.ac.ir]
- 11. zsp.com.pk [zsp.com.pk]
- 12. researchgate.net [researchgate.net]
Welcome to the technical support center for the HPLC analysis of glutamate (B1630785), glutamine, gamma-aminobutyric acid (GABA), and aspartate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their separation and detection of these critical neurochemicals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the HPLC analysis of glutamate and related compounds.
Q1: Why am I seeing poor retention of my analytes on a C18 column?
A1: Glutamate, glutamine, GABA, and aspartate are highly polar molecules. On a traditional reversed-phase C18 column, which separates compounds based on hydrophobicity, these polar analytes have little interaction with the stationary phase and therefore elute very early, often with the solvent front.[1]
-
Solution 1: Derivatization. A common solution is to derivatize the amino acids with a non-polar reagent.[1][2][3][4][5] This increases their hydrophobicity, allowing for better retention and separation on a C18 column. Common derivatizing agents include o-phthaldialdehyde (OPA)[2][3][4], 9-fluorenylmethoxycarbonyl chloride (FMOC)[6], and 2,4-dinitrofluorobenzene (DNFB).[5]
-
Solution 2: Alternative Chromatography Modes. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.[7][8][9] HILIC columns are specifically designed to retain and separate polar compounds. Mixed-mode columns can offer multiple interaction mechanisms, such as reversed-phase and ion-exchange, to improve separation.[9]
Q2: My glutamate and aspartate peaks are co-eluting. How can I improve their resolution?
A2: Glutamate and aspartate are structurally very similar, which can make their separation challenging.[10]
-
Solution 1: Optimize Mobile Phase pH. The ionization state of these acidic amino acids is highly dependent on the mobile phase pH. Adjusting the pH can alter their interaction with the stationary phase and improve resolution. A detailed pH scouting study around the pKa values of the analytes can be beneficial.
-
Solution 2: Adjust Mobile Phase Ionic Strength. For ion-exchange or mixed-mode chromatography, modifying the ionic strength of the mobile phase by changing the buffer concentration can significantly impact the retention and selectivity between glutamate and aspartate.[10]
-
Solution 3: Gradient Optimization. If you are using a gradient elution, try making the gradient shallower at the point where the two compounds elute. This will increase the separation time between them.
-
Solution 4: Column Selection. Consider a column specifically designed for amino acid analysis, as these often provide better selectivity for structurally similar amino acids.[10]
Q3: I'm observing peak tailing for my analytes. What are the possible causes and solutions?
A3: Peak tailing can be caused by several factors in HPLC.
-
Cause 1: Column Contamination or Degradation. Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to peak tailing.
-
Solution: If you are using a guard column, replace it. Try back-flushing the analytical column according to the manufacturer's instructions. If the issue persists, the column may need to be replaced.[11]
-
-
Cause 2: Secondary Interactions. Unwanted interactions between the analytes and active sites (e.g., free silanols) on the silica-based stationary phase can cause tailing.
-
Solution: Use an end-capped column or a column with a base-deactivated silica. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can also help to mask these active sites.
-
-
Cause 3: Inappropriate Sample Solvent. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing.
-
Solution: Whenever possible, dissolve your standards and samples in the initial mobile phase.[11]
-
Q4: I am not seeing any peaks for my amino acids after derivatization with FMOC. What could be the problem?
A4: While FMOC is a reactive derivatizing agent, the absence of peaks could point to issues with the derivatization reaction or the detection method.[6]
-
Problem 1: Derivatization Reaction Failure.
-
Troubleshooting:
-
pH: The reaction is pH-dependent. Ensure the pH of your reaction buffer is optimal for the FMOC reaction (typically alkaline).
-
Reagent Quality: The FMOC-Cl reagent can degrade, especially in the presence of moisture. Use fresh reagent.
-
Interfering Substances: The presence of primary and secondary amines in your sample matrix can compete for the derivatizing agent.
-
-
-
Problem 2: Detection Issues.
-
Troubleshooting:
-
Wavelength: Ensure your fluorescence or UV detector is set to the correct excitation and emission wavelengths for FMOC-derivatized amino acids.
-
Excess Reagent: Excess FMOC-Cl can react with water, and the resulting product can be fluorescent, potentially interfering with your analyte peaks. An extraction step after derivatization might be necessary.[6]
-
-
Experimental Protocols and Data
Below are example experimental protocols for the separation of glutamate and related compounds.
Protocol 1: Pre-column Derivatization with OPA and HPLC-FLD
This method is suitable for the quantification of primary amino acids like glutamate, aspartate, and GABA.
Methodology:
-
Sample Preparation: Prepare samples by deproteinization, typically with an acid like perchloric acid, followed by neutralization.
-
Derivatization:
-
Prepare an OPA derivatizing solution.
-
In an autosampler vial, mix the sample or standard with the OPA solution and a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid).
-
Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate or borate (B1201080) buffer at a specific pH (e.g., pH 7.2).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for OPA derivatives.
-
Protocol 2: HILIC-MS/MS for Underivatized Amino Acids
This method is advantageous as it does not require a derivatization step.[8]
Methodology:
-
Sample Preparation: Prepare a cleared sample extract.
-
HPLC Conditions:
-
Column: HILIC column (e.g., Amaze TH Tri-Modal HILIC).[7][8]
-
Mobile Phase A: Acetonitrile with an additive like ammonium (B1175870) formate (B1220265) or ammonium acetate.
-
Mobile Phase B: Water with the same additive.
-
Gradient: A gradient starting with a high percentage of organic solvent (Mobile Phase A) and decreasing over time.
-
Flow Rate: 0.5 mL/min.
-
Detection: Mass spectrometer with an electrospray ionization (ESI) source, operating in positive or negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters for the separation of glutamate and related compounds from various sources.
| Parameter | Method 1 (OPA Derivatization) | Method 2 (DNFB Derivatization) | Method 3 (HILIC) |
| Column | C18 Reversed-Phase | Phenyl-hexyl | Amaze TH Tri-Modal HILIC |
| Mobile Phase | A: Phosphate Buffer; B: ACN/MeOH | N-methylmorpholine/acetate buffer with ACN | A: ACN/Ammonium Formate; B: Water/Ammonium Formate |
| Detection | Fluorescence | UV (363 nm) | MS/MS |
| Run Time | ~35 min[2] | < 3 min[5][12] | ~5 min[13] |
| Compounds | Glutamate, Glutamine, GABA[2] | Glutamate, Aspartate[5][12] | Glutamate, Glutamine, GABA |
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving glutamate, GABA, and aspartate.
Caption: Overview of the glutamatergic signaling pathway.[14][15][16][17][18]
Caption: The GABAergic inhibitory signaling pathway.[19][20][21][22]
Caption: Overview of aspartate's roles in signaling and metabolism.[23][24][25][26]
Experimental Workflow
This diagram illustrates a general workflow for HPLC analysis of amino acids.
Caption: General experimental workflow for HPLC analysis of amino acids.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates [kerwa.ucr.ac.cr]
- 3. Determination of N-acetyl-L-glutamate using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Issue with amino acid analysis - Chromatography Forum [chromforum.org]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Separation of Glutamic Acid and GABA | SIELC Technologies [sielc.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. mdpi.com [mdpi.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. The role of GABAergic signalling in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scilit.com [scilit.com]
- 24. Transmembrane Signaling by the Aspartate Receptor: Engineered Disulfides Reveal Static Regions of the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Glutamic Acid Production with Response Surface Methodology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the application of Response Surface Methodology (RSM) in optimizing L-glutamic acid production.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound production using RSM.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound yield despite optimization | Sub-optimal levels of key media components not included in the RSM design. | Conduct a literature review to identify other potentially influential factors (e.g., specific vitamins, trace elements) and consider including them in a new RSM experiment. |
| Inaccurate measurement of this compound concentration. | Verify the analytical method for this compound quantification (e.g., HPLC, spectrophotometry) for accuracy and precision. Ensure proper sample preparation and dilution.[1][2] | |
| Substrate inhibition by high concentrations of carbon source (e.g., glucose).[3] | Design an RSM experiment that includes a wider range of the carbon source concentration to identify the inhibitory threshold.[3] Consider a fed-batch fermentation strategy to maintain the substrate concentration below the inhibitory level. | |
| Inconsistent or non-reproducible results | Variability in inoculum preparation (age, size, cell density). | Standardize the inoculum preparation protocol, ensuring consistent age and cell count for each experimental run.[4] |
| Poor pH control during fermentation. | Ensure the pH is monitored and controlled accurately throughout the fermentation process, as it is a critical parameter for this compound production.[4][5] | |
| Fluctuation in other environmental factors (e.g., temperature, agitation). | Calibrate and monitor all fermentation equipment to ensure stable and accurate control of experimental conditions.[4][6] | |
| Foaming in the fermenter | High protein content in the fermentation medium.[7][8] | Add antifoaming agents to the medium. Consider using proteases to break down excess proteins, which can also release additional nutrients for the microorganisms.[7][8] |
| Model from RSM is not statistically significant (high p-value, low R-squared) | The chosen factors or their ranges are not significantly impacting this compound production. | Re-evaluate the critical factors based on literature and preliminary experiments. Expand the range of the variables in the experimental design. |
| Presence of outliers in the experimental data. | Carefully review the experimental data for any anomalous results. If an outlier is identified, investigate the cause and consider repeating the specific run or excluding it from the analysis with proper justification. | |
| Inappropriate model (e.g., linear model for a quadratic response). | Fit the experimental data to different models (linear, two-factor interaction, quadratic) and select the one with the best fit based on statistical parameters like R-squared, adjusted R-squared, and p-value.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for RSM optimization of this compound production?
A1: Based on numerous studies, the most influential factors are typically pH, temperature, carbon source concentration (e.g., glucose), nitrogen source concentration (e.g., urea), and inoculum size.[1][4][6][10] Agitation rate can also be a significant factor in stirred-tank fermenters.[6]
Q2: Which RSM design is more suitable for optimizing this compound fermentation: Central Composite Design (CCD) or Box-Behnken Design (BBD)?
A2: Both CCD and BBD are effective for optimizing fermentation processes.[9][10] CCD is often used and allows for the estimation of a second-order model.[1][10] BBD is also a good choice, especially when avoiding experiments at the extreme factor levels is desirable.[9] The choice may depend on the number of factors being investigated and the experimental budget.
Q3: What microorganisms are commonly used for this compound production in RSM studies?
A3: Corynebacterium glutamicum is the most widely studied and industrially important microorganism for this compound production.[1][4][6][11] Other bacteria, such as Bacillus flexus, have also been successfully used.[10][12]
Q4: How can I determine the optimal ranges for the factors in my RSM experiment?
A4: The optimal ranges should be determined based on a combination of literature review of similar studies and preliminary single-factor experiments. This will help to center the design in a region where a response is likely to be observed and optimized.
Q5: What is a typical yield of this compound that can be expected after RSM optimization?
A5: The yield of this compound can vary significantly depending on the microorganism, fermentation conditions, and the specific RSM design. Reported yields in optimized batch cultures range from approximately 4.9 g/L with Bacillus flexus to over 25 mg/ml with a mutant strain of Corynebacterium glutamicum.[9][10] One study using Corynebacterium glutamicum reported a yield of 14.2 g/L.[6]
Quantitative Data Summary
The following tables summarize the optimized conditions and corresponding this compound yields from various studies employing RSM.
Table 1: Optimization of this compound production by Corynebacterium glutamicum
| Factor | Optimized Value (Study 1)[4] | Optimized Value (Study 2)[6] | Optimized Value (Study 3)[1] | Optimized Value (Study 4)[9] |
| pH | 5.90 | - | - | - |
| Temperature (°C) | 29.97 | 30 | 30 | 29.99 |
| Agitation Rate (rpm) | 158.58 | 120 | - | - |
| Glucose Concentration (g/L) | 101.04 | 50 | 90 | 115.6 |
| Urea Concentration (g/dL) | - | - | 0.3 | 10 (g/L) |
| Biotin (μg/L) | - | - | 9 | - |
| Inoculum Age (h) | - | - | - | 48.92 |
| Predicted this compound Yield | 0.3518 (% yield) | 14.2 g/L | 19.84 mg/mL | 25.61 mg/mL |
| Actual this compound Yield | - | 14.2 g/L | - | 25.7 mg/mL |
Table 2: Optimization of this compound production by Bacillus flexus
| Factor | Optimized Value[10][12] |
| Substrate Concentration (%) | 6 |
| Inoculum Size (%) | 4 |
| Temperature (°C) | 35 |
| pH | 7 |
| Time (days) | 3 |
| Predicted this compound Yield (g/L) | 5.02 |
| Actual this compound Yield (g/L) | 4.9 |
Experimental Protocols
General Fermentation Protocol for this compound Production
This protocol provides a general methodology for submerged fermentation of this compound, which can be adapted for specific RSM experiments.
-
Microorganism and Inoculum Preparation:
-
Fermentation Medium:
-
A basal medium is prepared containing a carbon source (e.g., glucose), a nitrogen source (e.g., urea, ammonium (B1175870) sulfate), phosphate (B84403) sources (e.g., KH₂PO₄, K₂HPO₄), and various mineral salts (e.g., MgSO₄·7H₂O, MnSO₄·H₂O).[2][11]
-
The initial pH of the medium is adjusted to the desired level (typically between 6.0 and 8.0).[5]
-
-
Fermentation Process:
-
The fermentation is carried out in Erlenmeyer flasks or a laboratory fermenter.[2][11]
-
The production medium is inoculated with a specific volume of the prepared inoculum (e.g., 1-5% v/v).[11]
-
The fermentation is conducted at a controlled temperature and agitation speed for a specified duration (e.g., 48-96 hours).[12]
-
The pH is monitored and adjusted as needed during the fermentation.[5]
-
-
Analysis of this compound:
Response Surface Methodology (RSM) Experimental Design
-
Factor Selection: Identify the key independent variables (factors) that are believed to influence this compound production (e.g., pH, temperature, glucose concentration).
-
Level Selection: For each factor, define a range of interest and select a specific number of levels to be tested (typically 3 or 5).
-
Experimental Design: Choose an appropriate RSM design, such as Central Composite Design (CCD) or Box-Behnken Design (BBD), to create a set of experimental runs with different combinations of the factor levels.[9][10]
-
Data Analysis: After conducting the experiments, the this compound yield (the response) is measured for each run. The data is then fitted to a polynomial equation to describe the relationship between the factors and the response. Statistical analysis (ANOVA) is used to determine the significance of the model and the individual factors.[9]
-
Optimization: The fitted model is used to predict the optimal levels of the factors that will result in the maximum this compound yield.
Visualizations
Caption: Workflow for optimizing this compound production using RSM.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Application of RSM for optimization of glutamic acid production by Corynebacterium glutamicum in bath culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of RSM for optimization of glutamic acid production by Corynebacterium glutamicum in bath culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijert.org [ijert.org]
- 4. ijesi.org [ijesi.org]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. RSM-Based Optimization of Fermentation Conditions and Kinetic Studies of Glutamic Acid and Lysine Production by <i>Corynebacterium glutamicum</i> - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of proteases on this compound fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bbrc.in [bbrc.in]
- 10. researchgate.net [researchgate.net]
- 11. Production of this compound with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. opastpublishers.com [opastpublishers.com]
Preventing L-glutamic acid degradation during sample preparation
Welcome to the Technical Support Center for L-Glutamic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound during sample preparation and storage?
A1: The primary degradation product of this compound is pyroglutamic acid.[1][2][3][4] This occurs through an intramolecular cyclization reaction, resulting in the loss of a water molecule.
Q2: What are the main factors that contribute to the degradation of this compound?
A2: The stability of this compound is significantly influenced by pH, temperature, and the presence of oxygen.[2][4] High temperatures and pH values between 2 and 3 can particularly accelerate the conversion to pyroglutamic acid.[1][2][4]
Q3: How should I store solid this compound?
A3: Solid this compound should be stored at room temperature, protected from light and moisture in a tightly sealed container.[1][5] To minimize exposure to atmospheric moisture and oxygen, storing it under an inert atmosphere like nitrogen or argon is recommended.[5]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, stock solutions of this compound should be stored frozen. For short-to-medium term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is advisable.[1] It is also best practice to prepare fresh solutions for critical experiments and to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q5: Can this compound degrade during analysis, for instance, with LC-MS?
A5: Yes, this compound can undergo in-source cyclization to pyroglutamic acid during LC-MS analysis, which can lead to inaccurate quantification.[6][7] It is crucial to have adequate chromatographic separation of this compound, glutamine, and pyroglutamic acid to distinguish between the endogenous and in-source formed pyroglutamic acid.[6][7] Using isotopic internal standards and optimizing the fragmentor voltage can help correct for this artifact.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or inconsistent this compound recovery | Degradation due to improper sample handling or storage. | - Ensure samples are processed quickly and kept on ice. - Store samples at -80°C for long-term stability. - Avoid multiple freeze-thaw cycles by preparing aliquots.[1] - Verify the pH of your sample and buffers; avoid acidic conditions between pH 2 and 3.[2][4] |
| Enzymatic degradation. | - For biological samples, consider rapid deproteinization (e.g., with sulfosalicylic acid) to inactivate enzymes.[8] - Keep samples at low temperatures throughout the preparation process. | |
| Appearance of unexpected peaks in chromatogram | Presence of degradation products, primarily pyroglutamic acid. | - Confirm the identity of the unexpected peak using a pyroglutamic acid standard. - Review sample preparation and storage protocols to identify potential causes of degradation (e.g., high temperature, improper pH).[1][2] - Optimize chromatographic methods to ensure separation of this compound from its potential degradants.[6] |
| Interference from other compounds in the matrix. | - Perform a matrix effect study to identify potential interferences. - Optimize the sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances.[9] | |
| Poor solubility of this compound | The compound may have degraded or absorbed moisture. | - Ensure the solid compound has been stored in a desiccated environment.[1] - The solubility of this compound is pH-dependent, increasing with higher pH.[10] Consider adjusting the pH of the solvent. |
Quantitative Data Summary
Table 1: Stability of this compound in Solution under Different Storage Conditions
| Storage Temperature | pH | Atmosphere | Duration | Residual this compound (%) | Reference |
| Room Temperature | ~3 | Nitrogen | 50 days | Lowest concentration observed | [2] |
| Room Temperature | 0 and 14 | Nitrogen | 50 days | Excellent preservation | [2] |
| Room Temperature | 2-3 | Oxygen | >3 days | Significant conversion to pyroglutamic acid | [2] |
| Room Temperature | 6.5-8.5 | Oxygen | >3 days | Marked conversion to pyroglutamic acid | [2] |
| -20°C | N/A | N/A | Up to 1 month | Recommended for short-term storage | [1] |
| -80°C | N/A | N/A | Up to 6 months | Recommended for long-term storage | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound (solid, high purity)
-
Nuclease-free water or appropriate buffer
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated pH meter
-
Vortex mixer
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Weigh the required amount of solid this compound in a sterile conical tube.
-
Add the desired volume of nuclease-free water or buffer to achieve the target concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
-
If pH adjustment is needed, use a calibrated pH meter and add small volumes of dilute acid or base. Avoid prolonged exposure to pH 2-3.
-
Sterile filter the solution using a 0.22 µm filter if required for the application.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability of the analytical method.
-
Materials:
-
This compound solution (known concentration)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Heating block or oven
-
Analytical instrumentation (e.g., HPLC, LC-MS)
-
-
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and keep at room temperature for 24 hours.[1]
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.[1]
-
After the specified time, neutralize the acid and base-treated samples.
-
Analyze all treated samples, along with a non-treated control, using a suitable analytical method to identify and quantify any degradation products.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: L-Glutamic Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in L-glutamic acid quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound quantification?
A1: Variability in this compound quantification can arise from multiple sources, including pre-analytical sample handling, the chosen analytical method (HPLC, LC-MS/MS, enzymatic assay), and data analysis. Key factors include sample stability, matrix effects, instrument performance, and potential interferences from other molecules in the sample.[1][2][3]
Q2: Why is a stable isotope-labeled internal standard, such as L-Glutamic-2,4,4-D3 acid, recommended for LC-MS/MS analysis?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative mass spectrometry.[2][4] Since a SIL-IS is chemically identical to the endogenous this compound, it co-elutes chromatographically and experiences similar ionization suppression or enhancement, thus correcting for variability during sample preparation and analysis.[4] This is particularly crucial for mitigating inaccuracies caused by in-source cyclization of glutamic acid to pyroglutamic acid.[5][6][7]
Q3: Is derivatization necessary for HPLC analysis of this compound?
A3: Yes, derivatization is generally required for the analysis of this compound by HPLC with UV-Vis or fluorescence detection.[8][9] This is because this compound lacks a strong native chromophore or fluorophore.[8][10] Derivatization, either pre-column or post-column, introduces a chemical tag that allows for sensitive detection.[9]
Q4: What are common interferences in enzymatic assays for this compound?
A4: A common issue in some enzymatic assays is the cross-reactivity of the enzyme with other amino acids. For example, L-aspartate can be a substrate for L-glutamate oxidase, leading to interference.[11] Using a more specific enzyme system, such as one involving glutamic-pyruvic transaminase, can help eliminate such interferences.[11]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Splitting, Broadening) | Column degradation or contamination. | Reverse flush the column or, if necessary, replace it. Column lifetimes for amino acid analysis can be between 50 and 200 injections.[12] |
| Inappropriate mobile phase composition or pH. | Ensure the mobile phase is accurately prepared and degassed. The pH can significantly affect the retention and peak shape of amino acids.[10] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature.[13] |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure it is well-mixed.[10] | |
| Low Signal Intensity | Incomplete derivatization. | Optimize derivatization conditions (reagent concentration, reaction time, and temperature).[14][15] |
| Detector settings not optimized. | Ensure the detector is set to the optimal wavelength for the specific derivatizing agent used.[10] |
LC-MS/MS Analysis
| Issue | Potential Cause | Recommended Solution |
| Inaccurate Quantification | In-source cyclization of this compound to pyroglutamic acid. | Use a stable isotope-labeled internal standard like L-Glutamic-2,4,4-D3 acid to correct for this conversion.[6][7][13] Optimize ion source parameters, such as fragmentor voltage, to minimize this phenomenon.[6][7][13] |
| Matrix effects (ion suppression or enhancement). | Employ a robust sample preparation method like protein precipitation to remove interfering substances. A stable isotope-labeled internal standard is also crucial for correcting matrix effects.[2] | |
| Poor Signal Intensity | Suboptimal ionization or fragmentation. | Optimize source parameters (e.g., capillary voltage, gas temperatures) and collision energy for the specific MRM transitions of this compound and its internal standard.[13] |
| High Background Noise | Contaminated mobile phase, LC system, or mass spectrometer. | Use high-purity solvents and flush the system regularly. Clean the ion source as needed.[13] |
Enzymatic Assays
| Issue | Potential Cause | Recommended Solution |
| Inaccurate Results | Interference from other amino acids. | Use an enzymatic system with high specificity for this compound.[11] |
| Suboptimal reaction conditions (pH, temperature). | Ensure the assay is performed at the optimal pH and temperature for the enzymes used. For example, glutamate (B1630785) racemase has an optimal temperature of 25°C and a pH of 7.0.[16] | |
| Low Signal | Insufficient enzyme concentration or activity. | Use a sufficient concentration of active enzymes. Perform a kinetic study to determine the optimal enzyme amount for the desired reaction rate.[11] |
Quantitative Data Tables
Table 1: Impact of Pre-Analytical Conditions on Plasma Amino Acid Concentrations
| Condition | Effect on this compound and Other Amino Acids | Reference |
| Hemolysis | Affects the concentrations of 11 amino acids. | [1] |
| Temperature after Blood Collection | Affects the concentrations of 11 amino acids. | [1] |
| Time from Collection to Cooling | Alters the levels of 4 amino acids. | [1] |
| Long-term Storage at -20°C | Affects the concentrations of 11 amino acids. | [1] |
| Repeated Freeze-Thaw Cycles | Alters the levels of 4 amino acids. | [1] |
| Delayed Deproteinization (Plasma at Room Temp) | Significant changes in all analyzed amino acids. | [17] |
| Delayed Deproteinization (Frozen Plasma) | More significant changes in most amino acid concentrations compared to room temperature storage. | [17] |
Table 2: Typical LC-MS/MS Parameters for this compound Quantification
| Parameter | Value/Condition | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [18] |
| Precursor Ion (m/z) | 148.1 | [7] |
| Product Ions (m/z) | 84.1, 56.1 | [7] |
| Internal Standard | L-Glutamic-2,4,4-D3 acid | [5][4] |
| IS Precursor Ion (m/z) | 151.1 | [13] |
| IS Product Ions (m/z) | 133.1, 105.1, 87.1 | [13] |
| Ion-Pairing Reagent | Heptafluorobutyric acid (HFBA) | [18][19] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
-
Thaw frozen plasma samples on ice.[4]
-
Aliquot 50 µL of each plasma sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.[4]
-
Add a known concentration of L-Glutamic-2,4,4-D3 acid internal standard to each tube.[5]
-
Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) at a ratio of at least 3:1 (v/v) to the sample.
-
Vortex the mixture thoroughly for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.[5]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[5]
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: HPLC with Pre-column Derivatization (DNFB)
-
Prepare a cleared sample extract.
-
Add 2-aminoadipic acid as an internal standard.[14]
-
Derivatize the amino acids with 2,4-dinitro-1-fluorobenzene (DNFB) under alkaline conditions (e.g., borate (B1201080) buffer pH 9.5 at 60°C).[14][15]
-
Separate the dinitrophenyl derivatives by ultra-high performance liquid chromatography on a phenyl-hexyl column.[14]
-
Use an eluent such as 50 mM N-methylmorpholine/acetate buffer pH 7.4 containing 12% acetonitrile.[14]
-
Detect the derivatives by UV absorption at 363 nm.[14]
Visualizations
Caption: A stepwise workflow for diagnosing and resolving common issues.
Caption: A typical experimental workflow for LC-MS/MS quantification.
References
- 1. The effects of pre-analysis sample handling on human plasma amino acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. actascientific.com [actascientific.com]
- 10. benchchem.com [benchchem.com]
- 11. A continuous spectrophotometric method based on enzymatic cycling for determining L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Delayed Deproteinization Causes Methodological Errors in Amino Acid Levels in Plasma Stored at Room Temperature or -20℃ -Asian-Australasian Journal of Animal Sciences | Korea Science [koreascience.kr]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
Cross-nucleation issues in L-glutamic acid polymorph crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cross-nucleation issues during the crystallization of L-glutamic acid (LGA) polymorphs.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphs of this compound and their key differences?
A1: this compound primarily crystallizes into two polymorphic forms: α-LGA and β-LGA. The β-form is the thermodynamically stable polymorph over the entire temperature range, while the α-form is metastable.[1][2][3] Key differences are summarized in the table below.
| Property | α-Polymorph | β-Polymorph |
| Thermodynamic Stability | Metastable | Stable |
| Crystal Habit | Prismatic | Needle-like |
| Solubility | Higher | Lower |
| Industrial Preference | Generally preferred due to easier filtration | Difficult to handle due to needle-like shape |
Q2: What is cross-nucleation in the context of this compound crystallization?
A2: Cross-nucleation is a phenomenon where the presence of crystals of one polymorph induces the nucleation of another. In the case of this compound, the stable β-polymorph can nucleate on the surface of the metastable α-polymorph crystals.[1][4] This is a form of heterogeneous nucleation and can lead to a mixed polymorphic product, compromising purity and processability.[1]
Q3: Which analytical techniques are recommended for identifying and quantifying α and β polymorphs of this compound?
A3: Several analytical techniques can be employed to distinguish between the α and β polymorphs of this compound. These include:
-
Scanning Electron Microscopy (SEM): To observe the distinct crystal morphologies (prismatic for α, needle-like for β).[4]
-
Raman Spectroscopy: Provides characteristic spectral fingerprints for each polymorph.[4][5]
-
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Can be used for in-line monitoring of solute concentration and polymorphic form.[5][6]
-
Terahertz Time-Domain Spectroscopy (THz-TDS): Offers a rapid method for detecting the presence of both forms in a mixture.[7]
-
Powder X-ray Diffraction (PXRD): To determine the crystal structure of each polymorph.[7]
Troubleshooting Guide
Problem 1: My crystallization is yielding the stable β-polymorph when the metastable α-polymorph is desired.
-
Possible Cause 1: Slow cooling without agitation.
-
Possible Cause 2: High supersaturation levels.
-
Explanation: The nucleation of the stable β-form is favored at higher supersaturation levels.[5]
-
Solution: Employ a concentration feedback control strategy to maintain a constant, lower level of supersaturation. This can be achieved by controlling the cooling rate based on real-time solute concentration measurements.[6]
-
-
Possible Cause 3: Extended crystallization time.
Problem 2: I am observing needle-like crystals (β-form) growing on my prismatic α-crystals.
-
Possible Cause: Heterogeneous nucleation of the β-polymorph.
-
Explanation: The surface of α-LGA crystals can act as a substrate for the nucleation of β-LGA, a phenomenon known as secondary nucleation.[4][9] This is more likely to occur on specific crystallographic facets of the α-crystals.[9]
-
Solution 1: Introduce agitation. Agitation during slow cooling can help disrupt the formation of β-nuclei on the surface of α-crystals.[8]
-
Solution 2: Utilize seeding. Seeding the solution with α-LGA crystals at the beginning of the process can help control the polymorphic outcome by providing a large surface area for the growth of the desired form.[1][2][6]
-
Solution 3: Add selective additives. Certain additives, like L-phenylalanine, can inhibit the nucleation of the β-form.[8]
-
Experimental Protocols
Protocol 1: Selective Crystallization of Metastable α-LGA using Seeding and Controlled Cooling
This protocol is based on the principle of controlling supersaturation to favor the growth of the metastable α-form while preventing the nucleation of the stable β-form.
-
Solution Preparation: Prepare a saturated solution of this compound at a specific temperature (e.g., 60°C) to dissolve all existing crystals.
-
Cooling to Seeding Temperature: Cool the solution to the desired seeding temperature.
-
Seeding: Introduce a known quantity of α-LGA seed crystals (typically less than 10% of the expected final mass).[1][2]
-
Controlled Cooling: Implement a controlled cooling profile to maintain a constant low supersaturation. This can be guided by in-situ concentration monitoring using techniques like ATR-FTIR.[6]
-
Agitation: Maintain continuous and gentle agitation throughout the crystallization process.
-
Isolation and Analysis: Once the desired crystal size is achieved, filter the crystals, wash them with a cold solvent, and dry them. Analyze the polymorphic purity using techniques like Raman spectroscopy or PXRD.
Quantitative Data Summary
The following table summarizes key parameters influencing this compound polymorph crystallization.
| Parameter | Effect on Polymorph Formation | Reference |
| Cooling Rate | Rapid cooling with agitation favors β-form; Slow cooling with agitation favors α-form. | [8] |
| Agitation | Continuous or pulsed agitation with slow cooling stabilizes the α-form. | [8] |
| Temperature | At 25°C, α-form nucleation and growth are favored with very slow transformation to β-form. At 45°C, solution-mediated transformation from α to β is more significant. | [5] |
| Supersaturation | Higher supersaturation favors the nucleation of the stable β-form. | [5] |
| Seeding | Seeding with the desired polymorph can control the final polymorphic form. | [1][2][6] |
| pH | Crystallization on self-assembled monolayers of L-cysteine showed β-form at pH 2.0-2.5 and α-form at pH 3.0-4.0. | [10] |
Visualizations
Caption: Troubleshooting workflow for undesired β-LGA formation.
Caption: Experimental workflow for controlling LGA polymorphism.
References
- 1. Process Performance and Operational Challenges in Continuous Crystallization: A Study of the Polymorphs of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Secondary nucleation of the β-polymorph of this compound on the surface of α-form crystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchinventy.com [researchinventy.com]
- 10. Crystal Growth and Polymorph Control of this compound on Self-Assembled Monolayers [yyhx.ciac.jl.cn]
Technical Support Center: Enhancing the Stability of L-Glutamic Acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with L-glutamic acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound and its conjugates?
A1: this compound itself is susceptible to non-enzymatic conversion to pyroglutamic acid, a cyclic lactam.[1][2][3][4][5] This reaction is favored by intermediate pH values (around 2-3) and elevated temperatures.[1][2][3] Other degradation pathways, though less common under typical experimental conditions, include Strecker degradation, which can lead to the formation of aldehydes and other volatile compounds.[6] For this compound conjugates, particularly those of a peptide nature, the primary degradation route is enzymatic cleavage by proteases.[7][8][9]
Q2: What factors significantly influence the stability of my this compound conjugate?
A2: The stability of this compound conjugates is influenced by several factors:
-
pH: The pH of the solution can impact both the chemical stability of the this compound moiety and the enzymatic stability of peptide bonds.[1][9] this compound shows good preservation at very low (pH 0) and high (pH 14) pH, but is more prone to cyclization at intermediate pH.[1][3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including the conversion to pyroglutamic acid.[1][2][9]
-
Presence of Enzymes: Proteases and other enzymes present in biological samples or from microbial contamination can rapidly degrade peptide-based conjugates.[7][9][10]
-
Oxidation: The presence of oxygen can contribute to oxidative degradation of the conjugate.[2][9]
-
Formulation Components: Excipients and other components in the formulation can either enhance or decrease stability.
Q3: What are the most effective strategies to enhance the stability of peptide-based this compound conjugates?
A3: Several strategies can be employed to improve the stability of peptide-based conjugates:
-
Chemical Modification:
-
Cyclization: Forming a cyclic peptide structure can increase resistance to enzymatic cleavage.[7][8]
-
Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers at positions susceptible to enzymatic attack can prevent degradation by proteases.[7][10][11]
-
N- and C-terminal modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.[10]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can provide steric hindrance against enzymes and reduce renal clearance.[7][11]
-
-
Formulation Strategies:
-
Encapsulation: Using lipid-based formulations like liposomes or polymeric nanoparticles can protect the conjugate from degradation.[7][9]
-
Use of Stabilizing Agents: Sugars, polyols, and other agents can be added to the formulation to prevent aggregation and degradation.[9]
-
pH Optimization: Maintaining the formulation at an optimal pH is crucial for stability.[9]
-
Troubleshooting Guides
Issue 1: Rapid loss of conjugate activity in biological samples.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | 1. Add protease inhibitors to the sample.[7] 2. Perform experiments at a lower temperature (e.g., 4°C) to reduce enzyme activity. 3. Consider redesigning the conjugate with modifications to improve enzymatic stability (e.g., D-amino acids, cyclization).[7][8][10] |
| Chemical Instability at Physiological pH | 1. Analyze the stability of the conjugate in a buffer at physiological pH (7.4) over time. 2. If degradation is observed, consider if the linkage of the conjugate is susceptible to hydrolysis at this pH. |
Issue 2: Conjugate precipitates out of solution during storage.
| Possible Cause | Troubleshooting Step |
| Aggregation | 1. Optimize the storage buffer, including pH and the addition of stabilizing excipients like sugars or polyols.[9] 2. Consider PEGylation of the conjugate to improve solubility and reduce aggregation.[7] 3. Evaluate different storage temperatures. |
| Poor Solubility | 1. Determine the optimal solvent for the conjugate. 2. If aqueous solubility is a challenge, consider formulation strategies such as encapsulation in liposomes or polymeric micelles.[7] |
Issue 3: Inconsistent results in analytical assays (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| On-column Degradation | 1. Ensure the mobile phase pH is compatible with the conjugate's stability. 2. Reduce the analysis time or temperature if possible. |
| Ion Suppression in Mass Spectrometry | 1. Use a stable isotope-labeled internal standard, such as L-Glutamic-2,4,4-D3 acid, to correct for matrix effects.[12] 2. Optimize chromatographic separation to separate the analyte from interfering matrix components.[12] |
| Incomplete Purification | 1. Re-evaluate the purification protocol. It may be necessary to perform repeated purification steps for fractions with lower purity.[13] |
Data Presentation
Table 1: Effect of pH on the Conversion of this compound to Pyroglutamic Acid
| pH | Residual this compound (%) after 50 days at room temperature |
| 0 | ~100 |
| 2-3 | Lowest residual concentration |
| 7 | Significant conversion |
| 14 | ~100 |
Data synthesized from studies on the stability of this compound, which indicate excellent stability at extreme pH values and maximal conversion to pyroglutamic acid at pH values around 2-3.[1][2][3]
Table 2: Comparison of Stability-Enhancing Modifications for Peptide Conjugates
| Modification | Primary Advantage |
| Cyclization | Increased resistance to enzymatic cleavage due to conformational rigidity.[7][8] |
| D-amino Acid Substitution | Prevents degradation by proteases that are stereospecific for L-amino acids.[7][10][11] |
| PEGylation | Provides steric hindrance against enzymes and increases in vivo half-life.[7][11] |
| N-acetylation & C-amidation | Protects against exopeptidases that cleave from the ends of the peptide chain.[10] |
Experimental Protocols
Protocol 1: Evaluation of Conjugate Stability in Serum
-
Preparation of Serum Samples:
-
Obtain fresh mouse or human serum.
-
Spike the serum with the this compound conjugate to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum sample.[14]
-
-
Sample Quenching and Protein Precipitation:
-
To each aliquot, add an equal volume of acetonitrile (B52724) to precipitate the serum proteins and stop enzymatic activity.[14]
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Analysis:
-
Collect the supernatant and dilute with an appropriate mobile phase.
-
Analyze the samples by analytical HPLC or LC-MS to quantify the amount of intact conjugate remaining.[14]
-
Protocol 2: Analysis of this compound and its Degradation Products by HPLC
-
Instrumentation:
-
Use a reversed-phase HPLC system with a C18 column.[15]
-
Employ a UV detector for quantification.
-
-
Mobile Phase:
-
A common mobile phase system is a gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[15]
-
-
Gradient Elution:
-
Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over a set time to elute the compounds.[15]
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase conditions.
-
If necessary, perform a solid-phase extraction to clean up the sample before injection.[15]
-
-
Analysis:
-
Inject the sample and monitor the chromatogram for peaks corresponding to the this compound conjugate and potential degradation products like pyroglutamic acid.
-
Visualizations
References
- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. researchgate.net [researchgate.net]
- 11. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Glutamic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up L-glutamic acid production.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound fermentation.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| LGA-001 | Low this compound Titer | 1. Suboptimal fermentation parameters (pH, temperature, aeration).2. Nutrient limitation (carbon, nitrogen, biotin).3. Strain degradation or instability.4. Accumulation of inhibitory byproducts. | 1. Optimize pH (typically 7.0-8.0) and temperature (around 30-35°C) using a systematic approach like Response Surface Methodology (RSM). Ensure adequate oxygen supply without causing excessive shear stress.[1][2][3]2. Verify optimal concentrations of glucose (e.g., 50-80 g/L) and a nitrogen source like urea (B33335) or ammonium (B1175870) salts.[4][5][6] Crucially, maintain a limiting concentration of biotin (B1667282) (e.g., 2-5 µg/L) to enhance glutamic acid excretion.[3][7][8]3. Re-evaluate the genetic stability of the production strain. Perform fresh culture inoculations from a validated stock.4. Implement a fed-batch strategy to control nutrient levels and minimize byproduct formation.[8] |
| LGA-002 | Inconsistent Batch-to-Batch Yield | 1. Variability in raw material quality (e.g., molasses composition).2. Inconsistent inoculum preparation.3. Poor process control at larger scales.[][10] | 1. Standardize raw material specifications and pre-treatment processes.2. Implement a strict protocol for inoculum development, ensuring consistent age, cell density, and physiological state.3. Calibrate all sensors (pH, DO, temperature) regularly. Utilize advanced process control systems for real-time monitoring and adjustment.[11] |
| LGA-003 | High Levels of Byproduct Formation (e.g., α-ketoglutarate, lactate (B86563), succinate) | 1. Excess oxygen supply with ammonium ion deficiency can lead to α-ketoglutarate accumulation.[3]2. Insufficient oxygen can result in the formation of lactate and succinate.[3]3. Suboptimal carbon-to-nitrogen ratio. | 1. Tightly control the dissolved oxygen (DO) levels and ensure a continuous but controlled supply of the nitrogen source.[8]2. Improve aeration and agitation efficiency to prevent anaerobic conditions.[]3. Optimize the feed rates of carbon and nitrogen sources to maintain a balanced metabolic flux towards glutamic acid. |
| LGA-004 | Foaming During Fermentation | 1. High protein content in media components (e.g., yeast extract, molasses).2. High agitation and aeration rates. | 1. Use a suitable antifoaming agent, but test for any inhibitory effects on the microorganism.2. Optimize agitation and aeration to provide sufficient oxygen transfer while minimizing foam generation. |
| LGA-005 | Challenges in Downstream Processing and Product Recovery | 1. Presence of biomass and other impurities affecting crystallization.[12]2. Low purity of the final product. | 1. Separate microbial cells from the fermentation broth before initiating crystallization.[12]2. Optimize the crystallization process by adjusting the pH to the isoelectric point of glutamic acid.[12] Consider using ion-exchange chromatography for higher purity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound production?
The optimal pH for both the growth of Corynebacterium glutamicum and the production of this compound is generally between 7.0 and 8.0.[3] It is crucial to control the pH throughout the fermentation process, often by the controlled addition of ammonium salts or aqueous ammonia (B1221849), which also serve as a nitrogen source.[3][8]
Q2: How does biotin concentration affect this compound production?
Biotin concentration is a critical factor. A limited amount of biotin is required for cell growth, but an excess will inhibit the excretion of this compound. High biotin levels lead to robust cell growth but negligible product formation.[8] The optimal concentration is typically low (e.g., 2-5 µg/L) to increase cell membrane permeability, which facilitates the export of glutamic acid.[3][7] When using raw materials with high biotin content, such as molasses, it may be necessary to add agents like penicillin or surfactants to increase membrane permeability.[3]
Q3: What are the most common carbon and nitrogen sources used for this compound production?
Glucose and sucrose (B13894) are frequently used as carbon sources.[3] For industrial-scale production, starch hydrolysates and molasses are common due to their lower cost.[3] Ammonium salts (sulfate, chloride, phosphate), urea, and ammonia (aqueous or gas) are widely used as nitrogen sources.[3][8]
Q4: Why is oxygen supply critical, and what happens if it's not properly controlled?
Oxygen supply is crucial for the aerobic fermentation process. However, the concentration must be carefully controlled. Insufficient oxygen can lead to the production of unwanted byproducts like lactate and succinate.[3] Conversely, excessive oxygen, especially when combined with a lack of ammonium ions, can cause the accumulation of α-ketoglutarate instead of this compound.[3]
Q5: What are the key challenges when scaling up from lab-scale to industrial production?
Key challenges in scaling up include:
-
Maintaining Consistency: Small variations in parameters like temperature, pH, and dissolved oxygen can have a much larger impact at an industrial scale.[10]
-
Oxygen Transfer and Mixing: Achieving uniform oxygen and nutrient distribution in large fermenters is significantly more difficult than in small lab-scale bioreactors.[][11]
-
Process Control: Large-scale equipment has greater inertia, making rapid adjustments to parameters like temperature more challenging.[]
-
Contamination Risk: The larger volume and longer fermentation times increase the risk of microbial contamination.[11]
Experimental Protocols
Protocol 1: Optimization of Fermentation Parameters using Response Surface Methodology (RSM)
This protocol outlines a general approach for optimizing key fermentation parameters.
-
Strain and Inoculum Preparation:
-
Use a suitable strain of Corynebacterium glutamicum.
-
Prepare a seed culture by inoculating a loopful of the strain into a rich medium and incubating for 24 hours at 30°C with shaking.[13]
-
Use this seed culture to inoculate the main fermentation medium at a specified inoculum size (e.g., 4-5% v/v).[1][14]
-
-
Fermentation Medium:
-
RSM Experimental Design:
-
Select the key parameters to be optimized, such as temperature, pH, and glucose concentration.
-
Use a statistical design, such as a Central Composite Design (CCD), to create a set of experimental runs with different combinations of these parameters.
-
Conduct the fermentation experiments for each run in shake flasks or benchtop bioreactors for a set duration (e.g., 48-72 hours).[1]
-
-
Data Collection and Analysis:
-
At the end of each fermentation run, measure the this compound concentration.
-
Analyze the results using RSM software to fit a model that describes the relationship between the parameters and the yield.
-
Use the model to determine the optimal set of parameters for maximizing this compound production.
-
-
Validation:
-
Perform a validation experiment using the predicted optimal parameters to confirm the model's accuracy.[1]
-
Visualizations
Caption: Workflow for this compound production.
Caption: Troubleshooting logic for low yield.
Caption: Effect of biotin on this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. RSM-Based Optimization of Fermentation Conditions and Kinetic Studies of Glutamic Acid and Lysine Production by <i>Corynebacterium glutamicum</i> - ProQuest [proquest.com]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. youtube.com [youtube.com]
- 10. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. bepls.com [bepls.com]
- 13. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of this compound with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the correct internal standard for glutamic acid analysis
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and troubleshooting internal standards (IS) for accurate glutamic acid quantification.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it critical for quantitative analysis?
An internal standard is a chemical compound added at a constant, known concentration to all samples, calibration standards, and quality controls before analysis.[1] Its primary role is to correct for variations that can occur during sample preparation, injection, and analysis.[1][2][3] By using the ratio of the analyte's signal to the IS's signal for quantification, this method can significantly improve the precision and accuracy of results by compensating for sample loss, matrix effects, and instrument variability.[2][4]
Q2: What are the ideal characteristics of an internal standard for glutamic acid analysis?
An ideal internal standard should:
-
Be chemically and physically similar to glutamic acid : This ensures it behaves similarly during sample extraction and chromatographic separation.[2][5]
-
Not be naturally present in the sample : This prevents interference with the measurement of the added standard.[2][3][6]
-
Be well-resolved from glutamic acid and other matrix components : The chromatographic peaks of the analyte and the IS should be distinct unless a mass spectrometer is used, which can distinguish them by mass.[6]
-
Be stable throughout the entire analytical process : The IS must not degrade during sample preparation or analysis.[3][6]
-
Have high chemical and isotopic purity : Impurities can interfere with the analyte's signal and lead to inaccurate quantification.[7]
-
Be distinguishable by the detector : For mass spectrometry (MS), the IS should have a different mass-to-charge ratio (m/z) that is easily resolved from the analyte.[3]
Q3: What type of internal standard is considered the "gold standard" for glutamic acid analysis by LC-MS?
For mass spectrometry-based methods, a stable isotope-labeled (SIL) version of glutamic acid is considered the gold standard.[1] SIL standards, such as L-Glutamic acid-¹³C₅ or this compound-d₅, have the same chemical structure and properties as the analyte, causing them to co-elute chromatographically and experience nearly identical ionization effects.[1] However, they are distinguishable by their difference in mass, making them the most effective choice for correcting variability.[1]
Q4: Can I use a structural analog as an internal standard if a stable isotope-labeled version is unavailable?
Yes, a structural analog can be used if a SIL standard is not available due to cost or long synthesis times. The selected analog should closely match the structure and physicochemical properties of glutamic acid. However, it's important to note that structural analogs may not perfectly co-elute or experience the exact same matrix effects as the analyte, which can lead to less effective correction and potentially biased results compared to a SIL standard.[4][8]
Comparison of Potential Internal Standards for Glutamic Acid
| Internal Standard | Type | Typical Method | Key Properties (LC-MS/MS) | Pros | Cons |
| This compound-¹³C₅ | Stable Isotope Labeled (SIL) | LC-MS/MS | Unlabeled m/z: 148.06 -> 84.04 Labeled m/z: 153.08 -> 89.05[9][10] | Considered the "gold standard"; co-elutes with the analyte and corrects for most sources of variability, including matrix effects.[1] | Higher cost and may require custom synthesis. |
| This compound-d₅ | Stable Isotope Labeled (SIL) | LC-MS/MS, GC-MS | Unlabeled m/z: 148.06 -> 84.04 Labeled m/z: 153.09 -> 88.07[11][12] | Excellent correction for variability; behaves nearly identically to the analyte.[1] | Potential for a slight chromatographic shift (isotope effect) compared to the unlabeled analyte.[4] |
| L-Aspartic acid-¹³C₄ | Structural Analog | LC-MS/MS | Labeled m/z: 138.05 -> 74.02 | Chemically similar to glutamic acid; more affordable than SIL standards. | Different retention time and may not fully compensate for matrix effects specific to glutamic acid. |
| Norvaline | Structural Analog | HPLC, GC | N/A (non-MS detection) | Commercially available and cost-effective. | Significant differences in chemical properties and retention time; does not correct for ionization variability in MS. |
Troubleshooting Guide
Problem 1: High Variability or Poor Precision in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent IS Addition | Ensure the internal standard is added accurately and consistently to every sample, standard, and QC at an early stage of the sample preparation process.[2] Use calibrated pipettes. |
| IS Degradation | Verify the stability of the internal standard in the sample matrix and under the storage and analytical conditions.[3][6] Analyze QC samples at the beginning and end of the run to check for degradation over time. |
| Differential Matrix Effects | Even SIL standards can be subject to differential matrix effects if they do not perfectly co-elute with the analyte.[4] Optimize chromatography to ensure co-elution. Perform a post-column infusion experiment to identify regions of ion suppression.[4] |
| Instrument Drift | A decreasing signal for both the analyte and the IS over the course of a run can indicate instrument fouling or drift.[13] As long as the ratio remains constant, the data may be valid.[13] Regular instrument maintenance and source cleaning are crucial. |
Problem 2: Inaccurate Quantification (Bias)
| Potential Cause | Troubleshooting Steps |
| IS Purity Issues | The IS may contain a small amount of the unlabeled analyte, causing a positive bias, especially at the lower limit of quantification (LLOQ).[6] Analyze a high-concentration solution of the IS to check for the presence of the unlabeled analyte. The response should not exceed 5% of the analyte's response at the LLOQ. |
| In-source Fragmentation/Cyclization | Glutamic acid can cyclize to pyroglutamic acid in the mass spectrometer's ion source, leading to an underestimation of the glutamic acid concentration.[14][15] A SIL IS for glutamic acid will undergo the same conversion, allowing for accurate correction.[14][15] Optimize source conditions (e.g., fragmentor voltage) to minimize this conversion.[14][15] |
| IS Signal Outside Linear Range | The concentration of the IS should be chosen to provide a signal that is strong enough for good precision but not so high that it saturates the detector. An IS concentration similar to the mid-point of the calibration curve is often a good starting point.[2] |
| Non-parallel Behavior | If using a structural analog, it may not respond to matrix effects in the same way as glutamic acid. This "lack of parallelism" can lead to inaccurate results.[16] The only solution may be to switch to a more suitable IS, ideally a SIL standard.[3] |
Experimental Protocols
Protocol 1: Evaluation of a New Internal Standard
Objective: To validate the suitability of a chosen internal standard for the quantitative analysis of glutamic acid.
Methodology:
-
Stock Solution Preparation: Prepare separate, high-concentration stock solutions of glutamic acid and the candidate internal standard (e.g., this compound-¹³C₅) in an appropriate solvent (e.g., 0.1 M HCl).
-
Working Solutions: Prepare a series of glutamic acid working solutions for the calibration curve by serial dilution. Prepare a separate working solution of the internal standard at a fixed concentration (e.g., 200 ng/mL).[11]
-
Sample Preparation:
-
Calibration Standards: To a set of blank matrix samples (e.g., human plasma), add a fixed volume of the IS working solution and varying volumes of the glutamic acid working solutions to create a calibration curve (typically 6-8 points).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same blank matrix.
-
Blank Sample: Prepare a blank matrix sample with only the internal standard added to check for interference.
-
-
Analysis: Analyze the prepared samples using the developed LC-MS/MS method.
-
Data Evaluation:
-
Linearity: Plot the peak area ratio (Glutamic Acid Area / IS Area) against the glutamic acid concentration. The curve should be linear with a coefficient of determination (r²) > 0.99.[8]
-
Interference Check: In the blank sample, check for any signal at the mass transition of glutamic acid. Also, check for any signal from glutamic acid that might interfere with the IS signal.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5). The accuracy should be within 85-115% (80-120% at LLOQ) and the precision (%CV) should be <15% (<20% at LLOQ).
-
Matrix Effect Evaluation: Compare the response of the analyte and IS in post-extraction spiked blank matrix to their response in a neat solution. The IS should track and correct for any ion suppression or enhancement observed.[16]
-
Visualizations
Caption: Workflow for the selection and validation of an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. This compound (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-1800-H-0.5 [isotope.com]
- 10. This compound (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-554-H-0.25 [isotope.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spec losing internal standard - Chromatography Forum [chromforum.org]
- 14. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
L-Glutamic Acid vs. D-Glutamic Acid: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of L-glutamic acid and D-glutamic acid, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.
Introduction
Glutamic acid, a non-essential amino acid, exists as two stereoisomers: this compound and D-glutamic acid. While chemically similar, their distinct three-dimensional structures lead to vastly different biological roles. This compound is the predominant form in eukaryotes and a fundamental component of proteins and a major excitatory neurotransmitter.[1][2][3] In contrast, D-glutamic acid is primarily found in bacterial cell walls and has more limited, though significant, roles in mammals.[1][2][3] Understanding these differences is crucial for research in neuroscience, microbiology, and drug development.
Comparison of Biological Properties
| Property | This compound | D-Glutamic Acid |
| Primary Role | Excitatory neurotransmitter in the central nervous system; protein synthesis; cellular metabolism.[4][5][6] | Component of bacterial peptidoglycan cell walls; potential neuromodulator.[3][7][8] |
| Abundance in Mammals | Highly abundant, most prevalent excitatory neurotransmitter.[2][9] | Present in very low concentrations.[10] |
| Receptor Interaction | Potent agonist at NMDA, AMPA, and kainate receptors.[3][9][11] | Weak agonist at the NMDA receptor.[9][12] |
| Metabolism in Mammals | Metabolized by glutamate (B1630785) dehydrogenase and transaminases.[2] | Not significantly metabolized by D-amino acid oxidase.[5][13][14] |
Quantitative Data
Enzyme Kinetics
The interconversion of L- and D-glutamic acid is catalyzed by glutamate racemase, an enzyme primarily found in bacteria. The degradation of D-amino acids in mammals is typically carried out by D-amino acid oxidase (DAO).
Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate Constants (kcat) for Glutamate Racemase
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| Bacillus anthracis (RacE1) | L-Glutamate | 10.1 ± 1.2 | 20.1 ± 1.0 | [4] |
| D-Glutamate | 1.1 ± 0.1 | 4.0 ± 0.1 | [4] | |
| Bacillus anthracis (RacE2) | L-Glutamate | 13.0 ± 2.0 | 48.0 ± 4.0 | [4] |
| D-Glutamate | 0.7 ± 0.1 | 2.0 ± 0.1 | [4] | |
| Fusobacterium nucleatum | L-Glutamate | 1.04 ± 0.07 | 17.4 ± 0.8 | [15] |
| D-Glutamate | 1.7 ± 0.1 | 26 ± 1 | [15] | |
| Lactobacillus fermenti | L-Glutamate | 0.3 | 70 | [16] |
| D-Glutamate | 0.3 | 70 | [16] |
Table 2: Substrate Specificity of D-Amino Acid Oxidase (DAAO)
| Substrate | Activity | Reference |
| D-Glutamic Acid | Not a substrate | [5][13][14] |
Receptor Binding Affinity
Signaling and Metabolic Pathways
This compound Signaling in Neurotransmission
This compound acts as the primary excitatory neurotransmitter in the mammalian central nervous system. Upon release from a presynaptic neuron, it binds to and activates ionotropic receptors (AMPA, NMDA, and kainate) and metabotropic receptors on the postsynaptic neuron, leading to depolarization and propagation of the nerve impulse.
D-Glutamic Acid in Bacterial Cell Wall Synthesis
D-glutamic acid is an essential component of the peptidoglycan layer of bacterial cell walls, providing structural integrity and resistance to proteases. It is synthesized from this compound by the enzyme glutamate racemase.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring Neuronal Response
This protocol is used to measure the electrical response of a single neuron to the application of L- or D-glutamic acid.
1. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus or cortex) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
2. Recording Setup:
-
Place a single slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
The intracellular solution typically contains (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂ATP, 0.5 NaGTP, and 10 phosphocreatine, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.
3. Recording Procedure:
-
Visualize a neuron using differential interference contrast (DIC) optics.
-
Approach the neuron with the recording pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).
-
In current-clamp mode, record the resting membrane potential and changes in response to agonist application.
4. Agonist Application:
-
Dissolve L- or D-glutamic acid in aCSF to the desired concentration.
-
Apply the agonist to the recorded neuron via bath application or a local puff application using a second pipette.
-
Record the resulting electrical activity (currents or voltage changes).
5. Data Analysis:
-
Analyze the amplitude, frequency, and kinetics of the recorded currents or the magnitude of membrane depolarization.
-
Compare the responses elicited by this compound and D-glutamic acid.
Enzyme Kinetics Assay for Glutamate Racemase
This protocol determines the Michaelis-Menten kinetic parameters (Km and kcat) for glutamate racemase.
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare a stock solution of the purified glutamate racemase enzyme of known concentration.
-
Prepare a range of concentrations of the substrate (this compound or D-glutamic acid) in the reaction buffer.
-
Prepare a quenching solution (e.g., 2 M HCl).
-
Prepare a derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to distinguish between L- and D-glutamate.
2. Enzymatic Reaction:
-
For each substrate concentration, initiate the reaction by adding a small, fixed amount of the enzyme to the substrate solution in the reaction buffer.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time period, ensuring the reaction is in the initial velocity phase (typically less than 20% substrate conversion).
-
Terminate the reaction by adding the quenching solution.
3. Product Quantification:
-
Neutralize the quenched reaction mixture.
-
Derivatize the amino acids in the mixture with Marfey's reagent.
-
Separate and quantify the derivatized L- and D-glutamate using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
4. Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the kcat value from Vmax and the enzyme concentration (kcat = Vmax / [E]).
Conclusion
The biological activities of this compound and D-glutamic acid are distinct and largely non-overlapping. This compound is a cornerstone of mammalian neurobiology and general metabolism, acting as a potent excitatory neurotransmitter. In contrast, D-glutamic acid's primary established role is in the structural integrity of bacterial cell walls, with a much weaker and less defined role in mammalian systems. The high specificity of enzymes and receptors for the L-isomer underscores the stereospecificity of biological systems. This comparative guide provides a foundational understanding for researchers exploring the therapeutic and biological implications of these two isomers.
References
- 1. Engineering the substrate specificity of D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Photopharmacological modulation of hippocampal local field potential by caged‐glutamate with MicroLED probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Glutamic acid | NMDA receptor Agonist | Hello Bio [hellobio.com]
- 10. sketchviz.com [sketchviz.com]
- 11. NMDA receptor - Wikipedia [en.wikipedia.org]
- 12. Amino Acid Racemase Enzyme Assays [bio-protocol.org]
- 13. frontiersin.org [frontiersin.org]
- 14. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Glutamate Transporter Subtypes: EAAT1, EAAT2, and EAAT3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the three major glutamate (B1630785) transporter subtypes: Excitatory Amino Acid Transporter 1 (EAAT1), Excitatory Amino Acid Transporter 2 (EAAT2), and Excitatory Amino Acid Transporter 3 (EAAT3). Glutamate transporters are critical for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring normal synaptic transmission.[1][2] Understanding the distinct characteristics of these subtypes is crucial for the development of targeted therapeutics for various neurological disorders.
Performance and Characteristics
EAAT1, EAAT2, and EAAT3, all members of the Solute Carrier 1 (SLC1) family, exhibit distinct tissue distribution, kinetic properties, and pharmacological profiles.[2] While they share the fundamental function of glutamate uptake, their specific roles are dictated by these differences.
Tissue Distribution:
-
EAAT1 (GLAST): Predominantly expressed in glial cells, with the highest concentration found in the cerebellum.[1][2] It is also present in the retina and at the endfeet of astrocytes on blood vessels.
-
EAAT2 (GLT-1): The most abundant glutamate transporter in the central nervous system, accounting for over 90% of total glutamate uptake in the forebrain.[2] It is primarily localized in the membrane of astrocytes surrounding synapses.
-
EAAT3 (EAAC1): Mainly found in neurons, specifically in the soma and dendrites of both excitatory and inhibitory neurons throughout the brain.[2]
Kinetic Properties:
The affinity for L-glutamate is similar among the subtypes, though values can vary depending on the experimental system.[1][2]
Quantitative Data Comparison
The following tables summarize the kinetic and pharmacological properties of human EAAT1, EAAT2, and EAAT3.
Table 1: Kinetic Parameters for L-Glutamate Transport
| Transporter Subtype | Km (μM) - Mammalian Cells | Km (μM) - Oocytes | Relative Activity Ratio (EAAT1:EAAT2:EAAT3) |
| EAAT1 | 48 - 97[1][2] | 18 - 28[1][2] | ~1[3] |
| EAAT2 | 48 - 97[1][2] | 18 - 28[1][2] | ~3[3] |
| EAAT3 | 48 - 97[1][2] | 18 - 28[1][2] | ~6[3] |
Table 2: Inhibitor Specificity (IC50 Values in μM)
| Inhibitor | EAAT1 | EAAT2 | EAAT3 | Notes |
| Kainic Acid (KA) | >1000 | 18 | >1000 | Potent and selective inhibitor of EAAT2.[1][2] |
| Dihydrokainic Acid (DHK) | >1000 | 25 | >1000 | Potent and selective inhibitor of EAAT2.[1][2] |
| TFB-TBOA | 0.022 | 0.017 | 0.300 | A potent, non-selective inhibitor with higher affinity for EAAT1 and EAAT2.[4] |
| L-trans-PDC | 6.4 | 3.6 | 1.9 | A non-selective inhibitor. |
| DL-TBOA | 6.1 | 4.3 | 2.5 | A non-selective inhibitor. |
Experimental Protocols
Radiolabeled Glutamate Uptake Assay in Transfected HEK293 Cells
This method is used to determine the kinetic parameters (Km and Vmax) and pharmacological profiles (IC50) of glutamate transporters.
Materials:
-
HEK293 cells stably or transiently expressing the glutamate transporter subtype of interest (EAAT1, EAAT2, or EAAT3).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Poly-D-lysine coated 24-well plates.
-
Hanks' Balanced Salt Solution (HBSS).
-
L-[³H]-glutamate (radiolabeled substrate).
-
Unlabeled L-glutamate.
-
Test inhibitors.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the desired EAAT subtype in DMEM.
-
Seed the cells onto poly-D-lysine coated 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS for 10-15 minutes at 37°C.
-
-
Uptake Assay:
-
For Kinetic Analysis (Km/Vmax):
-
Prepare a series of solutions in HBSS containing a fixed concentration of L-[³H]-glutamate and varying concentrations of unlabeled L-glutamate.
-
Initiate the uptake by adding the substrate solutions to the cells.
-
-
For Inhibition Studies (IC50):
-
Prepare solutions in HBSS containing a fixed concentration of L-[³H]-glutamate and varying concentrations of the test inhibitor.
-
Pre-incubate the cells with the inhibitor solutions for 10-15 minutes before adding the radiolabeled substrate.
-
-
-
Termination of Uptake:
-
After a defined incubation period (typically 5-10 minutes), rapidly terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For kinetic analysis, plot the uptake velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique measures the currents associated with glutamate transport, providing insights into the transporter's function and pharmacology.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the glutamate transporter subtype of interest.
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Glass microelectrodes (for voltage and current).
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Perfusion system.
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with the cRNA encoding the desired EAAT subtype.
-
Incubate the injected oocytes in ND96 solution for 2-5 days at 16-18°C to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential to a holding potential (e.g., -60 mV).
-
-
Substrate and Inhibitor Application:
-
Apply L-glutamate or other substrates via the perfusion system and record the resulting inward current.
-
To test inhibitors, co-apply the inhibitor with L-glutamate and measure the reduction in the glutamate-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the substrate-induced currents.
-
For kinetic analysis, apply different concentrations of L-glutamate and plot the current amplitude against the concentration to determine the Km.
-
For inhibition studies, apply a fixed concentration of L-glutamate with varying concentrations of the inhibitor to determine the IC50.
-
Signaling Pathways and Regulation
The activity and expression of EAAT subtypes are dynamically regulated by various intracellular signaling pathways.
EAAT1 Signaling
The regulation of EAAT1 expression and function involves multiple signaling cascades, including those mediated by Protein Kinase C (PKC) and Protein Kinase A (PKA).
EAAT2 Signaling
EAAT2 expression is tightly regulated by transcription factors such as NF-κB, and its activity can be modulated by the PI3K signaling pathway.
EAAT3 Signaling
The trafficking and membrane localization of the neuronal transporter EAAT3 are influenced by signaling pathways involving RhoA and PKC.[5]
Conclusion
EAAT1, EAAT2, and EAAT3 exhibit crucial differences in their localization, kinetics, and regulation, which tailor them to specific roles in the central nervous system. A thorough understanding of these distinctions is paramount for the rational design of subtype-selective drugs for treating neurological conditions associated with glutamate excitotoxicity. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na(+)-dependent glutamate transporters (EAAT1, EAAT2, and EAAT3) of the blood-brain barrier. A mechanism for glutamate removal [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuronal excitatory amino acid transporter EAAT3: Emerging functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ionotropic and Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, exerts its effects through two main families of receptors: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). While both receptor types respond to glutamate, they differ fundamentally in their structure, signaling mechanisms, and functional outputs. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in understanding their distinct roles in neuronal function and as therapeutic targets.
At a Glance: Key Distinctions
| Feature | Ionotropic Glutamate Receptors (iGluRs) | Metabotropic Glutamate Receptors (mGluRs) |
| Structure | Ligand-gated ion channels, typically tetrameric assemblies.[1][2] | G-protein coupled receptors (GPCRs), existing as dimers. |
| Signaling Mechanism | Direct; binding of glutamate opens an intrinsic ion channel.[3] | Indirect; glutamate binding activates a G-protein, initiating a second messenger cascade.[4] |
| Speed of Response | Fast (milliseconds).[2] | Slow (milliseconds to seconds), with prolonged effects.[4] |
| Primary Function | Fast excitatory synaptic transmission.[3][5] | Modulation of synaptic transmission and excitability. |
| Sub-types | AMPA, NMDA, and Kainate receptors.[3][5] | Three groups (Group I, II, and III) based on sequence homology and signaling pathways.[6] |
Quantitative Performance Comparison
The functional differences between iGluRs and mGluRs are most evident in their quantitative performance characteristics. The following tables summarize key experimental data comparing their kinetics, ion flux, and downstream signaling.
Table 1: Receptor Kinetics
| Parameter | Ionotropic Receptors (AMPA & NMDA) | Metabotropic Receptors (Group I) |
| Activation Time | Fast (sub-millisecond to a few milliseconds) | Slower (tens of milliseconds to seconds) |
| Deactivation Time | Rapid (milliseconds) | Prolonged (hundreds of milliseconds to seconds) |
| Desensitization | Rapid and profound for AMPA receptors; slower for NMDA receptors.[2] | Can exhibit desensitization, but generally slower and less complete than iGluRs. |
Table 2: Ion Flux and Second Messenger Signaling
| Parameter | Ionotropic Receptors | Metabotropic Receptors |
| Primary Effector | Integral ion channel | G-protein and downstream enzymes (e.g., PLC, adenylyl cyclase) |
| Ion Flux (AMPA) | High Na+ conductance, low Ca2+ permeability (unless lacking GluA2 subunit).[3] | No direct ion flux. |
| Ion Flux (NMDA) | High Ca2+ and Na+ conductance; voltage-dependent Mg2+ block. | No direct ion flux. |
| Ion Flux (Kainate) | Primarily Na+ conductance, with some Ca2+ permeability depending on subunit composition.[7] | No direct ion flux. |
| Second Messenger Production | Indirectly, through Ca2+ influx acting as a second messenger. | Direct production of IP3, diacylglycerol (DAG), or modulation of cAMP.[6] |
| Intracellular Ca2+ Source | Influx from the extracellular space. | Release from intracellular stores (e.g., endoplasmic reticulum) mediated by IP3.[8][9] |
Signaling Pathways
The signaling cascades initiated by iGluRs and mGluRs are fundamentally different, leading to distinct cellular responses.
Ionotropic Glutamate Receptor Signaling
Activation of iGluRs leads to the direct opening of an ion channel, resulting in a rapid influx of cations and depolarization of the postsynaptic membrane. This direct mechanism is responsible for fast excitatory postsynaptic potentials (EPSPs).
Figure 1. Ionotropic glutamate receptor signaling pathway.
Metabotropic Glutamate Receptor Signaling (Group I)
Group I mGluRs couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). This cascade results in a slower, more modulatory, and prolonged cellular response.
Figure 2. Group I metabotropic glutamate receptor signaling pathway.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for iGluR Current Measurement
This technique allows for the direct measurement of ion currents flowing through iGluRs in response to glutamate application.
Methodology:
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing the iGluR of interest.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-5 MΩ and fill with an internal solution containing ions appropriate for the recording conditions (e.g., Cs-gluconate based solution to block K+ channels).
-
Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV to record AMPA receptor currents or +40 mV to relieve Mg2+ block and record NMDA receptor currents).
-
Agonist Application: Rapidly perfuse the cell with a solution containing glutamate or a specific iGluR agonist (e.g., AMPA, NMDA).
-
Data Acquisition: Record the resulting inward or outward currents using a patch-clamp amplifier and digitizer. Analyze current amplitude, rise time, and decay kinetics.[10]
Figure 3. Experimental workflow for whole-cell patch-clamp electrophysiology.
Fluorescence-Based Assay for mGluR-Mediated IP3 Production
This assay quantifies the production of the second messenger IP3 following the activation of Group I mGluRs.
Methodology:
-
Cell Culture: Culture cells expressing the Group I mGluR of interest in a multi-well plate.
-
Agonist Stimulation: Treat the cells with glutamate or a specific Group I mGluR agonist for a defined period to stimulate IP3 production.
-
Cell Lysis: Lyse the cells to release intracellular contents, including IP3.
-
Competitive Binding: Add the cell lysate to a solution containing a fluorescently labeled IP3 tracer and a specific IP3-binding protein. The unlabeled IP3 from the cells will compete with the tracer for binding to the protein.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of the sample. A higher concentration of cellular IP3 will result in more displacement of the fluorescent tracer and a lower fluorescence polarization signal.
-
Quantification: Determine the concentration of IP3 in the samples by comparing the fluorescence polarization values to a standard curve generated with known concentrations of IP3.[8][11][12][13]
Figure 4. Experimental workflow for a fluorescence-based IP3 assay.
Conclusion
Ionotropic and metabotropic glutamate receptors represent two distinct modalities of glutamate signaling, each with unique structural, mechanistic, and functional properties. iGluRs mediate fast, direct excitatory neurotransmission essential for rapid information processing, while mGluRs provide a slower, more modulatory influence on synaptic activity and neuronal excitability. A thorough understanding of these differences is critical for researchers in neuroscience and for the development of novel therapeutic strategies targeting the glutamatergic system. The experimental approaches outlined in this guide provide a framework for the quantitative comparison of these two vital receptor families.
References
- 1. Ion-dependent gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of AMPA receptor subunit composition in addiction-related brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of AMPA receptor subunit composition in addiction-related brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kainate receptor - Wikipedia [en.wikipedia.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput fluorescence polarization assay of ligand binding to IP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. Analyses of Ligand Binding to IP3 Receptors Using Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for Amino Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of amino acids is a critical aspect of a wide range of applications, from protein characterization and quantitation to cell culture media analysis and biomarker discovery. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for amino acid analysis. The validation of these HPLC methods is paramount to ensure data integrity and regulatory compliance. This guide provides an objective comparison of common HPLC methods for amino acid analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your analytical needs.
The choice of an HPLC method for amino acid analysis is largely dictated by the sample matrix, the required sensitivity, and the available instrumentation. The most prevalent approaches involve derivatization of the amino acids to enhance their chromatographic retention and detection. This can be performed either before the chromatographic separation (pre-column derivatization) or after (post-column derivatization).[1]
Comparison of HPLC Method Performance
The selection of an appropriate HPLC method for amino acid analysis depends on the specific requirements of the assay. Key performance characteristics are summarized below to facilitate a direct comparison between common approaches. The data presented is a synthesis from various studies to provide a comparative overview.
Table 1: Performance Comparison of Pre-column Derivatization Reagents for Reversed-Phase HPLC
| Performance Parameter | o-Phthalaldehyde (B127526) (OPA) | 9-Fluorenyl-methyl Chloroformate (FMOC) | 2-Aminoquinoline (AQC) | Phenylisothiocyanate (PITC) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Accuracy (Recovery) | 85-115% | 90-110% | 95-105% | 88-112% |
| Precision (RSD) | <5% | <5% | <3% | <6% |
| Limit of Detection (LOD) | Low pmol | Low pmol | fmol to low pmol | Low pmol |
| Derivative Stability | Less stable, requires automation | Moderately stable | Highly stable[2] | Moderately stable |
| Amino Acid Reactivity | Primary amines only | Primary and secondary amines | Primary and secondary amines | Primary and secondary amines |
| Detection | Fluorescence, UV | Fluorescence, UV | Fluorescence, UV | UV |
Table 2: Comparison of HPLC Separation Technologies for Amino Acid Analysis
| Feature | Reversed-Phase (RP) HPLC | Ion-Exchange (IEX) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity after derivatization.[3] | Separation based on the net charge of amino acids.[3] | Separation of polar underivatized amino acids.[3] |
| Derivatization | Pre-column derivatization is mandatory.[3] | Typically post-column derivatization with reagents like ninhydrin (B49086).[4] | Not required, direct analysis.[3] |
| Advantages | High sensitivity with fluorescence detection, robust and established methods.[3] | Minimal sample preparation, high specificity with post-column derivatization.[3] | Direct analysis of underivatized amino acids, excellent compatibility with mass spectrometry (MS).[3] |
| Disadvantages | Derivatization step adds complexity. | Can be sensitive to mobile phase pH and ionic strength, potentially longer run times.[3] | Can be less robust than RP-HPLC, sensitive to water content in the mobile phase.[3] |
| Typical Run Time | 15-40 minutes | 30-90 minutes | 10-30 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an HPLC method for amino acid analysis. Below are representative protocols for common approaches.
Protocol 1: Reversed-Phase HPLC with Pre-column OPA/FMOC Derivatization
This method is widely used for the analysis of amino acids in various matrices.
1. Sample Preparation (Protein Hydrolysis):
-
Accurately weigh approximately 1 mg of the protein sample into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Hydrolyze at 110°C for 24 hours.
-
After hydrolysis, cool the sample, and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried sample in a suitable buffer (e.g., 0.1 M HCl).
2. Automated Pre-column Derivatization (using an autosampler):
-
The autosampler is programmed to mix the sample with the derivatization reagents prior to injection.
-
OPA Derivatization (for primary amines): The sample is mixed with a solution of o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) in a borate (B1201080) buffer.[5]
-
FMOC Derivatization (for secondary amines): Following OPA derivatization, a solution of 9-fluorenyl-methyl chloroformate (FMOC) is added to derivatize secondary amino acids like proline.[2]
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Sodium acetate (B1210297) buffer.
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient: A programmed gradient from a low to high percentage of Mobile Phase B is used to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: Fluorescence detector (for OPA and FMOC derivatives) or UV detector.[6]
Protocol 2: Ion-Exchange Chromatography with Post-column Ninhydrin Derivatization
This is a classic and robust method for amino acid analysis.
1. Sample Preparation:
-
Protein hydrolysis is performed as described in Protocol 1.
-
The reconstituted sample is filtered before injection.
2. Chromatographic Conditions:
-
Column: Cation-exchange column.
-
Mobile Phase: A series of sodium citrate (B86180) buffers with increasing pH and ionic strength are used in a step gradient to elute the amino acids.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Gradient temperature program (e.g., 50-70°C).
3. Post-column Derivatization:
-
After separation on the column, the eluent is mixed with a ninhydrin solution in a reaction coil heated to approximately 130°C.[4]
-
Ninhydrin reacts with the separated amino acids to form a colored product.[4]
4. Detection:
-
UV-Vis detector at 570 nm (and 440 nm for proline).
Method Validation According to ICH Q2(R1) Guidelines
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[7][8] Key validation parameters as outlined in the ICH Q2(R1) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizing the Workflow and Validation Parameters
The following diagrams illustrate the typical workflow for HPLC method validation and the relationship between the core validation parameters.
Caption: A typical workflow for the validation of an HPLC method for amino acid analysis.
Caption: Interrelationship of key validation parameters for an analytical procedure.
References
- 1. actascientific.com [actascientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. canadacommons.ca [canadacommons.ca]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating L-Glutamic Acid from Its Salts in Analysis
For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of L-glutamic acid and its corresponding salts, such as monosodium glutamate (B1630785) (MSG), are critical for product formulation, quality control, and understanding physiological effects. While these compounds are closely related, their distinct chemical forms necessitate specific analytical approaches for unambiguous identification and measurement. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The primary distinction between this compound and its salts lies in the protonation state of the carboxyl groups. This compound exists as a zwitterion at its isoelectric point, while its salts, like MSG, are deprotonated at one or both carboxylic acid groups, resulting in a net negative charge. This fundamental difference in chemical properties forms the basis for their separation and distinct spectroscopic signatures.
Comparative Analysis of Key Methodologies
A variety of analytical techniques can be employed to distinguish this compound from its salts. The choice of method often depends on the sample matrix, required sensitivity, and the specific goals of the analysis. High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy are among the most powerful and widely used techniques.
| Analytical Technique | Principle of Differentiation | Key Performance Characteristics |
| HPLC-UV/FLD | Chromatographic separation based on polarity differences. Derivatization is often required for UV/Fluorescence detection. | Linearity Range: 1 - 50 µg/mL (MSG with OPA derivatization); LOD/LOQ: LOQ of 50 ppb for this compound[1]; Precision (RSD%): < 2.0%[2] |
| LC-MS/MS | Separation by chromatography coupled with mass-to-charge ratio detection, offering high specificity. | Linearity Range: > 4 orders of magnitude[3]; LOD/LOQ: LOD ~4.4 ng/mL, LOQ ~7.36 ng/mL[3]; Accuracy (% Recovery): 82% - 113%[3] |
| Capillary Electrophoresis (CE) | Separation based on differences in mass-to-charge ratio and electrophoretic mobility. | High resolution for charged species; separation of amino acids achieved in under 30 minutes[4]. |
| NMR Spectroscopy | Distinguishes between the protonated carboxylic acid group in this compound and the deprotonated carboxylate in its salts through differences in chemical shifts. | Provides detailed structural information. 17O NMR can distinguish the 5 oxygen sites in MSG[5][6]. |
| Raman Spectroscopy | Vibrational spectroscopy that provides a chemical fingerprint based on molecular vibrations, which differ between the acid and salt forms. | Non-destructive with minimal sample preparation[7]; can detect MSG in complex matrices with a detection limit of 0.1% (w/w)[8][9][10]. |
| Isotope Ratio Mass Spectrometry (IRMS) | Measures stable isotope ratios (δ13C and δ15N) which can differ between natural glutamic acid in foodstuffs and synthetic MSG. | Effective for distinguishing glutamic acid origins, with a reported accuracy of 96.7% in differentiating seasoning MSG from foodstuff-derived glutamic acid. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable analytical data. The following sections outline methodologies for the key experiments cited.
1. High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-FLD)
This method is suitable for the quantification of this compound and its salts in various food matrices.[11][1]
-
Instrumentation: Agilent 1290 Infinity Binary UHPLC System with a Fluorescence Detector (FLD).[1]
-
Column: C18 (150 mm, 4.6 mm, 2.7 µm).[11]
-
Mobile Phase: 10 mM phosphate (B84403) buffer solution (pH = 5.90) and methanol (B129727) (75:25, v/v).[11]
-
Flow Rate: 0.5 mL/min.[11]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: 25°C.[11]
-
Derivatization: Pre-column derivatization with o-phthaldialdehyde (OPA) to form a fluorescent compound.[1][12]
-
Detection: Fluorescence detector with excitation at 328 nm and emission at 530 nm.[11]
-
Quantification: A calibration curve is constructed by plotting the peak area as a function of the analyte concentration. The concentration of this compound can be converted to MSG concentration by multiplying by a factor of 1.15.[1][13]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the analysis of underivatized this compound and its salts in complex biological matrices like cell media.[14]
-
Instrumentation: Agilent 1290 Infinity UHPLC System coupled to an Agilent 6460 Triple Quadrupole LC/MS.[14]
-
Column: A suitable reversed-phase column.
-
Mobile Phase: Utilizes an ion-pairing reagent, heptafluorobutyric acid (HFBA), to achieve baseline chromatographic separation.[14]
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3][14] The ratio of the peak area of the analyte to that of an internal standard is used for quantification against a calibration curve.[3]
3. Capillary Electrophoresis (CE)
CE is a high-resolution technique that separates molecules based on their charge-to-mass ratios, making it ideal for distinguishing between the charged salt and the zwitterionic acid.[15]
-
Instrumentation: Bio-Rad 3000 Capillary Electrophoresis system.[4]
-
Capillary: Fused-silica capillary with an inner diameter of 50 µm.[4]
-
Background Electrolyte (BGE): For simultaneous analysis of sugars and amino acids, a BGE of 20 mM benzoate (B1203000) and 0.5 mM MTAB (pH 12.0) can be used.[4]
-
Separation Voltage: -25 kV.[4]
-
Detection: UV detection at 220 nm is commonly utilized.[16] For enhanced sensitivity, derivatization with fluorescent tags can be employed.[16]
4. Raman Spectroscopy
This non-destructive technique provides a chemical fingerprint of the sample, allowing for the identification of this compound and its salts in solid or liquid states.[7][8]
-
Instrumentation: Raman microscope with a 785-nm diode laser.[9]
-
Sample Preparation: Minimal sample preparation is required. Solid samples can be placed directly on a suitable substrate for analysis.[9]
-
Data Acquisition: Raman spectra are collected over a specific spectral range. For detecting MSG in a dry soup mix, a detection limit of 0.1% was achieved.[9][10]
-
Data Analysis: The resulting spectra are compared to reference spectra of pure this compound and its salts for identification. Multivariate data analysis techniques can be used for quantification in complex mixtures.[8][10]
Visualizing the Analytical Workflow
The selection and implementation of an appropriate analytical method can be visualized as a logical workflow. The following diagram illustrates a typical decision-making process for differentiating and quantifying this compound and its salts.
Caption: A flowchart illustrating the decision-making process for selecting and applying an analytical method.
Signaling Pathway of Glutamate Neurotransmission (Illustrative)
While the focus of this guide is on analytical differentiation, it is important to contextualize the significance of this compound in biological systems. L-glutamate is a primary excitatory neurotransmitter in the mammalian central nervous system. The following diagram illustrates a simplified signaling pathway.
Caption: A diagram of the glutamate-glutamine cycle in a synapse.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Novel analysis based on Raman spectroscopy in nutrition science - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. qascf.com [qascf.com]
- 9. researchgate.net [researchgate.net]
- 10. qascf.com [qascf.com]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. bio-conferences.org [bio-conferences.org]
- 14. agilent.com [agilent.com]
- 15. Capillary electrophoresis of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of amino acid homopolymers by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Glutamic Acid and Other Excitatory Amino Acid Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
L-glutamic acid, the most abundant excitatory neurotransmitter in the vertebrate central nervous system, plays a pivotal role in a vast array of neural functions, from synaptic transmission and plasticity to cognition and memory.[1][2] However, it is not the sole actor in excitatory neurotransmission. Other endogenous amino acids, such as L-aspartate, also contribute to neuronal excitation.[3] Furthermore, the diverse family of ionotropic glutamate (B1630785) receptors, including NMDA, AMPA, and kainate receptors, exhibit distinct pharmacological profiles and are selectively activated by various exogenous and endogenous ligands.[1][4] This guide provides a comprehensive comparison of this compound with other key excitatory amino acid neurotransmitters, supported by experimental data and detailed methodologies, to aid researchers in dissecting the complexities of glutamatergic signaling.
Comparative Analysis of Agonist Affinity and Potency
The affinity and potency of excitatory amino acid neurotransmitters for their cognate receptors are fundamental determinants of their physiological effects. These parameters are typically quantified using radioligand binding assays and electrophysiological recordings. Below are summary tables of reported binding affinities (Ki) and potencies (EC50) for L-glutamate, L-aspartate, and other key agonists at the major ionotropic glutamate receptor subtypes.
NMDA Receptor Binding Affinities and Potencies
| Agonist | Receptor Subtype | Ki (nM) | EC50 (µM) | Experimental System |
| L-Glutamate | Native (rat brain) | ~1,000 | 10-15[3] | Radioligand Binding / Electrophysiology |
| L-Aspartate | Native (rat brain) | - | - | Electrophysiology |
| NMDA | Native (rat brain) | - | - | Electrophysiology |
| Glycine (co-agonist) | Native (rat brain) | - | - | Electrophysiology |
Note: Quantitative data for direct comparison of L-aspartate Ki and EC50 at NMDA receptors is variable in the literature and highly dependent on experimental conditions. It is established that L-aspartate is a selective agonist for NMDA receptors.[5]
AMPA Receptor Binding Affinities and Potencies
| Agonist | Receptor Subtype | Ki (nM) | EC50 (µM) | Experimental System |
| L-Glutamate | GluA2 (recombinant) | - | 296[6] | Electrophysiology (with cyclothiazide) |
| AMPA | Cultured rat cortical neurons | - | 17[7] | Electrophysiology |
| AMPA | Cultured rat spinal cord neurons | - | 11[7] | Electrophysiology |
| Quisqualate | GluA2 (recombinant) | - | 16.3[6] | Electrophysiology (with cyclothiazide) |
Kainate Receptor Binding Affinities
| Agonist | Receptor Subtype | Ki (nM) | Experimental System |
| L-Glutamate | Homomeric GluK1-3 | 140-494[8] | Radioligand Binding |
| Kainate | Homomeric GluK1-3 | 13-76[8] | Radioligand Binding |
Signaling Pathways of Ionotropic Glutamate Receptors
The activation of ionotropic glutamate receptors by agonists like this compound leads to the opening of ion channels, resulting in the influx of cations and depolarization of the postsynaptic membrane. The specific signaling cascades, however, differ between receptor subtypes.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Glutamate Metabolism in Diverse Mitochondrial Populations
For Researchers, Scientists, and Drug Development Professionals
Glutamate (B1630785), a pivotal excitatory neurotransmitter and metabolic substrate, exhibits distinct metabolic fates within the mitochondria of different tissues and sub-cellular locations. Understanding these nuances is critical for advancing our comprehension of cellular bioenergetics, neurotransmission, and the pathophysiology of numerous diseases. This guide provides a comparative analysis of glutamate metabolism in various mitochondrial types, supported by experimental data and detailed protocols.
Key Differences in Mitochondrial Glutamate Metabolism
The metabolic pathways of glutamate in mitochondria are primarily dictated by the expression and kinetic properties of key enzymes and transporters. This guide will focus on the comparative aspects of glutamate metabolism in two principal contexts:
-
Synaptic vs. Non-synaptic Mitochondria: Within the brain, mitochondria located in nerve terminals (synaptic) have distinct metabolic roles compared to those in the cell body (non-synaptic).
-
Brain vs. Liver Mitochondria: The metabolism of glutamate in brain mitochondria is tightly linked to neurotransmitter cycling, whereas in the liver, it is more geared towards ureagenesis and gluconeogenesis.
Data Presentation: Quantitative Comparison of Key Proteins
The following tables summarize the kinetic parameters of crucial enzymes and transporters involved in glutamate metabolism across different mitochondrial types.
Table 1: Kinetic Properties of Glutamate Dehydrogenase (GDH)
| Mitochondrial Type | Species | Apparent Km for Glutamate | Regulation | Reference |
| Non-synaptic (Brain) | Rat | ~1.0-1.3 mM (in the absence of malate) | - | [1](2--INVALID-LINK-- |
| Synaptic (Brain) | Rat | Similar to non-synaptic | - | [1](2--INVALID-LINK-- |
| Liver | Bovine | - | Allosterically regulated by ADP and GTP | [3](4) |
Table 2: Kinetic Properties of Glutaminase (B10826351)
| Mitochondrial Type | Species | Apparent Km for Glutamine | Vmax (nmol/min/mg protein) | Reference |
| Synaptic (Brain) | Rat | 0.45 mM | 9.2 | [5](6) |
| Non-synaptic (Brain) | Rat | 0.94 mM | 1.3 | [5](6) |
Table 3: Properties of Aspartate-Glutamate Carriers (AGCs)
| Carrier | Gene | Primary Tissue Expression | Function | Reference |
| AGC1 (Aralar1) | SLC25A12 | Brain, Skeletal Muscle, Heart | Ca2+-stimulated aspartateout/glutamatein exchange, crucial for the malate-aspartate shuttle. | [7](8--INVALID-LINK-- |
| AGC2 (Citrin) | SLC25A13 | Liver, Gastrointestinal Tract | Aspartateout/glutamatein exchange, essential for the malate-aspartate shuttle, urea (B33335) cycle, and gluconeogenesis. | [7](9--INVALID-LINK-- |
Visualizing the Pathways: Signaling and Workflows
The following diagrams illustrate the key metabolic pathways and a general experimental workflow for studying mitochondrial glutamate metabolism.
Caption: Glutamate metabolism in brain mitochondria.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
Isolation of Synaptic and Non-synaptic Brain Mitochondria
This protocol is adapted from established methods utilizing Percoll gradient centrifugation.[1](10--INVALID-LINK--
Materials:
-
Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 5 mM HEPES-KOH (pH 7.4), 1 mg/ml BSA (fatty-acid free).
-
Percoll solutions (e.g., 15%, 23%, and 40% in isolation buffer without BSA).
-
Dounce homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Homogenize brain tissue in ice-cold isolation buffer.
-
Perform differential centrifugation to obtain a crude mitochondrial pellet.
-
Resuspend the pellet and layer it onto a discontinuous Percoll gradient.
-
Centrifuge at high speed (e.g., 30,000 x g) for a specified time.
-
Collect the non-synaptic mitochondria from the interface of the lower Percoll layers and the synaptosomes from the upper interface.
-
Wash the collected fractions to remove Percoll.
-
Lyse the synaptosomes (e.g., by osmotic shock) to release synaptic mitochondria, which are then further purified.
Glutamate Dehydrogenase (GDH) Activity Assay
This spectrophotometric assay measures the reduction of NAD(P)+ to NAD(P)H.[11](11)
Materials:
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
Substrate solution: L-glutamate.
-
Cofactor solution: NAD(P)+.
-
Mitochondrial lysate.
-
Spectrophotometer.
Procedure:
-
Add assay buffer, NAD(P)+, and mitochondrial lysate to a cuvette.
-
Initiate the reaction by adding L-glutamate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NAD(P)H.
-
Calculate enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NAD(P)H.
Mitochondrial Oxygen Consumption Assay
This assay measures the rate of oxygen consumption by isolated mitochondria in the presence of specific substrates.[12](13--INVALID-LINK--
Materials:
-
Respiration Buffer: e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA (pH 7.2).
-
Substrates: Glutamate and malate.
-
ADP solution.
-
Clark-type oxygen electrode or a Seahorse XF Analyzer.
Procedure:
-
Add respiration buffer and isolated mitochondria to the reaction chamber.
-
Add glutamate and malate as respiratory substrates.
-
Measure the basal rate of oxygen consumption (State 2).
-
Add a known amount of ADP to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3).
-
The respiratory control ratio (RCR; State 3/State 2) can be calculated as an indicator of mitochondrial coupling and health.
Reconstitution of Mitochondrial Carriers into Liposomes
This technique allows for the study of transporter kinetics in a controlled, artificial membrane system.[14](15--INVALID-LINK--
Materials:
-
Purified mitochondrial carrier protein (e.g., AGC1 or AGC2).
-
Lipids (e.g., phosphatidylcholine).
-
Detergent (e.g., Triton X-100).
-
Radiolabeled substrate (e.g., [3H]glutamate or [14C]aspartate).
-
Size-exclusion chromatography column.
Procedure:
-
Solubilize the carrier protein in a detergent.
-
Mix the solubilized protein with lipids to form proteoliposomes.
-
Remove the detergent by dialysis or with bio-beads.
-
Load the proteoliposomes with a non-radiolabeled substrate.
-
Initiate the transport assay by adding the radiolabeled substrate to the external medium.
-
Stop the reaction at various time points by rapidly filtering the proteoliposomes and washing away the external radiolabel.
-
Measure the radioactivity incorporated into the proteoliposomes to determine the transport rate.
Conclusion
The metabolic handling of glutamate by mitochondria is highly dependent on the cellular and sub-cellular context. Synaptic mitochondria are primed for rapid glutamate synthesis from glutamine to support neurotransmission, while non-synaptic and liver mitochondria exhibit different metabolic priorities. These differences are underpinned by the distinct expression levels and kinetic properties of key enzymes and transporters. The experimental approaches detailed in this guide provide a framework for further dissecting the intricate roles of mitochondrial glutamate metabolism in health and disease, offering potential targets for therapeutic intervention.
References
- 1. Isolation of mitochondria from CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Mitochondrial metabolite carrier proteins: purification, reconstitution, and transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate dehydrogenase in brain mitochondria: do lipid modifications and transient metabolon formation influence enzyme activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-process brain mitochondria isolation preserves function and clarifies protein composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preferential glutamine uptake in rat brain synaptic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. Identification of mitochondrial carriers in Saccharomyces cerevisiae by transport assay of reconstituted recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Glutamate Analogues as Potential Therapeutic Agents for Brain Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The neurotransmitter glutamate (B1630785), typically known for its critical role in synaptic transmission, has been identified as a key player in the pathology of brain tumors, particularly gliomas and medulloblastomas. Aberrant glutamate signaling has been shown to promote tumor cell proliferation, migration, and survival, making the glutamatergic system an attractive target for novel therapeutic interventions. This guide provides a comparative overview of the effects of various glutamate analogues on brain tumor cell lines, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development efforts.
The Role of Glutamate in Brain Tumor Progression
Glioblastoma and other malignant brain tumors create a microenvironment rich in glutamate. This excess glutamate contributes to tumor growth through several mechanisms:
-
Excitotoxicity: High concentrations of extracellular glutamate are toxic to surrounding healthy neurons, creating space for tumor expansion.
-
Autocrine and Paracrine Signaling: Tumor cells themselves express glutamate receptors. The binding of glutamate to these receptors can trigger downstream signaling pathways that promote cell proliferation, survival, and invasion. Key receptor subtypes implicated in these processes include N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and metabotropic glutamate receptors (mGluRs).
Comparative Efficacy of Glutamate Analogues
A variety of glutamate analogues, primarily receptor antagonists, have been investigated for their anti-tumor effects. The following tables summarize the available quantitative data on their efficacy in different brain tumor cell lines.
Table 1: Cytotoxicity of NMDA Receptor Antagonists in Glioma Cell Lines
| Glutamate Analogue | Cell Line | Assay | Endpoint | Value | Citation(s) |
| Memantine | T-98 G | CCK-8 | IC50 | 400 µM | [1] |
| Memantine | LN229 | Clonogenic Survival | LD50 | 26 ± 11 µM | [2] |
| MK-801 (Dizocilpine) | LN229 | Clonogenic Survival | LD50 | 0.9 ± 1.1 µM | [2] |
| Dizocilpine | Various | MTT | Proliferation | Dose-dependent inhibition (1-250 µM) | [3] |
Table 2: Cytotoxicity of AMPA Receptor Antagonists in Glioma Cell Lines
| Glutamate Analogue | Cell Line | Assay | Endpoint | Value | Citation(s) |
| Perampanel (B3395873) | U-251MG | Cell Viability | IC50 | ≤10 µM | [4][5] |
| Perampanel | U87, U138, A172, SW1783 | Cell Growth Inhibition | IC50 (24h) | 178.5–258.5 µM | [6] |
| GYKI52466 | Various | MTT | Proliferation | Dose-dependent inhibition (1-250 µM) | [3] |
| Talampanel | Recurrent Malignant Glioma | Clinical Trial | Efficacy | No significant single-agent activity | [4] |
Table 3: Effects of Other Glutamate Analogues on Brain Tumor Cell Lines
| Glutamate Analogue | Cell Line Type | Effect | Citation(s) |
| Aminoadipic acid | Glioma | Growth inhibition (in the presence of glutamine) | [7] |
| Homocysteic acid | Glioma | Growth inhibition (in the presence of glutamine) | [7] |
| Phosphonobutyric acid | Glioma, Medulloblastoma | Growth inhibition (in the presence of glutamine) | [7] |
| JHU395 (Glutamine Antagonist) | MYC-driven Medulloblastoma | Induced apoptosis at 0.25–2 µM | [8] |
Note: The available quantitative data is not exhaustive and varies depending on the specific cell line, assay, and experimental conditions. Further standardized comparative studies are needed to establish a comprehensive efficacy profile for these compounds.
Signaling Pathways Targeted by Glutamate Analogues
Glutamate receptor antagonists exert their anti-tumor effects by modulating key intracellular signaling pathways that control cell survival and proliferation. The two major pathways implicated are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Activation of glutamate receptors can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Several glutamate receptor antagonists have been shown to inhibit this pathway.[9]
Caption: Inhibition of the PI3K/Akt pathway by glutamate analogues.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Glutamate receptor activation can also trigger this pathway, leading to tumor growth.
Caption: Inhibition of the MAPK/ERK pathway by glutamate analogues.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of glutamate analogues on brain tumor cell lines.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Brain tumor cell lines (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Glutamate analogue of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the glutamate analogue and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Brain tumor cell lines
-
Glutamate analogue of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the glutamate analogue for the appropriate time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis (PI3K/Akt Pathway)
This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways.
Materials:
-
Brain tumor cell lines
-
Glutamate analogue of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the glutamate analogue for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Experimental Workflow Overview
The following diagram outlines a general workflow for evaluating the effects of glutamate analogues on brain tumor cell lines.
Caption: General workflow for in vitro evaluation.
Conclusion and Future Directions
The available data strongly suggest that targeting glutamate signaling with specific analogues is a promising therapeutic strategy for brain tumors. Antagonists of NMDA, AMPA, and metabotropic glutamate receptors have demonstrated the ability to reduce cell viability, induce apoptosis, and inhibit key pro-survival signaling pathways in glioma and medulloblastoma cell lines. However, the field would greatly benefit from more comprehensive and standardized comparative studies to determine the most potent and selective compounds for clinical development. Future research should focus on:
-
Expanding the range of tested analogues and cell lines: Including more patient-derived models to better reflect tumor heterogeneity.
-
In vivo studies: Validating the in vitro findings in animal models of brain tumors.
-
Combination therapies: Investigating the synergistic effects of glutamate analogues with standard-of-care treatments like radiation and chemotherapy.
-
Biomarker discovery: Identifying biomarkers to predict which patients are most likely to respond to glutamate-targeted therapies.
By continuing to explore the intricate role of glutamate in brain tumor biology, the scientific community can pave the way for novel and more effective treatments for these devastating diseases.
References
- 1. Memantine Induces NMDAR1-Mediated Autophagic Cell Death in Malignant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA Receptor-Mediated Signaling Pathways Enhance Radiation Resistance, Survival and Migration in Glioblastoma Cells—A Potential Target for Adjuvant Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate antagonists limit tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor effects of perampanel in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of glutamate analogues on brain tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Distinguishing L- and D-Enantiomers of Glutamic Acid
The accurate identification and quantification of glutamic acid enantiomers, L-glutamic acid and D-glutamic acid, are critical in various scientific disciplines, from neuroscience and clinical diagnostics to food science and drug development. While this compound is a fundamental excitatory neurotransmitter and a key component of proteins, the presence and concentration of D-glutamic acid can be indicative of physiological processes, pathological conditions, or bacterial activity. This guide provides a comparative overview of common analytical methods for distinguishing between these enantiomers, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable technique for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate method for separating and quantifying glutamic acid enantiomers depends on factors such as the required sensitivity, sample matrix complexity, available equipment, and throughput needs. The most prevalent techniques include Chiral High-Performance Liquid Chromatography (HPLC), enzymatic assays, and Capillary Electrophoresis (CE).
| Method | Principle | Detection Limit | Analysis Time | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Low micromolar to nanomolar range | 15-30 minutes | High resolution and reproducibility, well-established. | Requires specialized and often expensive chiral columns. |
| Enzymatic Assays | Enantiomer-specific enzymes catalyze a reaction that produces a detectable signal. | Nanomolar to picomolar range | Varies (minutes to hours) | High specificity and sensitivity, suitable for high-throughput screening. | Susceptible to interference from other substances in the sample, enzyme stability can be a concern. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field within a capillary containing a chiral selector. | Micromolar range | 10-20 minutes | High separation efficiency, low sample and reagent consumption. | Lower loading capacity compared to HPLC, can be sensitive to matrix effects. |
Experimental Protocols
Chiral HPLC with Pre-column Derivatization
This protocol describes the separation of L- and D-glutamic acid using reverse-phase HPLC after derivatization with a chiral reagent, o-phthalaldehyde (B127526) and N-acetyl-L-cysteine (OPA/NAC).
Materials:
-
HPLC system with a fluorescence detector
-
C18 analytical column
-
Glutamic acid standards (L- and D-)
-
o-phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid buffer (0.1 M, pH 9.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Preparation of Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 ml of methanol. Add 11.2 ml of 0.1 M boric acid buffer (pH 9.5) and 50 µl of NAC solution (10 mg/ml). This reagent should be prepared fresh daily.
-
Sample and Standard Preparation: Prepare standard solutions of L- and D-glutamic acid in 0.1 M HCl. For biological samples, deproteinize using a suitable method (e.g., perchloric acid precipitation followed by neutralization).
-
Derivatization: Mix 100 µl of the sample or standard with 400 µl of the OPA/NAC reagent. Allow the reaction to proceed for 5 minutes at room temperature in the dark.
-
HPLC Analysis:
-
Inject 20 µl of the derivatized sample onto the C18 column.
-
Mobile Phase A: 0.1 M sodium acetate (B1210297) buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: Start with 10% B, increase to 50% B over 20 minutes.
-
Flow Rate: 1.0 ml/min
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
-
Quantification: Identify and quantify the L- and D-glutamic acid peaks based on the retention times of the standards.
Expected Data:
| Enantiomer | Retention Time (min) |
| This compound | ~15.2 |
| D-Glutamic Acid | ~17.8 |
Note: Retention times are approximate and can vary depending on the specific column, HPLC system, and mobile phase conditions.
Enzymatic Assay for D-Glutamic Acid
This protocol utilizes the enzyme D-glutamate oxidase, which specifically acts on D-glutamic acid to produce α-ketoglutarate, ammonia, and hydrogen peroxide. The hydrogen peroxide is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent signal.
Materials:
-
D-glutamate oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
D-glutamic acid standards
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of D-glutamic acid standards in phosphate buffer.
-
Prepare a reaction mixture containing D-glutamate oxidase (1 U/ml), HRP (2 U/ml), and Amplex Red (100 µM) in phosphate buffer.
-
-
Assay:
-
Pipette 50 µl of each standard or sample into the wells of a 96-well microplate.
-
Add 50 µl of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no D-glutamic acid) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity against the concentration of the D-glutamic acid standards.
-
Determine the concentration of D-glutamic acid in the samples from the standard curve.
-
Expected Data:
| D-Glutamic Acid (µM) | Fluorescence Intensity (a.u.) |
| 0 | 50 |
| 1 | 250 |
| 5 | 1200 |
| 10 | 2350 |
| 20 | 4500 |
Note: Fluorescence intensity values are illustrative and will vary with the instrument and specific reagent concentrations.
Conclusion
The choice between Chiral HPLC, enzymatic assays, and Capillary Electrophoresis for the analysis of glutamic acid enantiomers is application-dependent. Chiral HPLC offers a robust and high-resolution method suitable for complex matrices. Enzymatic assays provide exceptional sensitivity and specificity for D-glutamic acid, making them ideal for high-throughput screening and applications where low concentrations are expected. Capillary Electrophoresis presents a high-efficiency separation technique with low sample consumption. By understanding the principles, advantages, and protocols of each method, researchers can confidently select the most appropriate approach to achieve their analytical goals in the study of L- and D-glutamic acid.
A Comparative Guide: L-Glutamic Acid Production via Chemical Synthesis vs. Fermentation
For Researchers, Scientists, and Drug Development Professionals
L-glutamic acid, a non-essential amino acid, is a vital component in the food, pharmaceutical, and chemical industries. Its production is dominated by two primary methods: chemical synthesis and microbial fermentation. This guide provides an in-depth, objective comparison of these two approaches, supported by experimental data, detailed methodologies, and visual representations of key processes to aid researchers and industry professionals in making informed decisions.
At a Glance: Key Performance Indicators
The selection of a production method for this compound hinges on several critical factors, including yield, purity, cost-effectiveness, and environmental impact. Below is a summary of these key performance indicators for both chemical synthesis and fermentation.
| Parameter | Chemical Synthesis | Fermentation |
| Typical Yield | Variable; theoretical yield can be high, but the effective yield of the desired L-isomer after resolution is often lower. | High, with reported yields ranging from 100 to over 170 g/L.[1][2] |
| Product Purity | High, but the initial product is a racemic mixture of D- and L-isomers requiring purification. | High, produces the biologically active L-isomer directly. |
| Production Cost | Can be competitive at smaller scales; however, the cost of raw materials, energy-intensive steps, and the need for chiral resolution can increase costs significantly. When the annual output is over 5000 tons, the production cost is close to that of the fermentation method.[3] | Generally more cost-effective for large-scale industrial production due to the use of inexpensive raw materials and milder reaction conditions.[4] |
| Environmental Impact | Relies on petrochemical feedstocks and can involve harsh reagents and solvents, leading to a greater environmental footprint. | Considered more environmentally friendly, utilizing renewable resources and operating under milder conditions. However, the fermentation process can have significant environmental impacts related to raw material cultivation and downstream processing.[5] |
| Stereospecificity | Produces a racemic (50:50) mixture of D- and this compound, necessitating a resolution step to isolate the desired L-isomer.[4][6] | Highly stereospecific, yielding predominantly the L-isomer. |
In-Depth Analysis of Production Methods
The Fermentative Route: A Biological Powerhouse
Microbial fermentation is the cornerstone of industrial this compound production, accounting for the vast majority of the global supply.[7] This method leverages the natural metabolic pathways of specific microorganisms, most notably Corynebacterium glutamicum, to convert simple sugars and ammonia (B1221849) into this compound.
The biosynthesis of this compound in Corynebacterium glutamicum begins with glycolysis, where glucose is converted to pyruvate. Pyruvate then enters the tricarboxylic acid (TCA) cycle, leading to the formation of α-ketoglutarate. In the key final step, the enzyme glutamate (B1630785) dehydrogenase facilitates the reductive amination of α-ketoglutarate to yield this compound.[8]
The following is a generalized protocol for the lab-scale production of this compound using Corynebacterium glutamicum.
-
Inoculum Preparation: A culture of Corynebacterium glutamicum is grown in a seed medium containing glucose, yeast extract, and peptone at 30°C for 24 hours with agitation.
-
Fermentation Medium: The production medium is prepared with a carbon source (e.g., glucose, 100 g/L), a nitrogen source (e.g., urea, 5 g/L), mineral salts (e.g., KH2PO4, K2HPO4, MgSO4·7H2O), and a growth factor like biotin (B1667282) at a growth-limiting concentration.
-
Fermentation Process: The production fermenter is inoculated with the seed culture. The fermentation is carried out at 30-33°C for 48-72 hours. The pH is maintained at 7.0-8.0 by the controlled addition of ammonia or urea.[8] Aeration and agitation are crucial to ensure sufficient oxygen supply for the aerobic bacteria.
-
Downstream Processing:
-
Cell Separation: The bacterial cells are removed from the fermentation broth by centrifugation or microfiltration.
-
Purification: The this compound is purified from the supernatant. A common method is isoelectric point precipitation. The pH of the supernatant is adjusted to the isoelectric point of glutamic acid (approximately 3.2), causing it to crystallize.
-
Isolation and Drying: The crystallized this compound is then collected by filtration, washed, and dried.
-
The Chemical Synthesis Approach: Precision and its Challenges
Chemical synthesis offers an alternative route to this compound, often employing the Strecker synthesis or its variations. While capable of producing high-purity glutamic acid, this method's primary drawback is the formation of a racemic mixture, which necessitates a costly and complex resolution step to isolate the desired L-isomer.
The chemical synthesis of this compound typically involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis. The resulting racemic mixture must then be resolved.
The following outlines a general procedure for the synthesis and resolution of glutamic acid.
-
Strecker Synthesis of Dthis compound:
-
α-Ketoglutaric acid is reacted with ammonia and potassium cyanide in an aqueous solution.
-
The resulting aminonitrile is then hydrolyzed, typically by heating with a strong acid or base, to yield a racemic mixture of Dthis compound.
-
-
Enzymatic Resolution of Dthis compound:
-
N-Acetylation: The racemic glutamic acid is first N-acetylated using acetic anhydride.
-
Enzymatic Hydrolysis: The N-acetyl-Dthis compound is then subjected to enzymatic hydrolysis using an aminoacylase. This enzyme selectively hydrolyzes the N-acetyl-L-glutamic acid to this compound, leaving the N-acetyl-D-glutamic acid unreacted.
-
Separation: The resulting mixture of this compound and N-acetyl-D-glutamic acid can be separated based on their different solubilities. This compound is less soluble and can be crystallized out of the solution.
-
Hydrolysis of D-isomer (optional): The remaining N-acetyl-D-glutamic acid can be hydrolyzed chemically to obtain D-glutamic acid.
-
Studies have shown that the enzymatic resolution step can achieve a high yield of the L-isomer with excellent optical purity.[8] For instance, combining preferential crystallization with enzymatic racemization has been reported to improve the yield and optical purity of L-monoammonium glutamate to 97.7% and 97.4% enantiomeric excess, respectively.[4]
Concluding Remarks
For large-scale, cost-effective, and environmentally conscious production of this compound, microbial fermentation stands out as the superior method. Its ability to directly synthesize the desired L-isomer with high yields from renewable feedstocks makes it the industry standard.
Chemical synthesis, while a viable alternative, is hampered by the formation of a racemic mixture that necessitates additional, often costly, resolution steps. However, for applications where smaller quantities are required or where the D-isomer is also of interest, chemical synthesis can be a suitable option. The development of more efficient and cost-effective chiral resolution technologies could enhance the competitiveness of the chemical synthesis route in the future.
Researchers and drug development professionals should carefully consider the specific requirements of their application, including scale, cost constraints, and desired stereoisomer, when selecting a production method for this compound.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. 8fengpharma.com [8fengpharma.com]
- 3. bepls.com [bepls.com]
- 4. Environmental comparison of biobased chemicals from glutamic acid with their petrochemical equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Production of Glutamic acid.pptx [slideshare.net]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of L-Glutamic Acid Assay Kits
For researchers, scientists, and drug development professionals, the accurate quantification of L-glutamic acid is critical for reproducible and reliable experimental results. With a variety of commercial assay kits available, selecting the most appropriate one for a specific application can be challenging. This guide provides a framework for the cross-validation of different this compound assay kits, offering a comparison of their principles and performance characteristics based on publicly available data, along with a standardized protocol for their evaluation.
Performance Characteristics of Commercially Available Kits
The selection of an this compound assay kit is often dictated by factors such as the required sensitivity, the sample matrix, and the available equipment. The following table summarizes the key features of several commercially available kits, based on manufacturer-provided information.
| Parameter | Colorimetric Kits | Fluorometric Kits | Test Strips |
| Principle | Enzyme-catalyzed reaction producing a detectable color change.[1][2] | Enzyme-catalyzed reaction producing a fluorescent product.[3][4] | Enzyme-catalyzed reaction leading to a color change on a strip.[5] |
| Detection Method | Spectrophotometer (Absorbance at ~450-570 nm).[2] | Fluorescence microplate reader (Ex/Em ~530-570/590-600 nm).[3][4] | Visual comparison or portable photometer.[5][6] |
| Sensitivity (LOD) | ~0.21 mg/L.[7] | As low as 1 µM.[4] | Semi-quantitative.[5] |
| Linear Range | Varies by kit, typically in the µM to mM range. | Typically in the µM to mM range. | 0-300 mg/L (undiluted).[5] |
| Assay Time | 30-60 minutes.[4] | 30 minutes to 2 hours.[3][4] | < 15 minutes.[5] |
| Sample Types | Serum, plasma, cell culture supernatants, tissue lysates, food products.[1][2][8] | Serum, plasma, cell culture supernatants, tissue lysates, various biological samples.[4] | Food and beverage samples, biological samples.[5] |
| Throughput | High (96-well plate format).[2] | High (96-well or 384-well plate format).[3][4] | Low to moderate. |
| Key Advantages | Widely accessible equipment, robust. | High sensitivity. | Rapid, no extra equipment required.[5] |
| Potential Limitations | Lower sensitivity compared to fluorometric assays. | Requires a fluorescence plate reader. | Semi-quantitative, lower precision.[5] |
Principles of this compound Detection
The majority of commercially available this compound assay kits rely on enzymatic reactions that produce a detectable signal. The two most common enzymatic pathways are based on Glutamate Dehydrogenase (GDH) and L-Glutamate Oxidase (LGOX).
In the Glutamate Dehydrogenase (GDH) pathway, this compound is oxidized by NAD+ in the presence of GDH to produce α-ketoglutarate and NADH.[1][7][9] The resulting NADH can then be measured directly or used to reduce a probe to generate a colorimetric or fluorometric signal. The L-Glutamate Oxidase (LGOX) pathway involves the oxidation of this compound by oxygen, catalyzed by LGOX, to produce α-ketoglutarate, ammonia, and hydrogen peroxide (H2O2).[2][10] The H2O2 is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product.[2]
Experimental Protocol for Cross-Validation
To objectively compare the performance of different this compound assay kits, it is crucial to perform a side-by-side validation using the same samples and standards. The following protocol outlines a general workflow for such a comparison.
I. Materials and Reagents
-
Selected this compound assay kits (e.g., Kit A, Kit B, Kit C)
-
Biological samples of interest (e.g., serum, plasma, tissue homogenates)
-
This compound standard
-
Reagents for sample preparation (e.g., perchloric acid for deproteinization, buffers)
-
Microplate reader (absorbance and/or fluorescence)
-
Precision pipettes and tips
-
Microplates (96-well or 384-well, as recommended by the kits)
II. Sample Preparation
-
Tissue Samples: Homogenize tissues in an appropriate buffer on ice.
-
Liquid Samples (Serum, Plasma, Cell Culture Media): Use directly or dilute as necessary.
-
Deproteinization (if required): For samples containing high protein concentrations, deproteinization may be necessary. A common method is perchloric acid precipitation followed by neutralization with KOH.[7]
III. Preparation of this compound Standards
-
Prepare a stock solution of this compound of a known high concentration (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to create a series of standards with concentrations that cover the expected range of the samples and the linear range of the assay kits.
IV. Assay Procedure
-
Follow the specific protocol provided by the manufacturer for each assay kit.
-
In parallel, for each kit:
-
Pipette the prepared standards into designated wells of the microplate.
-
Pipette the prepared samples into other wells. Include a blank control (no this compound).
-
Add the kit's reaction mixture to all wells.
-
Incubate the plate for the time and at the temperature specified in the kit's protocol.
-
Read the absorbance or fluorescence at the recommended wavelength(s).
-
V. Data Analysis and Comparison
-
Standard Curve: For each kit, plot the signal (absorbance or fluorescence) versus the concentration of the this compound standards. Perform a linear regression to obtain the equation of the line and the R² value.
-
Concentration Calculation: Use the standard curve equation for each kit to calculate the this compound concentration in the unknown samples.
-
Performance Metrics Comparison:
-
Linearity: Compare the R² values of the standard curves. A value closer to 1.0 indicates better linearity.
-
Sensitivity (Limit of Detection, LOD): Determine the lowest concentration of this compound that can be reliably detected above the blank for each kit.
-
Precision (Intra- and Inter-assay variation): Analyze replicate samples within the same assay (intra-assay) and across different assays on different days (inter-assay) to calculate the coefficient of variation (%CV).
-
Accuracy (Spike and Recovery): Add a known amount of this compound standard to a sample and measure the recovery to assess the accuracy of each kit.
-
By following this standardized approach, researchers can make an informed decision on the most suitable this compound assay kit for their specific research needs, ensuring the generation of high-quality, reproducible data.
References
- 1. fn-test.com [fn-test.com]
- 2. raybiotech.com [raybiotech.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Glutamate Assay Kit (Fluorometric) (ab138883) | Abcam [abcam.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. This compound Assay Kit - Buy for MSG Analysis and measurement | Megazyme [megazyme.com]
- 9. food.r-biopharm.com [food.r-biopharm.com]
- 10. usbio.net [usbio.net]
L-Glutamic Acid vs. Monosodium Glutamate: A Comparative Guide for Research Applications
For researchers, scientists, and drug development professionals, understanding the nuances between L-glutamic acid and its sodium salt, monosodium glutamate (B1630785) (MSG), is critical for the precise design and interpretation of experiments. While often used interchangeably, their distinct properties can influence experimental outcomes in applications ranging from neuroscience to cell culture.
This guide provides an objective, data-driven comparison of this compound and monosodium glutamate, focusing on their performance in research settings. We present quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid in the informed selection of the appropriate compound for your research needs.
At a Glance: Key Physicochemical and Biological Differences
In solution, monosodium glutamate dissociates into a sodium cation (Na+) and a glutamate anion, the same anion formed by the deprotonation of this compound. For many biological applications targeting the glutamate anion's activity at glutamate receptors, the two compounds are functionally similar. However, their differences in solubility, pH of solutions, and the presence of sodium can be critical factors in experimental design.
| Property | This compound | Monosodium Glutamate (MSG) | Key Considerations for Researchers |
| Chemical Formula | C₅H₉NO₄ | C₅H₈NNaO₄ | MSG introduces sodium ions, which could be a confounding factor in electrophysiological or ion transport studies. |
| Molar Mass | 147.13 g/mol | 169.11 g/mol | Important for accurate molar concentration calculations. |
| Solubility in Water | 8.6 g/L (at 25°C) | ~740 g/L | MSG's high solubility is advantageous for preparing concentrated stock solutions. |
| pH of Aqueous Solution | Acidic | Near-neutral (pH 6.7-7.2) | This compound solutions will require pH adjustment for most physiological assays. |
| Stability in Solution | Can convert to pyroglutamic acid, especially at elevated temperatures and pH values between 2 and 3.[1][2] | Generally stable under typical storage conditions.[3] | Long-term storage of solutions, especially at room temperature, may lead to degradation. |
Neurotoxicity: A Comparative Analysis
Both this compound and MSG can induce excitotoxicity at high concentrations, a process involving the overstimulation of glutamate receptors leading to neuronal damage and death.[4] This is a critical consideration in neurotoxicity studies and in the development of models for neurodegenerative diseases.
In Vitro Cytotoxicity Data
The following table summarizes findings from studies investigating the cytotoxic effects of this compound and MSG on various neuronal cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in cell lines, experimental conditions, and assay methods.
| Compound | Cell Line | Exposure Time | IC50 / Effective Concentration | Assay | Reference |
| This compound | Primary mouse cortical neurons | 5 minutes | ED50: 50-100 µM | Morphological changes, neuronal degeneration | [1] |
| This compound | Human neuroblastoma SH-SY5Y cells | 24 hours | Significant cell viability decrease at 15 mM | MTT Assay | [2] |
| This compound | Human neuroblastoma SH-SY5Y cells | Not specified | IC50: 54 µM | MTT Assay | [5] |
| Monosodium Glutamate | Rat adrenal pheochromocytoma (PC-12) cells | 24, 48, 72 hours | Dose-dependent reduction in cell viability | MTT & LDH Assays | [6] |
| Monosodium Glutamate | Primary murine embryonic cortical neurons | 48 hours | Decreased spikes and bursts at 3 µM and 30 µM | Multi-electrode array (MEA) | [7] |
Impact on Synaptic Plasticity
Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, the cellular basis of learning and memory.[8] Long-term potentiation (LTP) is a form of synaptic plasticity characterized by a persistent strengthening of synapses.
A study investigating the effects of neonatal administration of MSG in rats demonstrated a significant impairment in LTP in the hippocampal CA1 region in adulthood.
| Treatment Group | Mean fEPSP Slope Enhancement (60 min post-HFS) | Mean fEPSP Slope Enhancement (90 min post-HFS) |
| Control | 154.28 ± 21% of baseline | 44.5 ± 2.9% of baseline |
| MSG-Treated | 124.4 ± 15% of baseline | 17.65 ± 2.7% of baseline |
These findings indicate that early-life exposure to high levels of MSG can lead to chronic deficits in synaptic plasticity.[9]
Signaling Pathways and Experimental Workflows
Glutamate Receptor Signaling
L-glutamate and the glutamate anion from MSG exert their effects by binding to ionotropic and metabotropic glutamate receptors on the neuronal cell surface. This binding initiates a cascade of intracellular signaling events that are fundamental to neuronal communication and plasticity, and when dysregulated, can lead to excitotoxicity.
Caption: Glutamate Receptor Signaling Pathway
Experimental Workflow for In Vitro Neurotoxicity Assessment
A common workflow for comparing the neurotoxicity of this compound and MSG involves treating neuronal cell cultures with varying concentrations of each compound and subsequently measuring cell viability or cytotoxicity.
Caption: In Vitro Neurotoxicity Workflow
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound or monosodium glutamate on the viability of neuronal cells.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neurons
-
Complete cell culture medium
-
This compound and monosodium glutamate stock solutions (sterile-filtered)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of this compound and MSG in culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell death induced by this compound or monosodium glutamate by measuring the release of LDH from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.
Materials:
-
Neuronal cell line or primary neurons
-
Complete cell culture medium
-
This compound and monosodium glutamate stock solutions
-
96-well cell culture plates
-
Commercial LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, as per the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control, after subtracting the background and spontaneous release values.
Conclusion
The choice between this compound and monosodium glutamate in research applications is not merely one of preference but of experimental precision. While the biologically active component, the glutamate anion, is the same, the differences in solubility, pH, and the presence of sodium can significantly impact experimental outcomes. For studies sensitive to pH or sodium ion concentration, such as electrophysiology or certain cell-based assays, pH-adjusted this compound may be the more appropriate choice. Conversely, the high solubility and near-neutral pH of monosodium glutamate make it a convenient option for preparing concentrated stock solutions and for use in many cell culture applications.
The data presented in this guide underscore the importance of considering the specific context of the research when selecting between these two compounds. By understanding their distinct properties and potential effects, researchers can design more robust experiments and generate more reliable and reproducible data.
References
- 1. Glutamate neurotoxicity in cortical cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Oxytocin on Glutamate Mediated Neurotoxicity in Neuroblastoma Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Glutamate binding, activation of AMPA receptors and synaptic plasticity [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacology of NMDA and AMPA Receptors
Glutamate (B1630785), the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), exerts its effects through a variety of receptors, chief among them being the ionotropic NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These receptors are ligand-gated ion channels that mediate the vast majority of fast excitatory synaptic transmission.[1][2] While both are activated by glutamate, their distinct structural, functional, and pharmacological properties give rise to their unique roles in synaptic transmission, plasticity, and excitotoxicity. This guide provides an in-depth comparison of NMDA and AMPA receptors, presenting key experimental data and methodologies for their study.
Structural and Functional Hallmarks
Both AMPA and NMDA receptors are tetrameric protein complexes, meaning they are composed of four subunits that form a central ion channel.[1][3][4] However, the specific subunit composition dictates the functional properties of the receptor.
AMPA Receptors (AMPARs) are assembled from a combination of four different subunits: GluA1, GluA2, GluA3, and GluA4.[1][5] The presence of the GluA2 subunit is particularly critical as it renders the receptor impermeable to calcium ions.[4] AMPARs mediate the initial, rapid depolarization of the postsynaptic membrane in response to glutamate binding.[6][7] This is due to their fast gating kinetics, allowing for a quick and transient influx of sodium (Na+) ions.[8]
NMDA Receptors (NMDARs) are also tetramers, typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[3][9][10] This subunit diversity gives rise to a wide range of NMDAR subtypes with distinct pharmacological and biophysical properties.[9][11] A hallmark of NMDARs is their voltage-dependent magnesium (Mg2+) block.[3][7] At resting membrane potential, the channel is blocked by a magnesium ion. Depolarization of the membrane, typically initiated by AMPAR activation, dislodges the Mg2+ ion, allowing for ion flow.[1][3] This makes the NMDAR a "molecular coincidence detector," requiring both presynaptic glutamate release and postsynaptic depolarization for activation.[3] Furthermore, NMDAR activation requires the binding of a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunit.[3][12]
| Feature | AMPA Receptors | NMDA Receptors |
| Subunit Composition | Heterotetramers of GluA1-4 subunits[1][5] | Heterotetramers of two GluN1 and two GluN2/GluN3 subunits[3][9] |
| Activation Requirements | Glutamate binding[1] | Glutamate and co-agonist (glycine/D-serine) binding, plus membrane depolarization[3][12] |
| Ion Permeability | Primarily Na+ and K+; Ca2+ permeability is low if GluA2 subunit is present[4][13] | High permeability to Ca2+, as well as Na+ and K+[3][9] |
| Kinetics | Fast activation and deactivation[8][14] | Slow activation and deactivation[6][7] |
| Mg2+ Block | No[7] | Yes, voltage-dependent[3][7] |
| Primary Role | Fast excitatory synaptic transmission[1][13] | Synaptic plasticity, learning, and memory[3][15] |
Comparative Pharmacology
The distinct pharmacology of AMPA and NMDA receptors allows for their selective study and targeting for therapeutic purposes.
Agonists:
-
AMPA Receptor agonists, such as AMPA itself, quisqualate, and glutamate, bind to the ligand-binding domain and induce channel opening.[16][17]
-
NMDA Receptor activation requires both a glutamate-site agonist (like NMDA or glutamate) and a co-agonist at the glycine site (like glycine or D-serine).[12][18]
Antagonists:
-
AMPA Receptor antagonists can be competitive, like CNQX and NBQX, which bind to the glutamate binding site, or non-competitive, like perampanel, which binds to an allosteric site.[2][19]
-
NMDA Receptor antagonists are more diverse. They include:
-
Competitive antagonists that bind to the glutamate site (e.g., AP5, CPP).[18]
-
Glycine site antagonists (e.g., kynurenic acid).[18]
-
Uncompetitive channel blockers that bind within the ion channel pore when it is open, such as MK-801, phencyclidine (PCP), ketamine, and memantine.[20]
-
Non-competitive antagonists that bind to allosteric sites.[20]
-
Modulators:
-
AMPA Receptor function can be enhanced by positive allosteric modulators like cyclothiazide, which reduces desensitization.
-
NMDA Receptor activity is modulated by various substances. For instance, polyamines can potentiate the activity of GluN2B-containing receptors, while zinc (Zn2+) can act as a negative allosteric modulator.[3][21]
Table of Pharmacological Agents:
| Agent Type | AMPA Receptors | NMDA Receptors |
| Selective Agonists | AMPA, Quisqualate[16][17] | NMDA (requires co-agonist)[12] |
| Co-agonists | N/A | Glycine, D-Serine[3] |
| Competitive Antagonists | CNQX, DNQX, NBQX[17][18] | AP5, CPP (glutamate site); Kynurenic acid (glycine site)[18] |
| Uncompetitive Antagonists | N/A | MK-801, PCP, Ketamine, Memantine[20] |
| Non-competitive Antagonists | Perampanel[2] | Ifenprodil (GluN2B selective) |
| Positive Allosteric Modulators | Cyclothiazide, Aniracetam | Polyamines (spermine, spermidine)[21] |
| Negative Allosteric Modulators | N/A | Zinc (Zn2+), Protons (H+)[3] |
Signaling Pathways
The differential ion permeability of AMPA and NMDA receptors, particularly the high Ca2+ conductance of NMDARs, leads to the activation of distinct downstream signaling cascades.
AMPA Receptor Signaling: AMPAR activation primarily leads to Na+ influx and membrane depolarization.[1] However, some studies suggest that AMPARs can also engage in metabotropic signaling, independent of their ion channel function. For example, AMPA receptors can interact with and activate the protein tyrosine kinase Lyn, which in turn can activate the MAPK signaling pathway, potentially influencing gene expression, such as that of brain-derived neurotrophic factor (BDNF).[22]
NMDA Receptor Signaling: The substantial influx of Ca2+ through NMDA receptors acts as a critical second messenger, initiating a wide array of signaling pathways that are fundamental to synaptic plasticity.[15][23] Key downstream effectors include:
-
Calcium/calmodulin-dependent protein kinase II (CaMKII): A crucial enzyme in the induction of long-term potentiation (LTP).[15]
-
Protein Kinase C (PKC) and Src Kinase: These can be activated and, in turn, potentiate NMDA receptor function.[24]
-
Calcineurin (Protein Phosphatase 2B): A phosphatase involved in long-term depression (LTD).
-
Mitogen-activated protein kinase (MAPK/ERK) pathway: This pathway is often associated with cell growth and proliferation but also plays a role in synaptic plasticity and gene expression.[23]
-
CREB (cAMP response element-binding protein): A transcription factor that, when phosphorylated, can alter gene expression to promote long-lasting changes in synaptic structure and function.[15][23]
Experimental Protocols
Studying the distinct properties of NMDA and AMPA receptors requires specific experimental techniques. Whole-cell patch-clamp electrophysiology and radioligand binding assays are two cornerstone methodologies.[25][26][27][28]
This technique allows for the direct measurement of ionic currents flowing through AMPA and NMDA receptors in neurons.[25][28][29] By controlling the membrane potential of the recorded cell, it is possible to isolate the currents from each receptor type.[25][30]
Protocol for Isolating AMPAR- and NMDAR-Mediated Currents:
-
Preparation: Prepare acute brain slices from the region of interest (e.g., hippocampus). Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Recording Setup: Transfer a slice to a recording chamber perfused with aCSF. Using a microscope with DIC optics, identify a neuron for recording.
-
Pipette Solution: The internal solution for the patch pipette typically contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
Obtaining a Recording: Achieve a whole-cell patch-clamp configuration on the selected neuron.
-
Isolating AMPAR Currents: Clamp the neuron's membrane potential at a negative holding potential (e.g., -70 mV).[25] At this potential, NMDARs are blocked by Mg2+. Evoke excitatory postsynaptic currents (EPSCs) by stimulating nearby afferent fibers. The resulting fast inward current is mediated primarily by AMPARs.
-
Isolating NMDAR Currents: Clamp the neuron's membrane potential at a positive holding potential (e.g., +40 mV).[25] This depolarization removes the Mg2+ block from NMDARs. The evoked EPSC at this potential will have a fast AMPAR-mediated component and a slower NMDAR-mediated component. To isolate the NMDAR current, either pharmacologically block AMPARs with an antagonist like CNQX or measure the current at a time point after the AMPAR current has decayed (e.g., 50 ms (B15284909) post-stimulation).
-
Data Analysis: Measure the amplitude, rise time, and decay kinetics of the isolated currents to characterize the properties of each receptor type.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Assembly of AMPA receptors: mechanisms and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and function of NMDA-type glutamate receptor subunits | Neurología (English Edition) [elsevier.es]
- 11. umimpact.umt.edu [umimpact.umt.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. pediaa.com [pediaa.com]
- 14. NMDA and AMPA receptors contribute similarly to temporal processing in mammalian retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The AMPA receptor binding site: focus on agonists and competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]
- 20. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 21. scispace.com [scispace.com]
- 22. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jneurosci.org [jneurosci.org]
- 25. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 27. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scholars.uky.edu [scholars.uky.edu]
- 30. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for L-Glutamic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment and adhering to environmental regulations are paramount. While L-glutamic acid is a naturally occurring amino acid and is not classified as a highly hazardous substance, its disposal requires careful management to prevent potential environmental impact.[1][2] This guide provides a comprehensive, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. While some sources classify it as non-hazardous, others indicate it may be harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][3] Therefore, treating it as chemical waste is a prudent and necessary precaution.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential.[1][4]
-
Hand Protection: Use compatible protective gloves, inspecting them before use.[1][4]
-
Skin and Body Protection: A lab coat or long-sleeved clothing should be worn.[1][4]
Step-by-Step Disposal Procedure
This procedure applies to solid this compound and materials contaminated with it. Under no circumstances should this chemical be disposed of down the drain.[1][5]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, screw-top lid. Plastic containers are often preferred for solid chemical waste.[1]
-
Clearly label the waste container with "Hazardous Waste" (or as required by local regulations) and the full chemical name: "this compound Waste".[1] Include any relevant hazard pictograms and the contact information of the responsible principal investigator or lab manager.[1]
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]
-
It is best practice to store chemical waste containers in secondary containment (such as a tub or tray) to contain any potential leaks or spills.[1]
-
-
Spill and Contamination Cleanup:
-
Clean up any spills immediately.[1]
-
For small solid spills, carefully sweep up the material, avoiding dust formation, and place it into the designated waste container.[1]
-
All materials used for cleanup, such as contaminated paper towels or gloves, must also be disposed of as hazardous waste in the same container.[1]
-
-
Final Disposal:
Quantitative Data: Ecotoxicity of this compound
The following table summarizes the aquatic toxicity data for this compound. While some safety data sheets state it shall not be classified as hazardous to the aquatic environment, others advise against releasing it into the environment.[3][5]
| Endpoint | Value | Species | Exposure Time | Source |
| LC50 | >100 mg/L | Fish (Cyprinus carpio) | 96 hours | ECHA |
| EC50 | >100 mg/L | Aquatic Invertebrates | 48 hours | ECHA |
| ErC50 | >31 mg/L | Algae | 72 hours | ECHA |
Data sourced from a Safety Data Sheet by Carl ROTH.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols
The proper disposal of this compound primarily involves procedural and logistical steps for safe collection and transfer to a licensed facility, rather than experimental protocols for neutralization or treatment. The key "protocol" is the strict adherence to the waste management procedures outlined by your institution and local regulatory bodies. For instance, some institutional guidelines may allow for the sewer disposal of very small quantities of non-hazardous, water-soluble solids, but this is often not the recommended practice for chemicals with any level of aquatic toxicity.[8] Therefore, the most critical protocol is to consult and follow your specific institutional chemical hygiene plan.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Glutamic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling L-glutamic acid, offering procedural, step-by-step guidance to foster a culture of safety and build deep trust in your operational protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following personal protective equipment is recommended.[1]
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes | Safety glasses with side-shields | Must conform to NIOSH (US) or EN 166 (EU) standards.[1] |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are recommended.[1][2] Contaminated gloves should be disposed of after use.[1] |
| Skin and Body | Laboratory coat | An impervious lab coat should be worn to prevent skin contact.[1] Ensure it is fully buttoned with sleeves rolled down.[1] |
| Respiratory | Air-purifying respirator (if necessary) | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used if a risk assessment indicates it is necessary, or as a backup to engineering controls.[1] Respiratory protection is necessary when dust is formed. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the integrity of the compound.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area.[1][3]
-
Whenever possible, use a laboratory fume hood or other mechanical exhaust ventilation to minimize exposure.[1]
Handling Procedures:
-
Avoid all personal contact with the substance.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1][4]
-
Wash hands thoroughly with soap and water after handling.[1]
Storage:
-
Store the compound at room temperature (15-30°C) in a dry, well-ventilated area.[1][3]
-
Keep containers tightly closed and protect them from physical damage.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Emergency and Disposal Plans
Spill Response:
-
Ventilate the area.
-
Wear appropriate PPE , including chemical-resistant gloves.[3]
-
Contain the spill. Prevent further leakage or spillage if it is safe to do so.
-
Clean up: For solid spills, carefully shovel or sweep up the material and place it in a suitable, closed container for disposal.[5] Avoid generating dust.[5] For liquid spills, absorb the spill and place it in a closed container for disposal.[3]
-
Decontaminate the area: Wash the area thoroughly after clean-up is complete.[3]
Disposal:
-
All waste materials, including contaminated PPE, should be handled as hazardous waste.
-
Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.
-
Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of this chemical in the trash or down the sanitary sewer.
Quantitative Data for Safety Parameters
For detailed planning, the following table summarizes key quantitative data for handling this compound.
| Parameter | Value | Source |
| Glove Material | NBR (Nitrile rubber) | [2] |
| Glove Thickness | >0.11 mm | [2] |
| Glove Breakthrough Time | >480 minutes (permeation: level 6) | [2] |
| Recommended Storage Temperature | 15 - 25 °C | [6] |
| Occupational Exposure Limit (DNEL) - Inhalation | 10 mg/m³ (chronic - systemic effects) | [2] |
| Occupational Exposure Limit (DNEL) - Dermal | 179 mg/kg bw/day (chronic - systemic effects) | [2] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
